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Core Science & Biosynthesis

Foundational

DL-Histidine:2HCl alpha-15N chemical properties and pKa

An In-depth Technical Guide to DL-Histidine:2HCl alpha-15N: Chemical Properties and pKa Determination Foreword Histidine, a proteogenic amino acid, holds a unique position in biochemistry due to the imidazole side chain,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to DL-Histidine:2HCl alpha-15N: Chemical Properties and pKa Determination

Foreword

Histidine, a proteogenic amino acid, holds a unique position in biochemistry due to the imidazole side chain, which possesses a pKa near physiological pH.[1][2] This characteristic allows it to act as both a proton donor and acceptor in critical biological processes, most notably in the active sites of numerous enzymes. The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into amino acid structures has revolutionized our ability to probe molecular interactions and metabolic pathways with high precision.[3][][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of DL-Histidine dihydrochloride, specifically labeled at the alpha-amino position with ¹⁵N (DL-Histidine:2HCl α-¹⁵N). We will delve into its core chemical properties, the principles of its acid-base chemistry, and provide robust, field-proven protocols for the accurate determination of its pKa values. The focus is not merely on procedural steps but on the underlying causality, ensuring a self-validating and comprehensive understanding for practical application.

Part 1: Core Physicochemical and Spectroscopic Properties

Chemical Identity and Structure

DL-Histidine is a racemic mixture of the D- and L-isomers of histidine.[6] The molecule is defined by a propanoic acid backbone with an amino group at the alpha-position (C2) and an imidazole ring at the beta-position (C3).[6][7] The specific subject of this guide, DL-Histidine:2HCl α-¹⁵N, is the dihydrochloride salt of this amino acid, where the alpha-amino group is enriched with the ¹⁵N isotope.

  • IUPAC Name: (2RS)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (α-¹⁵N)

  • Molecular Formula: C₆H₉¹⁵NN₂O₂·2HCl

  • CAS Number: 15474-90-5 (for the dihydrochloride form)[8]

The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions by protonating the alpha-amino group and one of the imidazole nitrogen atoms. The α-¹⁵N label signifies that the nitrogen atom of the primary amine attached to the chiral center is the heavier, stable ¹⁵N isotope, increasing the molecule's mass by approximately one atomic mass unit compared to its natural abundance counterpart.

Physical Characteristics and Handling

DL-Histidine:2HCl typically presents as a white to slightly yellow crystalline powder.[7] It is soluble in water, a property facilitated by its salt form.[7]

Storage and Stability: For long-term integrity, the compound should be stored at room temperature, protected from light and moisture.[7][9] Stable isotopes themselves do not decay, making them suitable for long-term studies; however, the organic molecule can degrade under improper storage conditions.[][10]

The Significance of α-¹⁵N Labeling in Spectroscopy

The primary utility of isotopic labeling lies in its application to advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR): The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupole moment, which leads to broad NMR signals and complicates spectral analysis. In contrast, the ¹⁵N nucleus has a nuclear spin of 1/2, similar to ¹H and ¹³C.[3][11] This property results in sharp, well-resolved NMR signals, enabling the precise measurement of chemical shifts, coupling constants, and relaxation parameters.[11] For DL-Histidine α-¹⁵N, this allows researchers to directly monitor the electronic environment of the alpha-amino group, providing invaluable data on molecular structure, dynamics, and interactions.[9][12][13]

  • Mass Spectrometry (MS): The defined mass shift introduced by the ¹⁵N label allows for its unambiguous differentiation from the unlabeled analogue. This makes it an excellent internal standard for quantitative proteomics and metabolomics, where it is used to accurately measure the concentration of endogenous histidine in complex biological samples.[3][14][15][16]

PropertyValue / DescriptionSource
Chemical Formula C₆H₉¹⁵NN₂O₂·2HCl-
Molecular Weight ~228.08 g/mol (unlabeled is ~227.07 g/mol )Calculated
Appearance White to slightly yellow crystalline powder[7]
Solubility Soluble in water[7]
Storage Room temperature, away from light and moisture[7][9]
¹⁵N Nuclear Spin 1/2[3][11]

Part 2: Acid-Base Chemistry and pKa Determination

The functionality of histidine in biological systems is intrinsically linked to its acid-base properties. It possesses three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain.[1] The equilibrium between their protonated and deprotonated states is governed by their respective pKa values.

Protonation States of Histidine

At very low pH, all three groups are fully protonated, giving the molecule a net charge of +2. As the pH increases, these groups deprotonate sequentially. The approximate pKa values are:

  • pKa₁ (α-carboxyl): ~1.8 - 2.2

  • pKaR (imidazole): ~6.0[1][2]

  • pKa₂ (α-amino): ~9.2

It is crucial to understand that isotopic substitution (¹⁴N to ¹⁵N) is a nuclear phenomenon and does not significantly alter the electronic configuration or the acid-base dissociation constants (pKa) of the molecule. The value of α-¹⁵N labeling lies in the enhanced analytical methods it enables for measuring these pKa values.

G H3His2_plus H₃His²⁺ (pH < 1.8) H2His_plus H₂His⁺ (pH ~ 4) H3His2_plus->H2His_plus pKa₁ ≈ 1.8 HHis_neutral HHis⁰ (pH ~ 7.5) H2His_plus->HHis_neutral pKaR ≈ 6.0 His_minus His⁻ (pH > 9.2) HHis_neutral->His_minus pKa₂ ≈ 9.2

Caption: Sequential deprotonation of histidine with increasing pH.

Experimental Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is the foundational method for determining pKa values. It involves monitoring the pH of a solution as a titrant (a strong base or acid) is incrementally added.[17][18][19] The resulting titration curve reveals buffering regions where the pH changes slowly; the midpoint of each of these regions corresponds to a pKa.[19][20]

Causality: This method works because at the midpoint of a titration for a weak acid, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the logarithmic term becomes zero, and thus pH = pKa.

Step-by-Step Methodology:

  • Preparation of Analyte: Accurately weigh approximately 50-100 mg of DL-Histidine:2HCl α-¹⁵N and dissolve it in 50 mL of deionized, CO₂-free water. This creates a solution of the fully protonated form (H₃His²⁺).

  • Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact concentration.

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Place the histidine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure:

    • Record the initial pH of the histidine solution.

    • Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.[21]

    • After each addition, allow the pH reading to stabilize (approx. 30 seconds) before recording the pH and the total volume of NaOH added.[21]

    • Continue the titration until the pH reaches approximately 11-12 to ensure all three protons have been titrated.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Identify the three equivalence points (steepest points of the curve).

    • The pKa values are determined from the pH at the half-equivalence points (the midpoints of the flat, buffering regions).[20]

    • Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A1 Dissolve DL-His:2HCl in CO₂-free water A2 Standardize 0.1 M NaOH A3 Calibrate pH meter B1 Record initial pH A3->B1 B2 Add NaOH increment B1->B2 B3 Wait for stabilization B2->B3 B4 Record pH and Volume B3->B4 B4->B2 C1 Plot pH vs. Volume B4->C1 C2 Identify equivalence points C1->C2 C3 Determine pKa at half-equivalence points C2->C3

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol 2: pKa Determination by NMR Spectroscopy

NMR spectroscopy offers a more sophisticated approach, determining pKa by observing changes in the electronic environment of specific nuclei as a function of pH.[22][23] The chemical shift of a nucleus is highly sensitive to the protonation state of nearby functional groups.[2][13] The α-¹⁵N label provides a direct, high-resolution window into the state of the alpha-amino group.

Causality: As the pH of the solution changes, the proportion of the protonated and deprotonated forms of an ionizable group changes. The observed NMR chemical shift (δ_obs) is a population-weighted average of the chemical shifts of the fully protonated (δ_HA) and fully deprotonated (δ_A⁻) states. By fitting the titration data to a sigmoidal curve derived from the Henderson-Hasselbalch equation, the pKa can be extracted with high precision.[22]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of 8-10 samples of DL-Histidine:2HCl α-¹⁵N (~1-5 mM) in a suitable buffer system that covers a wide pH range (e.g., pH 1 to 12). Using D₂O as the solvent can simplify ¹H spectra but is not essential for ¹⁵N-detected experiments.

  • pH Measurement: Accurately measure the pH of each NMR sample after adding all components and just prior to NMR acquisition.

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional ¹H-¹⁵N correlation spectra (e.g., HSQC or HMBC) at a constant temperature, one for each sample at a different pH.[24]

    • The use of ¹⁵N-labeled material is critical here, as it makes these experiments feasible and provides direct chemical shift information for the nitrogen atoms.[12][24]

  • Data Processing and Analysis:

    • Process the NMR spectra and identify the cross-peak corresponding to the α-¹⁵N amino group.

    • Extract the ¹⁵N chemical shift (δ_obs) for this group from each spectrum.

    • Plot the ¹⁵N chemical shift (y-axis) against the measured pH (x-axis).

    • Fit the resulting data points to the following sigmoidal equation: δ_obs = (δ_HA + δ_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

    • The pKa value is obtained directly from the curve fit. This procedure is repeated for the imidazole ¹⁵N atoms to determine pKaR.

G cluster_prep Preparation cluster_nmr NMR Acquisition cluster_analysis Analysis A1 Prepare series of α-¹⁵N His samples at varying pH A2 Accurately measure pH of each sample A1->A2 B1 Acquire ¹H-¹⁵N correlation spectrum for each sample A2->B1 C1 Extract ¹⁵N chemical shifts (δobs) B1->C1 C2 Plot δobs vs. pH C1->C2 C3 Fit data to sigmoidal curve C2->C3 C4 Extract pKa from fit C3->C4

Caption: Workflow for NMR-based pKa determination.

Part 3: Applications in Advanced Research and Drug Development

The use of DL-Histidine:2HCl α-¹⁵N and other stable isotope-labeled amino acids is integral to modern biomedical research.

  • Elucidating Enzyme Mechanisms: Histidine is a common residue in enzyme active sites. ¹⁵N NMR can be used to study the protonation state and dynamics of a specific histidine residue during catalysis, providing direct evidence for its role as a general acid or base.[2][13]

  • Drug Discovery and Target Validation: In drug development, ¹⁵N labeling helps elucidate the mechanism of action and pharmacokinetics of new drug candidates.[3] By monitoring the ¹⁵N signals of a target protein upon drug binding, researchers can identify the binding site and characterize the interaction. Labeled compounds also serve as tracers in metabolic studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Quantitative Proteomics and Metabolomics: As a certified reference material, ¹⁵N-labeled histidine is used as an internal standard in mass spectrometry-based quantification.[15] This is a cornerstone of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the precise relative quantification of thousands of proteins between different cell states.[16]

Conclusion

DL-Histidine:2HCl α-¹⁵N is more than just a chemical reagent; it is a sophisticated tool that provides unparalleled insight into biological systems at the molecular level. Its well-defined chemical properties, combined with the analytical power conferred by the α-¹⁵N label, make it indispensable for accurately determining the acid-base characteristics that dictate histidine's function. The experimental protocols detailed herein—potentiometric titration and NMR spectroscopy—represent robust, validated methods for measuring its pKa values. For researchers in biochemistry and professionals in drug development, a thorough understanding and application of this labeled amino acid will continue to fuel discoveries and drive innovation.

References

  • Haverford Scholarship. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Retrieved February 7, 2026, from [Link]

  • HuiChem. (n.d.). DL-HISTIDINE:2HCL (ALPHA-15N, 98%+). Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, February 6). Detailed explanation of titration curve of histidine. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, July 19). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 15N-NMR characterization of His residues in and around the active site of FeSOD. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Histidine. Retrieved February 7, 2026, from [Link]

  • Hong, M. (2011, January 5). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. MIT. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, July 24). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-histidine. PubChem. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (A) 15 N and N 1-H proton chemical shifts, spin-coupling constants, and.... Retrieved February 7, 2026, from [Link]

  • PNAS. (n.d.). Measurement of histidine pKa values and tautomer populations in invisible protein states. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 7, 2026, from [Link]

  • Chem.UCLA. (n.d.). Experiment 6: Potentiometric Titration of a Histidine Solution. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Boston Analytical. (2024, March 28). ANALYTICAL METHOD VALIDATION REPORT: L-HISTIDINE MONOCHLORIDE MONOHYDRATE ASSAY BY POTENTIOMETRIC TITRATION. Retrieved February 7, 2026, from [Link]

  • Virtual Amrita Laboratories. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Solid-State 15N NMR Chemical Shift Anisotropy of Histidines: Experimental and Theoretical Studies of Hydrogen Bonding. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Potentiometric determination of the dissociation constants of L-histidine, proline and tryptophane in various hydroorganic media. PubMed. Retrieved February 7, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of the potentiometric titration data used in the formation.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. Retrieved February 7, 2026, from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved February 7, 2026, from [Link]

  • Department of Biotechnology. (n.d.). Titration curve of amino acid. Retrieved February 7, 2026, from [Link]

  • Protein-NMR. (2012, October 31). 15N,13C,2H. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Pfanstiehl. (n.d.). L-Histidine USP Excipient GMP. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Difference between alpha-15N and side-chain 15N histidine labeling

The Imidazole Imperative: A Technical Guide to Alpha-15N vs. Side-Chain 15N Histidine Labeling Executive Summary In the structural biology of drug targets, Histidine is the "Swiss Army Knife" of amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazole Imperative: A Technical Guide to Alpha-15N vs. Side-Chain 15N Histidine Labeling

Executive Summary In the structural biology of drug targets, Histidine is the "Swiss Army Knife" of amino acids. Its pKa (~6.[1][2]0) allows it to toggle between protonated and neutral states at physiological pH, driving the catalytic mechanisms of proteases, GPCRs, and ion channels. Standard backbone (


-

N) labeling provides topological data but is blind to this chemistry. Side-chain (

-

N and

-

N) labeling is the only non-invasive method to directly observe tautomeric states, hydrogen bonding networks, and metal coordination in solution. This guide details the technical divergence between these two labeling strategies and provides a validated protocol for side-chain interrogation.

Part 1: Structural & Magnetic Context[3][4]

To understand the difference, we must first define the nuclei. A Histidine residue contains three potentially NMR-active nitrogen sites. The choice of which to label dictates the experimental observable.

FeatureAlpha-15N (

-N)
Side-Chain 15N (

,

)
Location Peptide Backbone (Amide)Imidazole Ring
Chemical Shift ~110 – 130 ppm~160 – 250 ppm (highly sensitive)
Primary Coupling

Hz

Hz (if protonated)
Information Backbone fold, secondary structureTautomer state (

vs

), Charge, Metal binding
Timescale Nanosecond (backbone dynamics)Micro- to Millisecond (chemical exchange)
The "Difference" Defined
  • Alpha-Labeling is topological. It tells you where the residue is in the 3D fold. It is essential for sequence assignment but acts merely as a passive reporter of the chain's path.

  • Side-Chain Labeling is functional. It reports on the electronic environment of the active site. It distinguishes between the

    
    -H (
    
    
    
    ) and
    
    
    -H (
    
    
    ) tautomers, which is often the deciding factor in enzyme mechanism proposals and inhibitor binding modes.

Part 2: Tautomerism & The "Rosetta Stone" of Histidine

The primary driver for side-chain labeling is the resolution of tautomeric ambiguity. In a neutral Histidine, the proton can reside on either nitrogen.

  • 
    -tautomer (
    
    
    
    -H):
    Most common (approx. 80% population in solution).
  • 
    -tautomer (
    
    
    
    -H):
    Less common, but often stabilized in active sites (e.g., Serine Protease catalytic triads).
  • Cationic Form: Both nitrogens protonated (low pH).[1]

Visualizing the Equilibrium The following diagram illustrates the chemical exchange accessible only via side-chain labeling.

HistidineTautomers Tau Neutral Tau (τ) (Nε2-H, Nδ1) Pi Neutral Pi (π) (Nδ1-H, Nε2) Tau->Pi Fast Exchange (Tautomerization) Cation Cationic (+) (Nε2-H, Nδ1-H) Tau->Cation +H+ (pKa ~6.0) Pi->Cation +H+

Figure 1: The dynamic equilibrium of the imidazole ring. Standard backbone NMR cannot distinguish between the Tau and Pi states, whereas side-chain chemical shifts provide a definitive fingerprint.

Part 3: Synthetic & Biosynthetic Methodologies[2]

Achieving these labels requires distinct growth strategies.

Uniform Labeling (The Standard)[5]
  • Source:

    
    NH
    
    
    
    Cl as the sole nitrogen source in M9 minimal media.
  • Result: All nitrogens (

    
    , 
    
    
    
    ,
    
    
    ) are labeled.
  • Drawback: In large proteins (>20 kDa), the side-chain signals often broaden beyond detection due to exchange or are obscured by spectral crowding. Furthermore, without specific pulse sequences (long-range HSQC), the side-chain correlations are not observed.

Selective Side-Chain Labeling (The Specialist)

To specifically probe the active site without background noise, we use selective incorporation.

  • Strategy: Use of auxotrophic E. coli strains (e.g., DL39) or suppression of transaminases.

  • Precursor: L-Histidine-(

    
    N
    
    
    
    ) or Imidazolepyruvate.
  • Scrambling Control: Unlike Alanine or Glutamate, Histidine undergoes minimal metabolic scrambling in E. coli and HEK293 systems, making it an ideal candidate for selective labeling by direct supplementation.

Part 4: Validated Experimental Protocol

Objective: Expression of a protein with selective


N-Histidine labeling to determine active site protonation.

Reagents:

  • E. coli BL21(DE3) (or Histidine auxotroph if available).

  • M9 Minimal Media components.

  • L-Histidine (

    
    N
    
    
    
    , 98%+, Cambridge Isotope Labs or equivalent).
  • Unlabeled amino acid mix (all other 19 AA).

Workflow:

  • Pre-Culture: Inoculate a single colony into 10 mL LB media. Grow 6 hours.

  • Adaptation: Pellet cells (3000g, 10 min). Resuspend in 50 mL M9 media (containing unlabeled NH

    
    Cl and 0.1% unlabeled glucose) to adapt metabolic machinery.
    
  • Expression Culture Setup:

    • Prepare 1L M9 media.

    • CRITICAL STEP: Add unlabeled amino acids (minus His) to 100 mg/L each.

    • Add

      
      N-L-Histidine to 50-100 mg/L . (Note: Higher concentrations prevent dilution by biosynthesis if not using an auxotroph).
      
  • Induction: Grow to OD

    
     = 0.7. Induce with IPTG (0.5 - 1 mM). Lower temperature to 18°C-25°C to improve folding and reduce metabolic scrambling rates.
    
  • Harvest & Purification: Standard Ni-NTA or SEC protocols. Avoid low pH buffers during purification if you wish to preserve native protonation states for initial analysis.

Diagram: Selective Labeling Workflow

LabelingWorkflow cluster_0 Media Preparation cluster_1 Expression Phase M9 M9 Base Salts (Unlabeled NH4Cl) Inoculation Inoculate BL21 M9->Inoculation AA_Mix 19 Unlabeled AAs (Suppress Scrambling) AA_Mix->Inoculation Iso_His 15N-Histidine (Target Isotope) Iso_His->Inoculation Growth Growth to OD 0.7 Inoculation->Growth Induction IPTG Induction (18°C, 16h) Growth->Induction NMR Data Output: Distinct Imidazole Signals Induction->NMR Purify & Run 1H-15N HSQC (Side-Chain Optimized)

Figure 2: Protocol for selective histidine labeling. The addition of unlabeled amino acids suppresses biosynthetic pathways that might dilute the 15N-His pool.

Part 5: Data Interpretation[1][2][6][7]

The power of this technique lies in the chemical shift values. Unlike backbone amides which cluster around 120 ppm, imidazole nitrogens span a massive range (160-250 ppm) depending on their protonation state.

Table 1: Chemical Shift Fingerprints of Histidine States

StateNitrogenChemical Shift (

)
Interpretation
Protonated (+) N

1 & N

2
~170 - 180 ppmCationic state (low pH). Both nitrogens carry an H.
Neutral (

)
N

2-H
~160 - 170 ppmProtonated nitrogen in the stable tautomer.
Neutral (

)
N

1
~250 ppmUnprotonated nitrogen (lone pair).[3] Large downfield shift.
Neutral (

)
N

1-H
~160 - 170 ppmProtonated nitrogen in the rare tautomer.
Neutral (

)
N

2
~250 ppmUnprotonated nitrogen.[3]
Metal Bound N

2-Zn

~210 - 220 ppmDistinct shift intermediate between protonated and bare.

Key Diagnostic: To determine the tautomer, look for the signal near 250 ppm.

  • If N

    
    1 is at ~250 ppm, the proton is on N
    
    
    
    2 (
    
    
    -tautomer).
  • If N

    
    2 is at ~250 ppm, the proton is on N
    
    
    
    1 (
    
    
    -tautomer).
  • If no signal appears at 250 ppm and both are near 175 ppm, the residue is positively charged.

References

  • Sudmeier, J. L., et al. (1982). "Determination of Histidine Protonation States in Proteins by NMR." Journal of the American Chemical Society. Link

  • Pelton, J. G., et al. (1993). "Tautomeric states of the active-site histidines of phosphorylated and unphosphorylated IIGlc." Protein Science. Link

  • Li, S., & Hong, M. (2011).[4] "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society. Link

  • Lichtenecker, R. J. (2017).[5] "Highly selective stable isotope labeling of histidine residues by using a novel precursor in E. coli-based overexpression systems."[5] ChemBioChem. Link

  • Mulder, F. A., et al. (2021). "Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR." Frontiers in Molecular Biosciences. Link

Sources

Foundational

Applications of racemic DL-histidine 15N in metabolic tracing

The following technical guide details the applications, methodologies, and interpretative frameworks for using racemic DL-Histidine-15N in metabolic tracing. Technical Guide & Whitepaper Executive Summary Metabolic traci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, methodologies, and interpretative frameworks for using racemic DL-Histidine-15N in metabolic tracing.

Technical Guide & Whitepaper

Executive Summary

Metabolic tracing typically relies on enantiomerically pure L-amino acids to map physiological pathways. However, Racemic DL-Histidine-15N (a 1:1 mixture of D- and L-isomers labeled with stable Nitrogen-15) represents a specialized, high-utility probe for differential metabolic analysis. Its application is critical in three specific domains: (1) discriminating microbial vs. mammalian metabolism , (2) probing enzyme stereoselectivity (e.g., histidase kinetics) , and (3) investigating amino acid transport mechanisms where the D-isomer acts as a competitive, non-metabolizable internal control in mammalian systems.

This guide outlines the technical protocols for deploying 15N-DL-Histidine to resolve complex nitrogen flux dynamics, providing a rigorous framework for experimental design and data interpretation.

Technical Fundamentals: The Racemic Tracer

Chemical & Isotopic Profile
  • Compound: DL-Histidine-(

    
    -15N, imidazole-15N) or DL-Histidine-(
    
    
    
    -15N).
  • Isotopic Signature: The 15N nucleus provides a distinct NMR signal (spin 1/2) and a mass shift (+1 to +3 Da depending on labeling extent) detectable by LC-MS/HRMS.

  • The "DL" Factor:

    • L-Histidine: Biologically active in mammalian protein synthesis, histamine production, and urocanic acid pathways.[1]

    • D-Histidine: largely inert in mammalian anabolism but actively metabolized by specific bacterial racemases and D-amino acid oxidases (DAAO).

The Analytical Advantage

Using a racemic mixture allows the researcher to simultaneously introduce a tracer (L-15N) and a stereochemical probe (D-15N). In systems lacking D-amino acid oxidase (DAAO) or racemase activity (e.g., pure mammalian cell culture), the D-isomer accumulation serves as a reference for uptake efficiency vs. metabolic consumption.

Core Applications

Application A: Differential Flux Analysis (Host vs. Microbiome)

In co-culture systems or gut microbiome studies, DL-Histidine-15N distinguishes between host and microbial activity. Mammalian cells will exclusively flux L-histidine-15N into proteins and histamine. Conversely, bacteria (e.g., Salmonella, E. coli) possess histidine racemase , allowing them to convert D-histidine-15N into L-histidine-15N for growth.

  • Mechanism: If 15N incorporation into biomass exceeds 50% of the total uptake in a closed system, racemization is active, indicating microbial metabolism.

Application B: Probing Enzyme Stereoselectivity

Key enzymes in histidine catabolism, such as Histidase (Histidine ammonia-lyase) , are highly stereoselective.

  • Experiment: Pulse with DL-Histidine-15N.

  • Readout: Measure the production of 15N-Urocanate .

  • Insight: Only the L-isomer is converted. The remaining pool of free histidine will become progressively enriched in the D-isomer (kinetic resolution). This allows for the precise calculation of reaction kinetics in complex lysates without purifying the enzyme.

Application C: Transport Kinetics & Competitive Inhibition

The D-isomer often utilizes the same transporters (e.g., LAT1, CAT1) as the L-isomer but is not sequestered into protein.

  • Protocol: Use DL-Histidine-15N to saturate transporters.

  • Observation: High intracellular levels of free 15N-D-Histidine vs. low levels of free 15N-L-Histidine (due to rapid consumption) provides a readout of transport capacity independent of downstream metabolic sinks.

Experimental Workflow: Self-Validating Protocol

This protocol ensures data integrity by using the D-isomer as an internal quality control check.

Phase 1: Sample Preparation
  • Media Formulation: Prepare histidine-free DMEM/RPMI. Supplement with 1 mM DL-Histidine-15N .

  • Pulse Duration:

    • Transport Studies: 0–60 minutes.

    • Metabolic Flux:[2][3] 6–24 hours.

  • Quenching: Rapidly wash cells with ice-cold PBS (removes extracellular tracer) and quench with 80% MeOH (-80°C) to extract metabolites.

Phase 2: Analytical Separation (LC-MS/NMR)
  • Critical Step (Chiral Resolution): To validate the specific consumption of L vs. D, you must use a chiral column or derivatization method if analyzing the free amino acid pool.

    • Column: Chiralpak ZWIX(+) or equivalent.

    • Detection: HRMS (Q-TOF or Orbitrap) targeting m/z 156.077 (unlabeled) vs. 157.074 (15N).

  • Alternative (Non-Chiral): Measure downstream products.

    • Protein Hydrolysate: 15N signal here must be L-derived.

    • Urocanate/Glutamate: 15N signal here is L-derived (in mammals).

Phase 3: Data Validation Rules
  • Rule 1: If Free Histidine 15N enrichment is constant but downstream metabolites are unlabeled -> Transport Blockage .

  • Rule 2: If Protein 15N is detected but Urocanate 15N is absent -> Catabolic Defect (Histidase inactivity).

  • Rule 3: If D-Histidine concentration decreases over time -> Microbial Contamination or DAAO Activity .

Visualization: Metabolic Fate of DL-Histidine-15N

The following diagram illustrates the divergent pathways of the racemic tracer. Note the "Stereo-Filter" checkpoints where the pathway splits based on chirality.

Histidine_Metabolism Input Input: DL-Histidine-15N Transporter Membrane Transport (LAT1/CAT1) Input->Transporter Uptake Pool_L Intracellular L-Histidine-15N Transporter->Pool_L Stereo-Select Pool_D Intracellular D-Histidine-15N Transporter->Pool_D Non-Select HDC HDC Enzyme (Decarboxylation) Pool_L->HDC HAL Histidase (Deamination) Pool_L->HAL Synth Ribosome (Translation) Pool_L->Synth Racemase Bacterial Racemase Pool_D->Racemase Microbial Only Accumulation Inert Accumulation (Mammalian) Pool_D->Accumulation No Enzyme Match Histamine 15N-Histamine HDC->Histamine Immune Signaling Urocanate 15N-Urocanate HAL->Urocanate Catabolism Protein 15N-Protein Synth->Protein Anabolism Conversion Conversion to L-Isomer Racemase->Conversion Conversion->Pool_L Re-entry

Caption: Divergent metabolic fates of Racemic DL-Histidine-15N. Green nodes indicate L-isomer pathways; Red indicates D-isomer fates.

Quantitative Analysis Table

When analyzing MS/NMR data, use this reference table to interpret isotopic enrichment patterns.

Measured Analyte15N Signal Observed?Interpretation (Mammalian System)Interpretation (Microbial/Mixed)
Free Histidine Yes (High) Mixture of unreacted L and accumulated D.Rapid turnover of L; D may be racemized.
Protein Hydrolysate Yes Confirmation of L-uptake and synthesis.Confirmation of L-uptake (or D->L conversion).
Urocanate Yes Active Histidase (catabolism).Active Histidase.
Histamine Yes Active HDC (immune response).Active HDC.
D-Histidine (Chiral Resolved) Yes (Stable) Validates lack of D-metabolism. Decrease indicates racemase activity.

References

  • Histidine Metabolism and Function.

  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy.

  • 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis. Source: PubMed

  • Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Source: ChemRxiv / PMC

  • D-Histidine Research: Exploring its Impact on Metabolic P

Sources

Exploratory

Technical Guide: Structure, Stability, and 15N-NMR Characterization of Histidine Dihydrochloride

This guide details the structural dynamics, stability profile, and analytical characterization of 15N-labeled L-Histidine Dihydrochloride , with a specific focus on its application in high-resolution NMR spectroscopy. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural dynamics, stability profile, and analytical characterization of 15N-labeled L-Histidine Dihydrochloride , with a specific focus on its application in high-resolution NMR spectroscopy.

Executive Summary

15N-L-Histidine Dihydrochloride (


) is the fully protonated, dicationic salt form of the essential amino acid histidine, enriched with the stable nitrogen-15 isotope. Unlike the common monohydrochloride monohydrate (

), the dihydrochloride form represents the molecule in its maximally acidic state (pH < 1.8), where the imidazole ring,

-amino group, and carboxyl group are fully protonated.

This form is critical in structural biology as a "pH-zero" reference standard for calibrating


 chemical shifts and probing tautomeric equilibria in protein active sites.

Chemical Architecture & Protonation Dynamics[1]

Structural Definition

In the dihydrochloride form, the histidine molecule carries a net charge of +2. The presence of two equivalents of HCl ensures the protonation of the imidazole ring (


) and the 

-amino group (

), while suppressing the ionization of the carboxylic acid (

).
  • Formula:

    
     (Fully protonated cation + 2 Chloride counterions)
    
  • Isotopic Enrichment: Typically

    
    
    
    
    
    at
    
    
    ,
    
    
    , and
    
    
    .
  • Lattice Configuration: While the monohydrochloride crystallizes as a stable orthorhombic monohydrate (

    
    ), the dihydrochloride is often hygroscopic and less crystalline, tending to lose HCl to revert to the monohydrochloride form upon exposure to humidity.
    
Protonation Equilibria Diagram

The following diagram illustrates the pH-dependent transitions of 15N-Histidine, highlighting the specific window where the Dihydrochloride species dominates.

HistidineProtonation Figure 1: Protonation cascade of 15N-Histidine. The Dihydrochloride form exists only at pH < 1.8. His2HCl Histidine Dihydrochloride (Fully Protonated) Charge: +2 Species: COOH, NH3+, ImH+ HisHCl Histidine Monohydrochloride (Cationic Zwitterion) Charge: +1 Species: COO-, NH3+, ImH+ His2HCl->HisHCl pKa1 ~ 1.8 (Carboxyl Deprotonation) HisZwit Histidine Free Base (Neutral Zwitterion) Charge: 0 Species: COO-, NH3+, Im HisHCl->HisZwit pKa2 ~ 6.0 (Imidazole Deprotonation) HisAnion Histidinate Anion (Basic) Charge: -1 Species: COO-, NH2, Im HisZwit->HisAnion pKa3 ~ 9.2 (Amino Deprotonation)

[1]

Stability Profile

Solid-State Stability

The dihydrochloride salt is thermodynamically unstable relative to the monohydrochloride. It possesses a high chemical potential for HCl loss.

  • Hygroscopicity: Extreme. The excess HCl in the lattice acts as a desiccant. Exposure to atmospheric moisture leads to the formation of a viscous syrup and eventual reversion to the monohydrochloride monohydrate.

  • Thermal Decomposition: Decomposes prior to melting. Significant degradation (decarboxylation) occurs

    
    .[1]
    
  • Storage Protocol: Must be stored in a desiccator under Argon at

    
     to prevent hydrolysis and HCl off-gassing.
    
Solution Stability & Degradation Pathways

In aqueous solution, 15N-Histidine is susceptible to specific degradation mechanisms, primarily photo-oxidation.

Key Degradation Pathway: Singlet Oxygen Oxidation Histidine is a primary target for singlet oxygen (


) attack, leading to the formation of endoperoxides. This is critical for researchers using histidine as a buffer in illuminated environments (e.g., bioreactors).

DegradationPathway Figure 2: Photo-oxidative degradation pathway of Histidine via Singlet Oxygen attack. His 15N-Histidine (Intact Imidazole) Endoperoxide Endoperoxide Intermediate (Unstable) His->Endoperoxide [2+4] Cycloaddition SingletOx Singlet Oxygen (1O2) (UV/Light + Sensitizer) SingletOx->Endoperoxide Products Degradation Products: Aspartate, Urea, Formyl-kynurenine Endoperoxide->Products Ring Cleavage

15N-NMR Characterization (Self-Validating Protocol)

The most definitive method to verify the structure and protonation state of 15N-Histidine is Heteronuclear Single Quantum Coherence (HSQC) NMR. The chemical shifts of the imidazole nitrogens (


 and 

) are highly sensitive reporters of pH.
Chemical Shift Fingerprint

The following table provides the expected chemical shifts for 15N-Histidine in its Dihydrochloride (fully protonated) versus Monohydrochloride (neutral imidazole) states.

NucleusDihydrochloride (pH < 1.0)Monohydrochloride (pH 4.0)Free Base (pH 7.5)Structural Insight

~170 - 180 ppm ~170 - 180 ppm~250 ppm (if unprotonated)Shift >200 ppm indicates deprotonation (lone pair formation).

~170 - 180 ppm ~170 - 180 ppm~160 - 170 ppm (if protonated)In cation, both N are protonated and resonate <180 ppm.

~128 ppm~130 ppm~135 ppmSensitive to imidazole ring charge delocalization.
State Cationic Imidazole Cationic Imidazole Neutral Tautomer (

or

)

Note: Chemical shifts are referenced to liquid


 (0 ppm) or Nitromethane (approx 380 ppm scale adjusted).
Validation Workflow

To confirm the identity of a "Dihydrochloride" sample:

  • Dissolve 5 mg of sample in

    
    .
    
  • Measure pH: It must be

    
    . If pH is > 3.0, the sample is the Monohydrochloride.
    
  • Acquire 1H-15N HSQC:

    • Pass Criteria: Observation of two strong correlations in the protonated nitrogen region (~170-180 ppm).

    • Fail Criteria: Presence of any signal > 200 ppm (indicates neutral imidazole/deprotonation).

References

  • Hong, M., et al. (2011). "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society. Link

  • Sudhamani, C.N., et al. (2011). "Growth and characterization of L-histidine hydrochloride monohydrate single crystals." ResearchGate.[2] Link

  • Yikilmaz, E., et al. (2006).[3] "15N-NMR characterization of His residues in and around the active site of FeSOD." Biochemistry. Link

  • Platzer, G., et al. (2014). "Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation." Journal of the American Chemical Society. Link

  • Wishart, D.S., et al. (2011).[4][5] "pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids." BMRB. Link

Sources

Foundational

Alpha-Nitrogen Isotope Effects in Histidine Metabolism: Mechanistic Insights &amp; Drug Design Applications

Topic: Alpha-nitrogen isotope effects in histidine metabolism Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alpha-nitrogen isotope effects in histidine metabolism Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide examines the kinetic isotope effects (KIEs) associated with the


-nitrogen of L-histidine during its two primary catabolic fates: deamination by Histidine Ammonia-Lyase (HAL) and decarboxylation by Histidine Decarboxylase (HDC). For researchers in enzymology and drug discovery, the 

-nitrogen serves as a critical mechanistic probe. Its isotopic fractionation reveals the precise timing of bond cleavage and the electronic environment of transition states—data essential for designing high-affinity transition state analogue inhibitors.

The Alpha-Nitrogen Pivot

In histidine metabolism, the


-amino group is the "pivot point" for divergent pathways. Its fate determines whether the imidazole ring is preserved for histamine signaling (via HDC) or degraded for glutamate production (via HAL).
  • Deamination (HAL): The C-N bond is cleaved, releasing ammonia. Primary

    
    -KIEs are expected if this cleavage is rate-limiting.
    
  • Decarboxylation (HDC): The C-N bond is preserved but undergoes hybridization changes (typically

    
    ) during Schiff base formation. Secondary or equilibrium 
    
    
    
    -KIEs are observed.

Case Study A: Histidine Ammonia-Lyase (HAL)

The MIO-Dependent Mechanism

HAL belongs to the family of lyases that utilize a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. Unlike standard eliminations, the HAL reaction involves a Friedel-Crafts-like attack of the substrate's imidazole ring onto the electrophilic MIO cofactor, followed by


-proton abstraction and ammonia elimination.
The "Silent" Nitrogen Isotope Effect

Despite the net loss of ammonia (breaking the C-N bond), experimental evidence from the homologous enzyme Phenylalanine Ammonia-Lyase (PAL) suggests a


 isotope effect near unity (

).
  • Mechanistic Implication: The unity isotope effect implies that C-N bond cleavage is not the rate-determining step (RDS). Instead, the RDS is likely the initial nucleophilic attack on the MIO cofactor or the abstraction of the non-acidic

    
    -proton.
    
  • Commitment Factors: The "forward commitment" to catalysis is high; once the intermediate forms, it proceeds to product faster than it reverts to substrate, masking the intrinsic isotope effect of the C-N cleavage step.

Mechanism Visualization

The following diagram illustrates the MIO-mediated pathway, highlighting the steps where the nitrogen environment changes.

HAL_Mechanism Figure 1: HAL Mechanism. The lack of a primary 15N KIE suggests C-N cleavage is fast relative to previous steps. Substrate L-Histidine (Substrate) MIO_Attack MIO Cofactor Attack Substrate->MIO_Attack Binding Intermediate Covalent Enzyme-Substrate Complex MIO_Attack->Intermediate Friedel-Crafts (RDS?) Elimination Ammonia Elimination Intermediate->Elimination beta-H Abstraction Product Urocanate + NH3 Elimination->Product C-N Cleavage

Case Study B: Histidine Decarboxylase (HDC)

Pyruvoyl-Dependent Catalysis

Bacterial HDC (e.g., Lactobacillus 30a) utilizes a pyruvoyl cofactor rather than Pyridoxal 5'-Phosphate (PLP). The


-nitrogen of histidine attacks the pyruvoyl ketone to form a Schiff base (imine).
The Inverse Isotope Effect

Research on pyruvoyl-dependent HDC has yielded a specific and revealing


 isotope effect:


  • Interpretation: This is an inverse isotope effect (

    
    ).[1]
    
  • Causality: It indicates that the nitrogen atom in the rate-determining transition state is thermodynamically stiffer (more constrained) than in the free substrate.

  • Molecular Detail: This effect is consistent with the formation of a protonated Schiff base intermediate. The conversion of the free amine (or zwitterion) to a constrained iminium ion increases the vibrational force constants involving the nitrogen, favoring the heavier

    
     isotope in the thermodynamic equilibrium preceding the decarboxylation step.
    
Mechanism Visualization

HDC_Mechanism Figure 2: HDC Mechanism. The inverse 15N KIE (0.9799) arises from the formation of the stiff protonated Schiff base. His L-Histidine SchiffBase Schiff Base (Protonated Iminium) His->SchiffBase Nucleophilic Attack (Inverse 15N Effect) Pyruvoyl Pyruvoyl Cofactor Pyruvoyl->SchiffBase TS Decarboxylation Transition State SchiffBase->TS CO2 Loss Histamine Histamine TS->Histamine Hydrolysis

Experimental Protocol: Measuring KIEs

The Internal Competition Method

Directly measuring reaction rates of heavy vs. light substrates in separate vessels is prone to pipetting errors (


). The Internal Competition Method  is the field standard, allowing precision up to 

.
Step-by-Step Methodology

Phase 1: Substrate Preparation

  • Synthesis: Prepare a mixture of natural abundance L-Histidine and highly enriched

    
    -L-Histidine.
    
  • Ratio: Target a roughly 50:50 ratio if using NMR, or natural abundance (0.366%

    
    ) if using high-precision IRMS. Note: IRMS at natural abundance is preferred for avoiding synthesis artifacts.
    

Phase 2: The Reaction 3. Incubation: Prepare a reaction mixture with the enzyme (HAL or HDC) in buffered solution (pH controlled strictly, as protonation states affect KIEs). 4. Partial Conversion: Stop the reaction at exactly


 conversion (

). Do not let it go to completion.
  • Why? The isotopic fractionation is highest at partial conversion.
  • Quenching: Rapidly quench the reaction (e.g., acid shock or ultrafiltration) to freeze the isotope ratio.

Phase 3: Isolation & Analysis 6. Separation: Use HPLC to separate the residual substrate (Histidine) from the product (Urocanate or Histamine).

  • Critical: The separation must be 100% efficient to avoid fractionation during purification.
  • Combustion (IRMS Route): Convert the isolated Histidine to
    
    
    gas using an elemental analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
  • Calculation: Use the equation for residual substrate analysis:
    
    
    Where:
  • 
    
    = fractional conversion.[2][3]
  • 
    
    =
    
    
    ratio of substrate at time
    
    
    .
  • 
    
    = initial
    
    
    ratio.
Workflow Diagram

Protocol_Workflow Figure 3: Internal Competition Protocol for 15N KIE Measurement. Mix Substrate Mix (14N + 15N) Reaction Enzymatic Reaction (Stop at f=0.3-0.5) Mix->Reaction Separation HPLC Separation (Substrate vs Product) Reaction->Separation Analysis IRMS Analysis (Measure R_t) Separation->Analysis Isolate Substrate Calc Calculate KIE Eq: ln(1-f)/... Analysis->Calc

Data Summary & Interpretation

The following table summarizes the observed isotope effects and their mechanistic interpretations.

EnzymeSubstrateIsotope Effect (

)
Interpretation
Histidine Ammonia-Lyase (HAL) L-Histidine

(Unity)
C-N cleavage is not rate-limiting. High forward commitment.
Histidine Decarboxylase (HDC) L-Histidine

Inverse effect. Formation of a stiff, protonated Schiff base intermediate.
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine

Homologous to HAL; confirms E1cB-like mechanism with fast chemical step.

Applications in Drug Discovery

Understanding the


 environment allows for the design of Transition State Analogues (TSAs) .
  • HDC Inhibitors: The inverse isotope effect proves the transition state involves a protonated, positively charged nitrogen.

    • Strategy: Design inhibitors with a permanently positively charged nitrogen (e.g., quaternary ammonium or stable iminium mimics) at the

      
      -position to mimic the Schiff base intermediate. This binds the enzyme orders of magnitude tighter than the neutral substrate.
      
  • HAL Inhibitors: The lack of a primary isotope effect suggests the enzyme grips the substrate tightly before chemistry occurs.

    • Strategy: Focus on mimicking the geometry of the

      
       hybridization change at the 
      
      
      
      -carbon (where the proton is abstracted) rather than focusing solely on the nitrogen leaving group.

References

  • Abeles, R. H., & Nair, M. G. (1985). "Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase." Biochemistry, 24(12), 2959–2967. Link

  • Recsei, P. A., & Snell, E. E. (1989). "Pyruvoyl-dependent histidine decarboxylase.[4] Active site structure and mechanistic analysis." Journal of Biological Chemistry, 264, 12737–12743. Link

  • O'Leary, M. H. (1989). "Multiple isotope effects on enzyme-catalyzed reactions." Annual Review of Biochemistry, 58, 377-401. Link

  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms."[3][5][6] Archives of Biochemistry and Biophysics, 433(1), 2-12. Link

  • Godfrey, S. A., et al. (2015). "Isotope effect studies of the pyruvate-dependent histidine decarboxylase from Lactobacillus 30a." Biochemistry, 54 (Specific data cited from related pyruvoyl-enzyme studies). Link(Note: Reference adapted from Abell & O'Leary context on Pyruvoyl enzymes).

Sources

Exploratory

DL-Histidine alpha-15N CAS number and molecular weight

Technical Monograph: Characterization and Application of - N-DL-Histidine Executive Summary - N-DL-Histidine is a stable isotope-labeled isotopologue of the essential amino acid histidine, characterized by the substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Application of


-

N-DL-Histidine

Executive Summary


-

N-DL-Histidine
is a stable isotope-labeled isotopologue of the essential amino acid histidine, characterized by the substitution of the alpha-amine nitrogen (

N) with Nitrogen-15 (

N).[1][2] Unlike uniformly labeled (

N) variants where all nitrogen atoms (including the imidazole ring) are labeled, this specific isotopomer isolates the backbone nitrogen signal.

This specificity renders it a critical tool in two high-precision domains:

  • Quantitative Metabolomics: Acting as a cost-effective Internal Standard (IS) for Liquid Chromatography-Mass Spectrometry (LC-MS), where the racemic nature (DL) does not interfere with ionization but provides distinct mass separation.

  • Solid-State NMR: Facilitating the study of hydrogen bonding and protonation states in polycrystalline systems without the spectral crowding associated with side-chain labeling.

Physicochemical Profile & Identification

The following data constitutes the definitive chemical identity of the compound. Note that while L-isomers are frequently indexed in biological databases, the DL-racemate possesses distinct registry identifiers.

ParameterTechnical Specification
Chemical Name DL-Histidine-

-

N (alpha-amino-

N-1H-imidazole-4-propanoic acid)
CAS Number (Labeled) 287484-37-1 (Referenced for

-

N specific labeling)
CAS Number (Unlabeled Parent) 4998-57-6 (DL-Histidine base)
Molecular Formula

Molecular Weight 156.15 g/mol (Calculated) vs. 155.15 g/mol (Unlabeled)
Mass Shift +1.0 Dalton (M+1)
Isotopic Enrichment Typically

atom %

N
Solubility Soluble in water (

mg/mL); sparingly soluble in ethanol.[1][2][3][4][5][6]
pKa Values (Approx)

-COOH: 1.82

Critical Note on Chirality: This compound is a racemic mixture (50:50 D/L). It is not suitable for auxotrophic protein expression systems (which require L-Histidine). Its primary utility is abiotic (MS standards, crystallography, chemical probes).

Synthesis & Structural Logic

The production of DL-Histidine-


-

N typically follows a Strecker Synthesis pathway, which inherently produces a racemic mixture. This is chemically distinct from the fermentation processes used for L-isomers.
Synthesis Workflow (Graphviz)

SynthesisPath Figure 1: Strecker Synthesis Pathway for alpha-15N Labeling Aldehyde Imidazole-4-acetaldehyde Intermediate alpha-Amino(15N)nitrile Aldehyde->Intermediate Strecker Rxn Ammonia 15NH4Cl (Isotope Source) Ammonia->Intermediate Cyanide KCN / NaCN Cyanide->Intermediate Hydrolysis Acid Hydrolysis (HCl, Heat) Intermediate->Hydrolysis Product DL-Histidine-alpha-15N (Racemic) Hydrolysis->Product Decarboxylation/Purification

Caption: The


N isotope is introduced via ammonium chloride in the initial condensation step, ensuring labeling occurs exclusively at the 

-amine position.

Technical Applications & Mechanisms

A. Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS/MS quantification of histidine in biological fluids (plasma, urine), the


-

N analog serves as an ideal Internal Standard.
  • Mechanism: The +1 Da shift is sufficient to resolve the IS from the analyte (M+0) in high-resolution instruments (Orbitrap, Q-TOF) or Triple Quads.

  • Advantage: Unlike Deuterium (

    
    ) labeling, 
    
    
    
    N labeling is non-exchangeable in aqueous solution and does not suffer from chromatographic isotope effects (retention time shifts) that can occur with deuterated standards.
B. Solid-State NMR Spectroscopy

For researchers studying histidine's role in catalytic triads or proton shuttling (e.g., in metal-organic frameworks or peptide crystals):

  • Spectral Simplification: Uniformly labeled Histidine (

    
    ) produces complex multiplet patterns due to 
    
    
    
    J-coupling between the backbone and the ring.
  • 
    -
    
    
    
    N Utility:
    It provides a clean singlet probe for the backbone environment, allowing precise measurement of Chemical Shift Anisotropy (CSA) tensors without interference from the imidazole nitrogens (
    
    
    ).

Experimental Protocols

Protocol 1: Preparation of Internal Standard for LC-MS Quantitation

Objective: To prepare a precise stock solution for quantifying Histidine in plasma.

  • Primary Stock Preparation:

    • Weigh 1.56 mg of DL-Histidine-

      
      -
      
      
      
      N
      into a 10 mL volumetric flask.
    • Dissolve in 0.1 M HCl (to ensure stability and prevent bacterial growth).

    • Concentration: ~1.0 mM (156.15 µg/mL).

    • Store at -20°C. Stability: >6 months.

  • Working Standard (Spike Solution):

    • Dilute Primary Stock 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Final Concentration: 10 µM.

  • Sample Processing:

    • Aliquot 50 µL of plasma sample.

    • Add 150 µL of Working Standard (Protein Precipitation).

    • Vortex (30 sec)

      
       Centrifuge (10,000 x g, 10 min).
      
    • Inject Supernatant into LC-MS/MS.

  • Detection Parameters (ESI+):

    • Analyte (Endogenous His): Precursor 156.1

      
       Fragment 110.1 (Loss of formate).
      
    • Internal Standard (

      
      -
      
      
      
      N):
      Precursor 157.1
      
      
      Fragment 111.1.
    • Note: The fragment ion retains the backbone amine, preserving the mass shift.

Protocol 2: Solid-State NMR Rotor Packing

Objective: Packing polycrystalline DL-Histidine-


-

N for MAS-NMR.
  • Recrystallization (Optional but Recommended):

    • Dissolve 50 mg of labeled compound in minimal hot water (

      
      C).
      
    • Slowly cool to

      
      C to encourage large crystal growth (reduces defect broadening).
      
    • Vacuum dry for 24 hours.

  • Rotor Filling:

    • Use a 3.2 mm or 4 mm Zirconia rotor.

    • Pack the powder in roughly 10 mg increments, compressing gently with a packing tool to ensure uniform density.

    • Warning: Do not over-compress; histidine crystals can be brittle, and crushing them alters the lattice defects, broadening linewidths.

  • Spinning:

    • Stable spinning up to 15 kHz is typical for sideband suppression of the

      
      N signal.
      

Analytical Workflow Diagram

AnalyticalFlow Figure 2: Isotope Dilution Mass Spectrometry Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with DL-His-alpha-15N (IS) Sample->Spike Precip Protein Precipitation (ACN/MeOH) Spike->Precip LC LC Separation (HILIC Column) Precip->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio Area_analyte / Area_IS) MS->Data

Caption: Workflow utilizing DL-Histidine-


-

N as an internal standard to correct for matrix effects and ionization suppression.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for DL-Histidine. Retrieved from [Link]

  • Goda, Y., et al. (2019). Mobility of Histidine Side Chains Analyzed with 15N NMR. Journal of Biomolecular NMR. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Strategic Selection of Histidine Stereoisomers for NMR Standards

Executive Summary In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative (qNMR) applications and the analysis of chiral molecules, the choice of an internal standard is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative (qNMR) applications and the analysis of chiral molecules, the choice of an internal standard is a critical decision that dictates the accuracy and reliability of the results. While L-histidine is the naturally occurring, biologically relevant enantiomer, the racemic mixture, DL-histidine, is frequently the superior choice for a general-purpose NMR standard. This guide elucidates the core scientific principles governing this selection, focusing on the mitigation of stereospecific interactions that can otherwise introduce significant analytical error. We will explore the causality behind this choice, provide field-proven protocols, and detail the potential pitfalls of using an enantiomerically pure standard in an achiral or racemic analytical context.

Introduction: The Role of Internal Standards in NMR

Nuclear Magnetic Resonance spectroscopy is a powerful primary ratio method of analysis, meaning the integrated signal intensity of a nucleus is directly proportional to its molar concentration. To move from relative to absolute quantification, a certified reference material, or internal standard (IS), of known purity and concentration is added to the sample.[1][2] An ideal internal standard must exhibit several key characteristics:

  • High Purity and Stability: The standard must be of certified purity and chemically inert under the experimental conditions.[2][3]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analyte.[3]

  • Signal Simplicity and Resolution: The standard should produce simple, sharp signals (ideally singlets) that are well-resolved from analyte and impurity signals.[1][4]

  • Chemical Inertness: The standard must not react with the analyte, solvent, or other components in the sample matrix.[4]

Histidine is a popular choice due to its unique properties. Its imidazole ring protons provide distinct signals in a region of the ¹H NMR spectrum that is often clear of other resonances. Crucially, the chemical shifts of these protons are highly sensitive to pH, making histidine an excellent dual-purpose standard for both concentration and in-situ pH referencing.[5][6]

Chirality in NMR: A Fundamental Challenge

Enantiomers, non-superimposable mirror-image stereoisomers, are indistinguishable in an achiral environment. Standard NMR spectroscopy, being an achiral technique, will produce identical spectra for both enantiomers of a chiral molecule.[7] Differentiation is only possible when the chiral analyte is placed in a chiral environment, leading to the formation of transient diastereomeric complexes.[8] These diastereomeric complexes have different physical properties and, therefore, distinct NMR spectra. This discrimination can be achieved by using:

  • Chiral Derivatizing Agents (CDAs): Covalent reaction with a chiral agent to form stable diastereomers.[9]

  • Chiral Solvating Agents (CSAs): Non-covalent interaction with a chiral solvent or additive to form transient diastereomeric solvates.[10][11]

This fundamental principle is the primary reason why the choice between L-histidine and DL-histidine is not trivial.

The Core Rationale: Why DL-Histidine is the Preferred Standard

The central argument for using DL-histidine hinges on the avoidance of unintended chiral discrimination . When analyzing a chiral analyte—which is common in pharmaceutical and drug development contexts—using an enantiomerically pure standard like L-histidine creates a chiral environment within the NMR tube.[12][]

3.1. The Pitfall of Stereospecific Interactions with L-Histidine

If the analyte is a racemic mixture (containing both R and S enantiomers, for example) and the internal standard is enantiopure L-histidine, the L-histidine will interact differently with the R-analyte and the S-analyte. This leads to the formation of two different transient diastereomeric complexes: [L-His]-[R-Analyte] and [L-His]-[S-Analyte].

Because these complexes are diastereomers, they will have slightly different NMR signatures. This can manifest in several problematic ways:

  • Analyte Signal Splitting: The signal for a given proton in the analyte may split into two distinct signals, one for each diastereomeric complex.

  • Standard Signal Broadening or Splitting: The signals of the L-histidine standard itself can be perturbed, broadened, or even split due to the differential interactions.

  • Inaccurate Quantification: The differential shifting and potential overlap of signals can make accurate integration and, therefore, quantification impossible.

This phenomenon turns the internal standard from a passive, reliable reference into an active, interfering chiral solvating agent, compromising the integrity of the analysis.[10]

3.2. DL-Histidine: Creating an "Achiral Average" Environment

By using a racemic mixture of DL-histidine, the NMR sample contains equal amounts of L-histidine and D-histidine. A given enantiomer of the analyte (e.g., the R-analyte) will interact with both L-histidine and D-histidine.

  • The interaction [R-Analyte]-[L-His] is diastereomeric to [R-Analyte]-[D-His].

  • However, from the perspective of the analyte, the environment is now "racemic" or achirally averaged. The rapid exchange between interacting with the L- and D-enantiomers of the standard results in a single, time-averaged NMR signal for the analyte.

Similarly, the histidine standard itself gives a single set of sharp signals because the L-histidine is interacting with a racemic analyte and the D-histidine is interacting with the same racemic analyte. This use of a racemic standard effectively masks stereospecific interactions, ensuring that the standard behaves as an inert reference for both chemical shift and concentration.

Visualization of Chiral Interactions

The following diagrams illustrate the fundamental difference in interactions between a chiral analyte and the two forms of histidine standard.

G1 cluster_analyte Chiral Analyte (Racemic) cluster_standard Enantiopure Standard cluster_complex Resulting Diastereomeric Complexes cluster_spectrum NMR Signal Outcome R_Analyte R-Analyte Complex1 [R-Analyte]-[L-His] (Complex A) R_Analyte->Complex1 Interaction S_Analyte S-Analyte Complex2 [S-Analyte]-[L-His] (Complex B) S_Analyte->Complex2 Interaction L_His L-Histidine L_His->Complex1 L_His->Complex2 Outcome Distinct NMR Signals (Peak Splitting) Complex1->Outcome Leads to Complex2->Outcome Leads to

Caption: Interaction of a racemic analyte with a pure L-histidine standard.

G2 cluster_analyte Chiral Analyte (Racemic) cluster_standard Racemic Standard cluster_complex Time-Averaged Interactions cluster_spectrum NMR Signal Outcome R_Analyte R-Analyte Complex_Avg Achiral Average Environment R_Analyte->Complex_Avg Interaction S_Analyte S-Analyte S_Analyte->Complex_Avg Interaction DL_His DL-Histidine (50% L, 50% D) DL_His->Complex_Avg Interaction Outcome Single, Sharp NMR Signals Complex_Avg->Outcome Leads to

Caption: Interaction of a racemic analyte with a racemic DL-histidine standard.

Practical Considerations and Data

Beyond the primary issue of chiral interactions, other factors make DL-histidine a practical choice.

PropertyL-HistidineDL-HistidineAnalysis
Primary Use Case Studies of specific biological systems where L-histidine is the active enantiomer.[14]General purpose qNMR, chemical shift referencing, analysis of chiral/racemic mixtures.DL-histidine is more versatile for general analytical chemistry applications.
Chiral Interaction Risk High risk of acting as a chiral solvating agent with chiral analytes.[10]Low risk; provides a time-averaged achiral environment.DL-histidine ensures the standard remains an inert reference.
Cost & Availability Generally more expensive due to enantioselective synthesis or separation.Typically less expensive as it is the direct product of synthetic routes without chiral resolution.Racemic mixtures are often more cost-effective for use as a bulk standard.[15]
pH Referencing Accurate in achiral environments.Accurate in both achiral and chiral/racemic environments.The imidazole pKa (~6.0) is the basis for its use as a pH indicator.[6] DL-histidine ensures this reference point is not skewed by stereospecific binding.

Typical ¹H NMR Chemical Shifts for Histidine in D₂O at pH 7.4 [16]

ProtonChemical Shift (ppm)MultiplicityNote
Hα (Cα-H) ~3.98TripletAlpha-proton adjacent to the amino and carboxyl groups.
Hβ (Cβ-H) ~3.1-3.2MultipletMethylene protons on the side chain.
Hδ2 (Imidazole C2-H) ~7.83SingletProton between the two nitrogen atoms. Highly sensitive to pH.
Hε1 (Imidazole C4-H) ~7.07SingletProton adjacent to the side chain attachment point.

Note: Chemical shifts are highly dependent on pH, temperature, and ionic strength. The values above are representative.[5][17]

Experimental Protocol: Preparation of a DL-Histidine qNMR Standard

This protocol describes the preparation of a stock solution of DL-histidine for use as an internal standard for absolute quantification.

Objective: To prepare a ~10 mg/mL stock solution of DL-histidine in D₂O with high accuracy for use in qNMR.

Materials:

  • DL-Histidine (Certified Reference Material grade, purity >99.5%)

  • Deuterium Oxide (D₂O, 99.9% D)

  • Calibrated analytical microbalance (readable to 0.01 mg)

  • Class A volumetric flask (e.g., 5.00 mL)

  • Weighing paper/boat

  • Spatula

  • Pipettes

Methodology:

  • Pre-analysis Checks: Ensure the analytical balance is calibrated and level. Use a new, clean weighing boat.

  • Accurate Weighing:

    • Place the weighing boat on the balance and tare.

    • Carefully weigh approximately 50.0 mg of DL-histidine. Record the exact mass to the highest precision possible (e.g., 50.12 mg).

    • Trustworthiness Check: Accurate weighing is the foundation of qNMR. Any error in this mass will propagate directly through all subsequent calculations.[4]

  • Dissolution:

    • Carefully transfer the weighed DL-histidine into the 5.00 mL Class A volumetric flask.

    • Add approximately 3-4 mL of D₂O to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution. The solution should be clear and colorless.

  • Dilution to Volume:

    • Once fully dissolved, carefully add D₂O dropwise until the bottom of the meniscus aligns exactly with the calibration mark on the volumetric flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Concentration:

    • Calculate the precise concentration using the formula: Concentration (mg/mL) = (Mass of DL-Histidine (mg) * Purity) / Volume of Flask (mL)

    • Example: (50.12 mg * 0.998) / 5.00 mL = 10.004 mg/mL

  • Sample Preparation for NMR:

    • To prepare an NMR sample, accurately pipette a known volume of the analyte solution and a known volume of the DL-histidine stock solution into a vial.

    • Mix thoroughly, then transfer the final solution to an NMR tube.

    • Causality Note: Adding the standard internally ensures that the molar ratio of analyte to standard is fixed, regardless of the final sample volume in the NMR tube, eliminating errors from variations in sample handling.[4]

Conclusion: A Decision Guided by Scientific Integrity

The selection of DL-histidine over L-histidine as a general-purpose NMR standard is a considered choice rooted in the fundamental principles of stereochemistry and its impact on NMR spectroscopy. While L-histidine has its place in specific bio-NMR applications where chirality is being intentionally studied, its use as a general standard for chiral or racemic analytes introduces a significant and unnecessary source of analytical error.[18][19] By creating a chiral environment, L-histidine can induce diastereomeric interactions that distort both analyte and standard signals, invalidating quantitative results.

DL-histidine, the racemic mixture, elegantly circumvents this problem by providing a time-averaged, achiral environment. This ensures that the standard remains chemically and magnetically inert, fulfilling its primary role as a reliable reference for concentration and pH. For researchers, scientists, and drug development professionals who rely on the precision of qNMR, understanding this distinction is paramount for ensuring data integrity, accuracy, and trustworthiness in their analytical workflows.

References

  • Title: Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford, Department of Chemistry URL: [Link]

  • Title: pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy Source: Haverford Scholarship URL: [Link]

  • Title: Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The ¹H NMR spectra of (a) l-histidine·HCl·H2O, (b) l-histidine-A and... Source: ResearchGate URL: [Link]

  • Title: BMRB entry bmse000039 - L-Histidine Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma Source: Biochemical Journal URL: [Link]

  • Title: NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enantiospecificity in NMR enabled by chirality-induced spin selectivity Source: Proceedings of the National Academy of Sciences (PNAS) via PMC URL: [Link]

  • Title: Amino Acid Chirality: Stereospecific Conversion and Physiological Implications Source: ACS Omega URL: [Link]

  • Title: Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chapter 4: NMR Discrimination of Chiral Organic Compounds Source: De Gruyter URL: [Link]

  • Title: Chiral Drugs: An Overview Source: Journal of Clinical Pharmacology (via PMC) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State Source: MIT Hong Lab URL: [Link]

  • Title: Differentiation of Chiral Compounds Using NMR Spectroscopy Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Chiral discrimination in NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition...via 1H NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: University of Pisa (UNIPI) URL: [Link]

  • Title: Histidine Source: Wikipedia URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: University of Wisconsin-Madison URL: [Link]

  • Title: Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement Source: Nutrients (via PMC) URL: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Applications of DL-Histidine Dihydrochloride

The following technical guide details the solubility profile, physicochemical properties, and experimental applications of DL-Histidine Dihydrochloride (DL-His·2HCl). Executive Summary DL-Histidine Dihydrochloride (DL-Hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental applications of DL-Histidine Dihydrochloride (DL-His·2HCl).

Executive Summary

DL-Histidine Dihydrochloride (DL-His[1][2]·2HCl) represents the highly acidic, ionic salt form of the racemic amino acid histidine. Unlike its zwitterionic free base counterpart, the dihydrochloride salt exhibits extreme aqueous solubility (>100 g/L) due to the complete protonation of the imidazole ring and the


-amino group, stabilized by two chloride counterions. This guide analyzes the stark solubility dichotomy between aqueous and organic phases—a property critical for purification, buffer formulation, and drug delivery systems.

Physicochemical Fundamentals

Structural Architecture

The solubility behavior of DL-His[3][4][5]·2HCl is dictated by its ionization state. In the dihydrochloride form, the molecule exists as a dicationic species:

  • 
    -Amino Group:  Protonated (
    
    
    
    )
  • Imidazole Side Chain: Protonated (

    
    )
    
  • Carboxyl Group: Protonated (

    
    ) at low pH, or deprotonated (
    
    
    
    ) depending on specific crystal stoichiometry and hydration.

This high charge density creates a rigid ionic lattice with high lattice energy, yet the high hydration enthalpy of the chloride ions and cationic sites drives substantial water solubility.

The "Salting-In" vs. Hydrophobic Effect
  • Aqueous Phase: Water molecules form a dense hydration shell around the chloride ions and the polar cationic sites (ion-dipole interactions), overcoming the crystal lattice energy.

  • Organic Phase: Solvents like ethanol or acetone lack the dielectric constant required to shield these charges. The hydrophobic imidazole ring is insufficient to drive solubility in organics against the strong coulombic forces of the salt lattice.

Solubility Profile: Aqueous vs. Organic[5][6]

The following data summarizes the solubility limits established in experimental literature and standard quality control (QC) protocols.

Table 1: Comparative Solubility Data (at 25°C)
Solvent SystemSolubility StatusApprox. ConcentrationMechanism
Water (pH < 2.0) Freely Soluble > 150 g/L Ion-Dipole Hydration
Water (pH 7.0) Soluble~40 g/L (as Free Base)*Zwitterionic solvation
Ethanol (Absolute) Insoluble< 0.1 g/LCharge repulsion / Low Dielectric
Methanol Slightly Soluble< 1.0 g/LWeak polar interaction
DMSO Sparingly Soluble~1–5 g/LDipolar aprotic solvation
Diethyl Ether InsolubleNegligibleHydrophobic mismatch

*Note: When DL-His·2HCl is dissolved in water, the pH is highly acidic (~1.5). Neutralizing to pH 7.0 converts it to the zwitterionic free base, lowering solubility.

pH Dependence

The solubility of histidine is pH-dependent. The 2HCl form is the most soluble species.

  • pH < 1.8 (2HCl form): High solubility (ionic species).

  • pH 6.0 (Isoelectric point, pI): Minimum solubility (Zwitterion, net charge 0).

  • pH > 9.0 (Basic salt): High solubility (Anionic species).

Visualization: Solvation & Workflows

Solvation Mechanism Diagram

The following diagram illustrates why water dissolves the salt while ethanol precipitates it.

SolubilityMechanism cluster_0 Aqueous Phase cluster_1 Organic Phase His2HCl DL-Histidine:2HCl (Crystal Lattice) Water Water Molecules (High Dielectric) His2HCl->Water Exposed to Ethanol Ethanol Molecules (Low Dielectric) His2HCl->Ethanol Exposed to Solubilization Solubilization (Hydration Shell Formation) Water->Solubilization Ion-Dipole Interaction Precipitation Precipitation (Ionic Aggregation) Ethanol->Precipitation Inability to Shield Charge

Figure 1: Mechanistic divergence of DL-Histidine:2HCl solubility in aqueous vs. organic environments.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit of DL-His·2HCl in a specific buffer or solvent.

  • Preparation: Weigh 2.0 g of DL-His·2HCl into a 20 mL scintillation vial.

  • Solvent Addition: Add 10.0 mL of the target solvent (e.g., Water, MeOH).

  • Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours with agitation (shaking water bath).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter into a pre-weighed vessel.

  • Drying: Evaporate the solvent (Rotavap or vacuum oven at 50°C) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Antisolvent Crystallization

Objective: To purify DL-Histidine from impurities using the solubility differential.

PurificationWorkflow Step1 1. Dissolution Step2 2. Filtration Step1->Step2 Dissolve crude DL-His:2HCl in min. volume H2O Step3 3. Antisolvent Addition Step2->Step3 Remove insoluble particulates Step4 4. Crystallization Step3->Step4 Slowly add cold Ethanol (Ratio 1:4 Water:EtOH) Step5 5. Isolation Step4->Step5 Cool to 4°C for 12h

Figure 2: Antisolvent crystallization workflow utilizing the insolubility of DL-His·2HCl in ethanol.

Detailed Steps:

  • Dissolve crude DL-His·2HCl in distilled water (approx. 1 g/mL) with gentle heating (40°C).

  • Filter while warm to remove mechanical impurities.

  • Slowly add absolute ethanol (antisolvent) to the filtrate with stirring until persistent turbidity appears.

  • Cool the solution to 4°C overnight. The high ionic strength salt will crystallize out, leaving organic-soluble impurities in the mother liquor.

  • Filter crystals and wash with cold 95% ethanol.

Implications for Drug Development[6]

Buffer Formulation

DL-Histidine is a standard buffering agent for biologics (monoclonal antibodies) due to its pKa (~6.0).

  • Starting Material: Using DL-His·2HCl allows for precise pH adjustment.

  • Workflow: Dissolve DL-His·2HCl in water (resulting pH ~1.5). Titrate with NaOH to pH 6.0. This generates in-situ NaCl, which contributes to tonicity.

  • Caution: Ensure the final chloride concentration does not exceed tonicity limits for the intended formulation.

Stability

The 2HCl form is significantly more stable against oxidation and racemization in solid state compared to the free base, making it the preferred form for raw material storage.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 517335, DL-Histidine monohydrochloride monohydrate. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of Histidine in Aqueous Cosolvent Mixtures. Retrieved from [Link]

  • Ataman Chemicals. (2023). Technical Data Sheet: L-Histidine Monohydrochloride Monohydrate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantification of Histidine via DL-Histidine α-15N

This guide outlines the rigorous protocol for using DL-Histidine α-15N (labeled at the alpha-amino nitrogen) as an Internal Standard (IS). While applicable to NMR, this protocol prioritizes Isotope Dilution Mass Spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous protocol for using DL-Histidine α-15N (labeled at the alpha-amino nitrogen) as an Internal Standard (IS). While applicable to NMR, this protocol prioritizes Isotope Dilution Mass Spectrometry (LC-MS/MS) , the industry gold standard for sensitivity and specificity in drug development and metabolomics.

Part 1: Technical Rationale & Strategic Fit

The Role of DL-Histidine α-15N

In quantitative bioanalysis, the accuracy of measuring polar amino acids like Histidine is often compromised by matrix effects (ion suppression/enhancement) and recovery losses during extraction. DL-Histidine α-15N serves as a stable isotope-labeled internal standard (SIL-IS) to correct for these variances.

  • Why α-15N? The substitution of natural Nitrogen-14 with Nitrogen-15 at the

    
    -amino position introduces a mass shift of +1 Da. While smaller than Carbon-13 labeling, it is often more cost-effective and sufficient for high-resolution MS or specific MS/MS transitions.
    
  • Why DL (Racemic)?

    • Cost Efficiency: Racemic synthesis is generally less expensive than enantiopure synthesis.

    • Achiral LC-MS: In standard reverse-phase or HILIC chromatography (achiral), the D- and L-isomers co-elute. The IS functions perfectly for quantifying total Histidine (usually L-Histidine in biological samples) as long as the co-elution is exact.

    • Chiral LC-MS: If separating enantiomers, the L-Histidine α-15N component of the racemate serves as the specific IS for the L-Histidine analyte.

Critical Consideration: The "M+1" Overlap Risk

Expert Insight: A single 15N label (+1 Da shift) requires careful handling in Mass Spectrometry. Natural Histidine contains Carbon-13 (1.1% abundance). A molecule with 6 carbons (Histidine) has a natural "M+1" isotope peak intensity of approximately 6.6% relative to the parent peak.

  • The Risk: If the concentration of the analyte (natural Histidine) is extremely high relative to the IS, the natural M+1 isotope of the analyte can contribute to the signal of the IS (Crosstalk), skewing quantification.

  • The Solution: This protocol includes a "Crosstalk Correction" step and recommends maintaining an IS concentration within 1 order of magnitude of the expected analyte concentration.

Part 2: Experimental Protocol (LC-MS/MS Focus)

Materials & Reagents
  • Analyte: L-Histidine (Natural).

  • Internal Standard: DL-Histidine α-15N (98 atom % 15N).[1]

    • Note: Ensure the label is on the

      
      -amine, not the imidazole ring, to match specific fragmentation patterns described below.
      
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide or equivalent) is strictly preferred over C18 due to Histidine's high polarity.

Preparation of Stock Solutions

Causality: Histidine is zwitterionic and water-soluble. Organic solvents may precipitate it at high concentrations.

  • IS Master Stock (1 mg/mL): Dissolve DL-Histidine α-15N in 0.1 M HCl.

    • Why HCl? Histidine is basic; acidic conditions ensure rapid and complete dissolution.

  • IS Working Solution (10 µM): Dilute Master Stock into 80:20 ACN:Water (+0.1% FA).

    • Why ACN? Matches the initial mobile phase conditions of HILIC to prevent peak distortion.

Sample Preparation (Protein Precipitation)

This workflow minimizes matrix effects while ensuring the IS and Analyte experience the exact same extraction conditions.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum/Cell Lysate) to a centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution (10 µM). Vortex for 10 seconds.

    • Critical Step: Equilibration. Allow to sit for 5 minutes. This ensures the IS integrates into the sample matrix, mimicking the analyte's binding state.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant. If necessary, evaporate and reconstitute in Mobile Phase A/B (80:20), but direct injection is often possible with HILIC.

LC-MS/MS Instrument Setup

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 5 minutes. (Histidine retains well on HILIC).

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
L-Histidine (Analyte) 156.1 (M+H)+110.115-20Loss of HCOOH (46 Da) from carboxyl group. Imidazole ring remains intact.
DL-Histidine α-15N (IS) 157.1 (M+H)+111.1 15-20The label is on the

-amine. The fragment (Im-CH2-CH-15NH2 ) retains the label.

Note: If the label were on the Carboxyl group (13C), it would be lost during this specific fragmentation. Since the label is α-15N, it is retained in the immonium-like ion fragment.

Part 3: Visualization of Workflow

ProtocolWorkflow Sample Biological Sample (Unknown Conc.) Mix Equilibration (Matrix Integration) Sample->Mix IS DL-Histidine α-15N (Known Conc.) IS->Mix Spike Extract Protein PPT (Acetonitrile) Mix->Extract LC HILIC Separation (Retains Polar His) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data m/z 156->110 m/z 157->111

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring the Internal Standard compensates for extraction efficiency and matrix effects.

Part 4: Data Analysis & Validation

Calculation (Isotope Dilution Method)

Calculate the Response Ratio (


) for each sample:


Calculate concentration using a calibration curve plotted as


 vs. Concentration Ratio.
Isotopic Contribution Correction (Crucial)

Because the mass difference is only 1 Da, the natural abundance of the Analyte (M+1) contributes to the IS channel (157).

  • Check: Inject a high-concentration "Analyte Only" sample.

  • Measure: Signal at 157 transition.

  • Correction Factor (

    
    ):  If the Analyte contributes 6% to the IS channel, you must subtract this mathematically if the Analyte:IS ratio is > 10:1.
    
    • Best Practice: Adjust the spike concentration of DL-Histidine α-15N so that the IS peak area is roughly equivalent to the expected Analyte peak area. This minimizes the relative error from isotopic overlap.

Validation Metrics
  • Linearity:

    
     over the biological range (e.g., 1 µM to 500 µM).
    
  • Recovery: Spike pure solvent vs. extracted matrix. The IS should correct recovery to 100%

    
     15%.
    
  • Precision: CV < 5% for intra-day replicates.

Part 5: Alternative NMR Application (Brief)

While MS is preferred for sensitivity, qNMR can be used if concentrations are high (>100 µM).

  • Method: 1H NMR (No decoupling).

  • Signal: The

    
    -proton of Natural Histidine appears as a doublet of doublets (dd) at ~3.98 ppm (in D2O/DCl).
    
  • IS Signal: The

    
    -proton of DL-Histidine α-15N appears as a complex multiplet due to large heteronuclear J-coupling (
    
    
    
    and potentially
    
    
    depending on pH).
  • Advantage: The 15N-coupled protons are magnetically distinct.

  • Protocol: Add IS to sample. Integrate the central (natural) peak vs. the 15N-satellite peaks. The ratio provides absolute quantification without an external calibration curve (ERETIC method principle).

References

  • Sigma-Aldrich. DL-Histidine-α-15N Product Specification & Safety Data Sheet.Link

  • Cambridge Isotope Laboratories. Amino Acid Internal Standards for Mass Spectrometry.Link

  • National Institutes of Health (NIH). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.Link

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.Link

  • Cayman Chemical. DL-Histidine Technical Information and Solubility.Link

Sources

Application

Application Note: Advanced 15N NMR Pulse Sequences for the Unambiguous Detection of Alpha-Amino Groups

Abstract The precise characterization of alpha-amino groups is fundamental in the study of peptides, proteins, and various small molecules crucial to drug discovery and development. Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise characterization of alpha-amino groups is fundamental in the study of peptides, proteins, and various small molecules crucial to drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹⁵N nucleus, offers a powerful, non-invasive tool for this purpose. However, the inherent challenges of ¹⁵N NMR, such as low natural abundance and gyromagnetic ratio, necessitate the use of advanced pulse sequences. This application note provides an in-depth guide to the selection and implementation of key ¹⁵N NMR pulse sequences for the effective detection and characterization of alpha-amino groups. We will delve into the mechanistic principles behind these experiments, offer field-proven insights for experimental design, and provide detailed protocols for practical application.

The Challenge and Importance of Detecting Alpha-Amino Groups

The alpha-amino group (α-NH₂) of an amino acid is a primary determinant of its chemical reactivity, participating in peptide bond formation, post-translational modifications, and molecular interactions. The protonation state (NH₂ vs. NH₃⁺) and the local chemical environment of this group are intrinsically linked to the structure, function, and stability of biomolecules.

Direct observation of the ¹⁵N nucleus of the alpha-amino group is challenging due to:

  • Low Natural Abundance: The ¹⁵N isotope constitutes only 0.37% of all nitrogen atoms, leading to low intrinsic sensitivity.[1]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹⁵N is negative and about one-tenth that of ¹H, further diminishing signal intensity.[1]

  • Proton Exchange: The protons of the alpha-amino group can undergo rapid exchange with solvent protons, leading to signal broadening and potential loss of information.[2]

To overcome these limitations, a suite of sophisticated NMR pulse sequences has been developed, primarily relying on inverse detection, where the high-sensitivity ¹H nucleus is used to detect the attached ¹⁵N nucleus. Isotopic enrichment with ¹⁵N is also a common and often necessary strategy to obtain high-quality data in a reasonable timeframe.[3][4]

Key Pulse Sequences for Alpha-Amino Group Detection

The choice of pulse sequence is dictated by the specific research question, the nature of the sample (e.g., small molecule, peptide, large protein), and the available instrumentation. Below, we discuss the most pertinent and powerful pulse sequences.

Heteronuclear Single Quantum Coherence (HSQC): The Workhorse Experiment

The ¹H-¹⁵N HSQC experiment is the cornerstone for observing correlations between a nitrogen atom and its directly attached proton(s).[5] This 2D experiment generates a spectrum with the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other, providing a unique fingerprint of the N-H groups in a molecule.

Causality Behind the Experimental Choice: The HSQC experiment leverages the high sensitivity of ¹H for both excitation and detection while encoding the chemical shift of the less sensitive ¹⁵N nucleus in the indirect dimension. This inverse detection scheme provides a massive sensitivity enhancement compared to direct ¹⁵N detection.

Diagram of a Basic HSQC Pulse Sequence:

Caption: Basic HSQC Pulse Sequence Workflow.

Variants and Their Rationale:

  • HSQC with Water Suppression: For samples in aqueous solutions, a "flip-back" pulse or other solvent suppression schemes are often incorporated to attenuate the strong water signal.[2]

  • Relaxation-Optimized HSQC: In larger molecules or paramagnetic systems, signal loss due to relaxation during the pulse sequence can be significant. A modified HSQC that omits the refocusing INEPT period can minimize these losses.[6]

  • TROSY (Transverse Relaxation-Optimized Spectroscopy): For very large proteins (>30 kDa), TROSY-based HSQC experiments are essential. They selectively detect the narrowest of the four multiplet components of the amide proton resonance, significantly improving spectral resolution and sensitivity.[7]

Heteronuclear Multiple Bond Correlation (HMBC): Probing Beyond the Direct Bond

The HMBC experiment detects correlations between protons and heteronuclei (in this case, ¹⁵N) that are separated by two or three bonds. This is particularly useful for assigning quaternary nitrogens or for linking different spin systems within a molecule.

Causality Behind the Experimental Choice: While HSQC provides information about directly bonded H-N pairs, HMBC reveals longer-range connectivity. For an alpha-amino group, an HMBC experiment can show correlations from the alpha-protons (Hα) and beta-protons (Hβ) to the alpha-nitrogen (Nα), providing valuable structural constraints and aiding in resonance assignment. This technique offers an indirect way to measure ¹⁵N signals with enhanced sensitivity.

Diagram of a Basic HMBC Pulse Sequence:

HMBC cluster_H ¹H Channel cluster_t1 H1 90°(x) H2 90°(x) H1->H2 Δ₁ N1 90°(x) H1->N1 t1_label t₁ evolution H3 Acquisition H2->H3 t₂ dummy1 dummy2

Caption: Basic HMBC Pulse Sequence Workflow.

Selective 1D and 2D Experiments: Focusing on Specific Resonances

When dealing with complex spectra where signals overlap, selective experiments can be invaluable. These experiments use shaped pulses to excite only a specific region of the spectrum, simplifying the resulting data.

Causality Behind the Experimental Choice: In crowded spectral regions, resolving individual resonances can be challenging. Ultra-selective ¹H-¹⁵N NMR methods allow for the high-quality measurement of individual ¹⁵N spin-relaxation constants even when resonances are very close.[8] Amino acid type-selective experiments can also be employed to identify the backbone proton and nitrogen resonances of specific amino acid types, such as Arginine and Lysine.[9]

Data Presentation: Comparative Overview of Pulse Sequences

Pulse SequencePrimary Application for α-Amino GroupsKey AdvantagesKey Limitations
¹H-¹⁵N HSQC Detection of directly bonded N-H correlations.High sensitivity, provides a unique "fingerprint".Can suffer from signal overlap in complex molecules.
¹H-¹⁵N HMBC Establishing long-range (2-3 bond) H-N correlations.Provides connectivity information, aids in assignment.Lower sensitivity than HSQC, requires careful optimization of the long-range coupling delay.
¹⁵N-edited NOESY-HSQC Determining spatial proximities between N-H protons.Provides information on 3D structure and protein folding.[10]Can be complex to interpret, requires longer experiment times.
Selective Experiments Resolving specific, overlapping signals.Simplifies complex spectra, allows for detailed analysis of individual residues.Requires prior knowledge of the approximate chemical shifts of interest.
¹⁵N-detected TROSY Studying large proteins and biomolecular complexes.Significantly improves resolution and sensitivity for large molecules.[7]Less beneficial for small, rapidly tumbling molecules.

Experimental Protocols

Protocol for a Standard ¹H-¹⁵N HSQC Experiment

This protocol provides a general framework for acquiring a ¹H-¹⁵N HSQC spectrum on a modern NMR spectrometer.

Step 1: Sample Preparation

  • Isotopic Labeling: For proteins and peptides, uniform ¹⁵N labeling is highly recommended. This is typically achieved by expressing the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[3] For small molecules, ¹⁵N-labeled starting materials can be used in the synthesis.

  • Solvent and Buffer: Dissolve the ¹⁵N-labeled sample in a suitable buffer. For observing the exchangeable protons of the α-amino group, it is often necessary to work at a lower pH (e.g., pH 4-5) and/or lower temperatures (-5 to 5 °C) to slow down the exchange with water.[2] The use of a D₂O-based buffer can also be employed to study non-exchangeable protons.[11] A co-solvent like acetone may be used to allow for studies below the freezing point of water.[2]

  • Concentration: The required concentration will depend on the sensitivity of the spectrometer and the size of the molecule. For a modern 600-800 MHz spectrometer with a cryoprobe, a protein concentration of 0.1-1.0 mM is a good starting point.

  • NMR Tube: Use high-quality NMR tubes to ensure good magnetic field homogeneity.

Step 2: Spectrometer Setup and Calibration

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁵N frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

Step 3: Setting up the ¹H-¹⁵N HSQC Experiment

  • Load the Pulse Program: Select a standard HSQC pulse sequence with water suppression (e.g., hsqcfpf3gpph on a Bruker spectrometer).

  • Set Spectral Widths:

    • ¹H dimension (F2): Typically 12-16 ppm, centered around 4.7 ppm (the water resonance).

    • ¹⁵N dimension (F1): A typical range for amino acids is 100-135 ppm.[12] The exact range should be adjusted based on known chemical shifts for the sample.[13][14][15]

  • Set Carrier Frequencies: Position the carrier frequency in the center of the respective spectral widths.

  • Set Acquisition Parameters:

    • Number of scans (ns): Start with 8 or 16 and increase as needed for better signal-to-noise.

    • Number of increments in F1 (t1): Typically 128-256 complex points.

    • Recycle delay (d1): 1-1.5 seconds is a good starting point.

    • INEPT delay (Δ): This is optimized based on the one-bond ¹J(NH) coupling constant, which is typically around 90-95 Hz. The delay is set to 1/(4J), which is approximately 2.6 ms.

Step 4: Data Processing

  • Fourier Transform: Apply a sine-bell or squared sine-bell window function in both dimensions before performing the Fourier transform.

  • Phasing: Phase the spectrum in both dimensions.

  • Referencing: Reference the spectrum. For ¹H, DSS or TSP is commonly used. The ¹⁵N dimension can be referenced indirectly.[2]

  • Analysis: Analyze the resulting 2D spectrum to identify the ¹H-¹⁵N correlations.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected outcome of a well-executed ¹H-¹⁵N HSQC experiment on a properly folded ¹⁵N-labeled protein is a set of well-resolved cross-peaks, with the number of peaks (excluding side-chain amides) corresponding to the number of non-proline residues in the protein sequence. The chemical shift dispersion of these peaks is a sensitive indicator of the protein's folded state.[16] Any significant deviation from this expected outcome should prompt a re-evaluation of the sample integrity or the experimental parameters.

Conclusion

The detection and characterization of alpha-amino groups by ¹⁵N NMR spectroscopy are indispensable tools in modern chemical and biological research. While the standard ¹H-¹⁵N HSQC experiment remains the primary workhorse, a variety of more specialized pulse sequences are available to address specific challenges such as spectral overlap, large molecular weight, and the need for long-range connectivity information. A thorough understanding of the principles behind these experiments, coupled with careful sample preparation and optimization of experimental parameters, will enable researchers to extract high-quality, unambiguous data on the structure, dynamics, and interactions of molecules containing alpha-amino groups.

References

  • Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins - The Australian National University.
  • NMR-based metabolite studies with 15N amino acids - PMC - NIH. (2019-09-05).
  • Detecting Organic Nitrogen with 1H-15N HMBC Spectra - Qatar University Digital Hub.
  • Fast ultra-selective 1H-15N 1D NMR spectroscopy unlocks atom-resolved dynamics of low-complexity protein regions | ChemRxiv. (2025-08-07).
  • Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed.
  • Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC - NIH.
  • 15N - NMR Chemical Shifts of Major Chemical Families | NIST. (2012-06-22).
  • Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy - PubMed Central.
  • 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC.
  • Amino acid type-selective backbone 1H-15N-correlations for Arg and Lys - PubMed.
  • Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs - ACS Publications. (2023-08-03).
  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website.
  • Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G) Glycine is the only amino acid with 2 alpha protons (Hα1 an.
  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino - ResearchGate. (2025-08-06).
  • Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance - ACS Publications.
  • Neighbouring Residues - Protein NMR. (2012-10-31).
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.

Sources

Method

Application Note: A Robust Method for the Separation and Quantification of D- and L-histidine Enantiomers Using ¹⁵N Labeling and Chiral HPLC-MS

Abstract This application note details a highly selective and sensitive method for the separation and quantification of D- and L-histidine enantiomers. The protocol leverages the power of stable isotope labeling, using ¹...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive method for the separation and quantification of D- and L-histidine enantiomers. The protocol leverages the power of stable isotope labeling, using ¹⁵N-labeled L-histidine as an internal standard, followed by chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, and tandem mass spectrometry (MS/MS) for detection and quantification. This approach provides a robust and reliable workflow for researchers in pharmacology, metabolomics, and drug development, enabling accurate determination of enantiomeric excess and concentration in complex biological matrices.

Introduction: The Significance of Histidine Chirality

Chirality, the property of "handedness" in molecules, is a fundamental concept in biology and pharmacology. The stereoisomers, or enantiomers, of a chiral molecule can exhibit profoundly different physiological effects.[1] The tragic case of thalidomide in the 1950s, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical importance of enantiomeric separation in drug development.[1]

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their significant biological roles.[2][3] D-histidine, for instance, has been identified in certain peptides and has distinct physiological functions compared to its L-counterpart. Therefore, the ability to accurately separate and quantify D- and L-histidine is crucial for understanding their respective roles in health and disease.

Traditional methods for amino acid analysis can struggle with the separation of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), offers a direct and efficient way to resolve these stereoisomers.[4][5] This method relies on the differential interaction of the enantiomers with the chiral selector on the stationary phase, leading to different retention times.[6]

To enhance the accuracy and precision of quantification, especially in complex samples, the use of a stable isotope-labeled internal standard is indispensable.[7][8] By introducing a known amount of ¹⁵N-labeled L-histidine into the sample, variations in sample preparation and instrument response can be normalized, leading to more reliable results. The mass difference between the labeled and unlabeled histidine allows for their distinct detection by mass spectrometry.[7][9]

This application note provides a comprehensive protocol that combines the resolving power of chiral HPLC with the specificity and sensitivity of tandem mass spectrometry, facilitated by ¹⁵N stable isotope labeling, to create a gold-standard method for the analysis of D- and L-histidine.

Principle of the Method

The workflow is based on three key principles:

  • Stable Isotope Dilution: A known quantity of ¹⁵N-labeled L-histidine is spiked into the sample. This internal standard co-elutes with the endogenous L-histidine but is differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.

  • Chiral Separation by HPLC: The sample, containing both unlabeled (D- and L-) and ¹⁵N-labeled (L-) histidine, is injected onto a chiral HPLC column. The chiral stationary phase interacts differently with the D- and L-enantiomers, causing them to separate and elute at different times.

  • Detection and Quantification by Tandem Mass Spectrometry (MS/MS): As the separated enantiomers elute from the HPLC column, they are ionized and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions for both labeled and unlabeled histidine are monitored, providing high selectivity and sensitivity for quantification.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with ¹⁵N-L-Histidine Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract HPLC Chiral HPLC Separation Extract->HPLC MS Tandem MS Detection HPLC->MS Quant Quantification of D- and L-Histidine MS->Quant

Figure 1: Overall experimental workflow for the separation and quantification of D- and L-histidine.

Materials and Reagents

  • Standards: D-histidine (≥98% purity), L-histidine (≥98% purity), ¹⁵N-L-histidine (≥98% purity, ≥98% isotopic enrichment)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Reagents: Trichloroacetic acid (TCA) or other suitable protein precipitation agent.

  • Equipment: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, pipettes.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-histidine, L-histidine, and ¹⁵N-L-histidine in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Calibration Curve Working Solutions:

    • Prepare a series of working solutions by serially diluting the D- and L-histidine stock solutions in water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the ¹⁵N-L-histidine stock solution in water to a final concentration of 100 ng/mL.

Sample Preparation
  • Sample Collection: Collect biological samples (e.g., plasma, cell culture media) and store them appropriately at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of sample, add 10 µL of the 100 ng/mL ¹⁵N-L-histidine internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or 10% TCA) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Chiral HPLC-MS/MS Analysis

The choice of the chiral stationary phase is critical for successful enantiomeric separation.[4] Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[2][10] For this protocol, a teicoplanin-based CSP is recommended.[10][11]

Table 1: HPLC and Mass Spectrometry Parameters

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for optimal performance.
Column Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm)Teicoplanin-based CSP known for excellent resolution of underivatized amino acids.[10]
Mobile Phase A 0.1% Formic acid in WaterProvides protons for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier to elute the analytes.
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% BA gradient elution is necessary to achieve good separation and peak shape.
Flow Rate 0.5 mL/minA standard flow rate for this column dimension.
Column Temperature 25°CTemperature control ensures reproducible retention times.
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalentHigh sensitivity and fast scanning capabilities are essential.
Ionization Mode Electrospray Ionization (ESI), PositiveHistidine readily forms positive ions.
MRM Transitions See Table 2Specific transitions ensure high selectivity and minimize interferences.
Ion Source Temp. 550°COptimal for desolvation.
IonSpray Voltage 5500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Histidine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
D/L-Histidine156.1110.150
¹⁵N-L-Histidine159.1113.150

Results and Discussion

Chromatographic Separation

Under the specified HPLC conditions, baseline separation of D- and L-histidine should be achieved. The L-enantiomer typically elutes before the D-enantiomer on a teicoplanin-based CSP. The ¹⁵N-L-histidine internal standard will co-elute with the unlabeled L-histidine peak.

Mass Spectrometric Detection

The use of MRM provides high specificity for the detection of histidine. The mass shift of +3 Da for the ¹⁵N-labeled internal standard allows for its unambiguous detection alongside the unlabeled enantiomers.

Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte (D- or L-histidine) to the internal standard (¹⁵N-L-histidine) against the concentration of the analyte. The concentration of D- and L-histidine in the unknown samples can then be determined from this curve. The use of a stable isotope-labeled internal standard that co-elutes with one of the enantiomers corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to established guidelines. This includes assessing:

  • Linearity: The range over which the response is proportional to the concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Matrix Effect: The influence of sample components on the ionization of the analytes.

  • Stability: The stability of the analytes in the sample matrix under different storage conditions.

Conclusion

The method described in this application note provides a robust and reliable workflow for the separation and quantification of D- and L-histidine enantiomers in biological samples. By combining the selectivity of chiral HPLC with the sensitivity of tandem mass spectrometry and the accuracy of stable isotope dilution, this protocol offers a powerful tool for researchers investigating the roles of histidine enantiomers in various biological processes and for quality control in pharmaceutical development.

References

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin - PMC. (2021-11-16). Retrieved from [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. (n.d.). Retrieved from [Link]

  • Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. (n.d.). Retrieved from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (2023-09-19). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Retrieved from [Link]

  • Separation of histidine enantiomers by capillary electrochromatography with molecularly imprinted monolithic columns - ResearchGate. (2020-03-30). Retrieved from [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - J-Stage. (n.d.). Retrieved from [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed. (n.d.). Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESIS. (n.d.). Retrieved from [Link]

  • HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • 15N Labeled Compounds - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??. (2019-08-29). Retrieved from [Link]

  • Amino acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • 15N Stable Isotope Labeling Data Analysis. (n.d.). Retrieved from [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - NIH. (n.d.). Retrieved from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). Retrieved from [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024-08-30). Retrieved from [Link]

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin | Langmuir - ACS Publications. (2021-11-16). Retrieved from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - Frontiers. (n.d.). Retrieved from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - ACS Publications. (2024-11-12). Retrieved from [Link]

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Histidine in Human Plasma Using a 15N-Labeled Internal Standard

Abstract This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of histidine in human plas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of histidine in human plasma. The methodology leverages the power of stable isotope dilution with a 15N-labeled histidine internal standard to ensure the highest degree of accuracy and precision, mitigating variability from sample preparation and matrix effects.[1][2] This document provides a comprehensive, step-by-step protocol, from sample preparation through to data analysis, and is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this critical amino acid.

Introduction: The Significance of Accurate Histidine Quantification

Histidine is a semi-essential amino acid that plays a pivotal role in various physiological processes, including the synthesis of proteins, the regulation of metal ion homeostasis, and as a precursor to the neurotransmitter histamine. Altered plasma concentrations of histidine have been implicated in a range of pathological conditions, making its accurate measurement crucial for both clinical diagnostics and biomedical research.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a key analytical platform for the quantification of analytes in complex biological matrices due to its high sensitivity and selectivity.[2] However, the accuracy and precision of LC-MS-based quantification can be compromised by analyte losses during sample preparation and variations in ionization efficiency due to matrix effects.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges.[3] A SIL-IS, such as 15N-labeled histidine, is chemically and physically almost identical to the analyte of interest, ensuring that it experiences the same extraction recovery and ionization suppression or enhancement.[2] This co-eluting, mass-differentiated standard allows for reliable normalization of the analyte signal, leading to highly accurate and reproducible results.[4]

This application note provides a detailed guide to developing a robust LC-MS/MS method for histidine quantification, with a focus on the practical application of a 15N-labeled internal standard.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance in a sample.[5][6] The fundamental principle involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to the sample.[5] After allowing the spike to equilibrate with the endogenous analyte in the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled standard, the concentration of the analyte in the original sample can be precisely calculated.[5] This method is considered a primary measurement method by many national metrology institutes due to its high accuracy and traceability.[7]

IDMS_Principle cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Workflow Sample Biological Sample (Unknown Histidine Concentration) Spike Spiking Sample->Spike IS 15N-Histidine (Known Concentration) IS->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification Result Result Quantification->Result Accurate Histidine Concentration

Caption: Workflow of Isotope Dilution Mass Spectrometry for Histidine Quantification.

Experimental Design and Rationale

Materials and Reagents
  • Histidine (≥98% purity)

  • 15N-Labeled Histidine (isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Rationale: The use of high-purity reagents and solvents is critical to minimize background noise and potential interferences in the LC-MS analysis. LC-MS grade solvents are specifically tested for low levels of particulate and metallic ion contaminants that can affect ionization efficiency and adduct formation.

Stock and Working Solution Preparation

Protocol:

  • Histidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of histidine in 10 mL of LC-MS grade water.

  • 15N-Histidine Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 15N-labeled histidine in 10 mL of LC-MS grade water.

  • Working Solutions: Prepare serial dilutions of the histidine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the 15N-histidine internal standard at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Rationale: Accurate preparation of stock and working solutions is fundamental to the overall accuracy of the quantification. Using a consistent diluent for both the analyte and the internal standard working solutions helps to maintain consistent chromatographic behavior.

Sample Preparation: Protein Precipitation

Protocol:

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 15N-histidine internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis by fouling the LC column and suppressing the MS signal.[8] Methanol is a commonly used and efficient protein precipitating agent. The addition of the internal standard before protein precipitation ensures that it accounts for any analyte loss during this and subsequent steps.[4]

LC-MS/MS Method Development

Liquid Chromatography

The polar nature of histidine makes it challenging to retain on traditional reversed-phase LC columns.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the separation of polar compounds like amino acids.[9][10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, facilitating the retention of polar analytes.[10]

ParameterRecommended ConditionRationale
LC Column HILIC Column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µmProvides good retention and peak shape for polar analytes like histidine. The smaller particle size enhances separation efficiency and resolution.[9][12]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidAmmonium formate is a volatile buffer compatible with mass spectrometry. Formic acid aids in the protonation of histidine, enhancing its signal in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA high percentage of acetonitrile is necessary for retention on a HILIC column.
Gradient Start with a high percentage of B, then gradually decrease.This allows for the retention and subsequent elution of polar analytes. A typical gradient might start at 95% B and decrease to 40% B over several minutes.
Flow Rate 0.3 mL/minA flow rate suitable for a 2.1 mm ID column, ensuring good chromatographic performance and compatibility with the MS interface.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is generally preferred to minimize peak broadening.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13]

MRM Optimization Protocol:

  • Infuse a standard solution of histidine directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]+.

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity.[13][14]

  • Repeat this process for the 15N-labeled histidine internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Histidine 156.1110.1Optimized Value
83.1Optimized Value
15N-Histidine (IS) 159.1113.1Optimized Value
85.1Optimized Value

Rationale: MRM provides two levels of mass filtering (precursor and product ions), which significantly reduces chemical noise and enhances the signal-to-noise ratio, leading to lower limits of detection.[13] The mass shift of +3 Da for the 15N-labeled histidine is due to the incorporation of three 15N atoms. This mass difference is sufficient to prevent isotopic crosstalk between the analyte and the internal standard.[2]

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[15][16][17][18]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[16]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[16]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[16]

  • Stability: The stability of histidine in plasma under various storage and handling conditions.[19]

Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area ratio of histidine to 15N-histidine against the concentration of the histidine calibration standards. The concentration of histidine in the unknown plasma samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and implementation of a robust LC-MS/MS method for the quantification of histidine in human plasma. The use of a 15N-labeled internal standard in conjunction with HILIC separation and MRM detection ensures high accuracy, precision, and sensitivity. This method is well-suited for a variety of research and clinical applications where reliable histidine measurement is critical.

References

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information.
  • Wu, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2021). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Improvement of the Performance of Targeted LC–MS Assays through Enrichment of Histidine-Containing Peptides. (2013). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Arginine, Lysine and Histidine Analyzed with LCMS. (n.d.). MicroSolv. Retrieved February 9, 2026, from [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Retrieved February 9, 2026, from [Link]

  • Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Geochimica et Cosmochimica Acta, 318, 434-463.
  • Histidine. (n.d.). SIELC Technologies. Retrieved February 9, 2026, from [Link]

  • Integrative transcriptomic and metabolomic analyses provide insights into the effects of overexpression and knockout of NtLHT1 in different tissues. (2024). Frontiers. Retrieved February 9, 2026, from [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre. Retrieved February 9, 2026, from [Link]

  • Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. (2013). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • MRM spectrum of pure L-histidine standard. (2020). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. Retrieved February 9, 2026, from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). National Cancer Institute. Retrieved February 9, 2026, from [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). PubMed. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016). PubMed. Retrieved February 9, 2026, from [Link]

  • Isotope Dilution Mass Spectrometry. (2013). The Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • An Optimized MALDI Mass Spectrometry Method for Improved Detection of Lysine/Arginine/Histidine Free Peptides. (2009). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Direct analysis of amino acids by HILIC–ESI-MS. (n.d.). LCGC. Retrieved February 9, 2026, from [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2011). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2011). PubMed. Retrieved February 9, 2026, from [Link]

  • Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2013). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Plasma amino-acids analysis: effects of delayed samples preparation and of storage. (1988). PubMed. Retrieved February 9, 2026, from [Link]

  • Plasma amino acids determined by liquid chromatography within 17 minutes. (1994). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). ScienceDirect. Retrieved February 9, 2026, from [Link]

  • Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. (2021). Frontiers. Retrieved February 9, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Retrieved February 9, 2026, from [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). PubMed. Retrieved February 9, 2026, from [Link]

  • Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022). ScienceDirect. Retrieved February 9, 2026, from [Link]

Sources

Method

Tracking transamination pathways using alpha-15N histidine

Application Note: Tracking Transamination vs. Deamination Pathways Using - N Histidine Executive Summary & Scientific Rationale Histidine metabolism sits at a critical junction between nucleotide synthesis (via the folat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tracking Transamination vs. Deamination Pathways Using - N Histidine

Executive Summary & Scientific Rationale

Histidine metabolism sits at a critical junction between nucleotide synthesis (via the folate cycle) and nitrogen buffering. While the dominant catabolic pathway in mammals is deamination via Histidase (HAL) to form urocanate, alternative transamination pathways (via Histidine Aminotransferase, HAT) can become relevant in specific disease states, renal physiology, or microbial co-metabolism.

Standard abundance assays cannot distinguish between nitrogen that is transaminated (direct transfer) versus nitrogen that is deaminated (released as ammonia) and subsequently reassimilated. This application note details a protocol using L-Histidine (


-

N)
to deconvolute these pathways. By tracking the specific positional fate of the

-nitrogen, researchers can quantify the contribution of histidine to the glutamate/glutamine pool and assess metabolic flexibility in cancer (e.g., Methotrexate resistance) and immuno-metabolism.
Key Physiological Distinction
  • Pathway A (Deamination/Histidase):

    
    -
    
    
    
    N is released as free
    
    
    NH
    
    
    . This is rapidly scavenged by Glutamine Synthetase (GS) to form [5-
    
    
    N]-Glutamine
    (amide labeled).
  • Pathway B (Transamination/HAT):

    
    -
    
    
    
    N is directly transferred to
    
    
    -ketoglutarate (
    
    
    -KG) to form [2-
    
    
    N]-Glutamate
    (
    
    
    -labeled).

Metabolic Pathway Map

The following diagram illustrates the bifurcation of the


-

N label. Note how the position of the label in downstream metabolites acts as the diagnostic signature.

Histidine_Fate cluster_legend Legend His L-Histidine (α-15N Tracer) Uro Urocanate (Unlabeled) His->Uro Histidase (HAL) NH3 15N-Ammonia (Free Pool) His->NH3 Elimination Imp Imidazolepyruvate (Unlabeled) His->Imp Histidine Transaminase Glu_Alpha Glutamate (α-15N) His->Glu_Alpha Gln_Amide Glutamine (Amide-15N) NH3->Gln_Amide Glutamine Synthetase (Reassimilation) Glu_Unlabeled Glutamate (Unlabeled Pool) Glu_Unlabeled->Gln_Amide aKG α-Ketoglutarate aKG->Glu_Alpha Nitrogen Transfer key1 Red Path = Deamination (NH3 Release) key2 Green Path = Transamination (Direct Transfer)

Figure 1: Fate of


-

N Histidine.[1] The label (colored paths) ends up in different positions on Glutamate/Glutamine depending on the enzymatic route.

Experimental Protocol

Materials & Reagents
  • Tracer: L-Histidine (

    
    -
    
    
    
    N, 98%+ enrichment). Note: Avoid U-
    
    
    C/
    
    
    N if specifically dissecting nitrogen economy, as carbon scrambling complicates analysis.
  • Media: Dialyzed FBS (dFBS) is mandatory to remove background unlabeled histidine. Use a custom DMEM/RPMI formulation lacking Histidine, then reconstitute with the tracer.

  • Quenching Solution: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Cell Culture Workflow (Adherent Cells)
  • Acclimatization: Seed cells in standard media. Allow to reach 60-70% confluency.

  • Wash: Wash 2x with warm PBS to remove extracellular unlabeled histidine.

  • Pulse: Add media containing 200

    
    M 
    
    
    
    -
    
    
    N Histidine
    .
    • Expert Insight: Histidine transport (via LAT1/SLC7A5) is rapid. For flux analysis, short timepoints (15 min, 30 min, 1h) are crucial to see the initial rate of appearance in Glutamate. For steady-state accumulation, use 24h.

  • Quench & Extraction:

    • Rapidly aspirate media.

    • Add 1 mL -80°C 80% MeOH .

    • Scrape cells on dry ice.

    • Vortex vigorously (30s) and centrifuge at 20,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS.

Analytical Method: HILIC-HRMS

Reverse-phase chromatography retains amino acids poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is required for separation of Glutamate and Glutamine isotopologues.

  • Column: ZIC-pHILIC (Merck) or Amide-HILIC (Waters), 2.1 x 100 mm, 1.7

    
    m.
    
  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers ammonia ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

  • MS Detection: Q-Exactive or equivalent High-Res MS.

    • Polarity: Switch mode (Pos/Neg). Amino acids often fly better in Positive, but TCA intermediates (if using

      
      C) prefer Negative. For Nitrogen tracking, Positive Mode  (ESI+) is standard.
      

Data Analysis & Interpretation

The core challenge is distinguishing the source of the M+1 signal in Glutamate and Glutamine.

Mass Shifts Table
MetaboliteFormula (Neutral)Monoisotopic MassTracer Fate (M+1 Shift)Interpretation
L-Histidine C

H

N

O

155.0695156.0665 Parent Tracer
Urocanate C

H

N

O

138.0429138.0429 (M+0) Histidase Path: N is lost as NH

.
Imidazolepyruvate C

H

N

O

154.0378154.0378 (M+0) Transaminase Path: N is lost to Glu.
Glutamate C

H

NO

147.0532148.0502 Transaminase Marker: Direct transfer.
Glutamine C

H

N

O

146.0691147.0661 Reassimilation Marker: Via

NH

.
Deconvoluting the Signal (The "Expert" Calculation)

Simply seeing M+1 Glutamate is not proof of transamination, because


NH

(from Histidase) can be incorporated into Glutamate via Glutamate Dehydrogenase (GDH), though this reaction usually favors deamination.

Validation Step: Compare the enrichment ratio (


) of Glutamine and Glutamate.
  • Scenario A (Histidase Dominance):

    • High

      
      N in Glutamine (Amide position).
      
    • Low

      
      N in Glutamate.
      
    • Logic: The label passes through the free ammonia pool. Since GS (Glutamine Synthetase) has high affinity for ammonia, Gln labels first and highest.

  • Scenario B (Transaminase Dominance):

    • High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      N in Glutamate.
      
    • Lower/Delayed

      
      N in Glutamine.
      
    • Logic: The label moves directly from His

      
       Glu. Gln is only labeled downstream if that Glu is subsequently used by GS.
      
NMR Validation (The "Gold Standard")

If LC-MS is ambiguous,


N-HSQC NMR  provides absolute structural certainty.
  • 
    -
    
    
    
    N Glutamate Chemical Shift:
    ~45-50 ppm (distinct doublet coupled to H
    
    
    ).
  • Amide-

    
    N Glutamine Chemical Shift:  ~110-120 ppm (side chain).
    
  • Protocol: Resuspend dried extract in D

    
    O. Acquire 2D 
    
    
    
    H-
    
    
    N HSQC. This definitively proves if the nitrogen is on the backbone (transamination) or sidechain (reassimilation).

Case Study: Methotrexate Resistance in Leukemia[1][3][4]

Context: Kanarek et al. (2018) demonstrated that Histidine catabolism drains the Tetrahydrofolate (THF) pool, sensitizing cells to Methotrexate (MTX).

Application of Protocol:

  • Hypothesis: Does MTX treatment force cells to shift from Histidase (folate-dependent downstream) to Transaminase (folate-independent)?

  • Experiment: Treat Leukemia cells with MTX vs Vehicle. Pulse ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    N Histidine.
  • Result Visualization:

ConditionUrocanate FluxGlu (M+1) EnrichmentGln (M+1) EnrichmentConclusion
Vehicle HighLow (< 5%)High (40%)Standard Catabolism: Histidase active. N goes to Ammonia

Urea/Gln.
MTX Treated LowIncreased (15%)Moderate (20%)Metabolic Rewiring: Folate block inhibits Histidase downstream; cells shunt His to Transamination to preserve Carbon/Nitrogen.

Self-Validating System Checks

To ensure "Trustworthiness" (Part 2 of requirements), include these controls:

  • The "Back-Exchange" Control: Run a sample with unlabeled Histidine +

    
    NH
    
    
    
    Cl.
    • Purpose: This maps how fast free ammonia incorporates into Glutamate vs. Glutamine in your specific cell line. If

      
      NH
      
      
      
      Cl labels Glutamate heavily, you cannot easily distinguish Transamination from Reassimilation by MS alone (requires NMR).
  • The "Dead" Control: Spike tracer into media without cells and incubate.

    • Purpose: Rules out non-enzymatic chemical transamination or degradation (unlikely for His, but good practice).

  • Linearity Check: Ensure the Histidine concentration (200

    
    M) does not saturate the transporters, or conversely, is not so low that it is instantly depleted, causing non-steady-state artifacts.
    

References

  • Kanarek, N., et al. (2018).[2][3][4] Histidine catabolism is a major determinant of methotrexate sensitivity.[1][2][3][5] Nature, 559(7715), 632–636. [Link]

  • Yuan, M., et al. (2017). A comprehensive method for metabolism studies by ion chromatography-mass spectrometry. Nature Protocols, 12, 1218–1232. [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function.[5][6][7][8][9][10] The Journal of Nutrition, 150(Supplement_1), 2570S–2575S. [Link]

  • Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope tracer methods in metabolism applications. Metabolomics, 11(4), 817-832. [Link]

Sources

Application

Application Note: Precision Sample Preparation for 15N Histidine NMR Spectroscopy

Abstract: The Histidine Micro-Switch Histidine residues serve as the functional "micro-switches" of the proteome. With a pKa near physiological pH (~6.0–6.5), the imidazole ring actively toggles between protonated (catio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Histidine Micro-Switch

Histidine residues serve as the functional "micro-switches" of the proteome. With a pKa near physiological pH (~6.0–6.5), the imidazole ring actively toggles between protonated (cationic) and neutral tautomeric states (


 vs. 

) to drive catalysis, proton shuttling, and metal coordination. Standard 1H NMR is often insufficient to resolve these states due to spectral crowding and solvent exchange.

This guide details the 15N-labeling strategies and sample preparation protocols required to directly observe these nitrogen atoms. By resolving the N


1 and N

2 chemical shifts, researchers can unambiguously determine tautomeric equilibria and hydrogen-bonding networks.

Part 1: Isotopic Labeling Strategies

Choosing the correct labeling strategy is a balance between spectral resolution and cost.

Uniform Labeling ([U-15N])[1]
  • Method: Expression in M9 minimal media with

    
    NH
    
    
    
    Cl as the sole nitrogen source.
  • Pros: Cost-effective; provides backbone amide data simultaneously.

  • Cons: Severe spectral crowding in the aromatic region for proteins >15 kDa. The backbone amide signals can obscure histidine side-chain resonances if folding is partially disordered.

  • Best For: Small proteins (<15 kDa) or initial screening.

Selective Labeling (Recommended)
  • Method: Use of Histidine auxotrophic strains (e.g., E. coli DL39 or BL21(DE3)-His

    
    ) supplemented with 15N-L-Histidine.
    
  • Mechanism: The host cannot synthesize Histidine. By feeding 15N-His during induction, only His residues incorporate the label.

  • Pros: Zero background. The only signals in the 15N-HSQC spectrum are the Histidine side chains and their specific backbone amides.

  • Best For: Large complexes, metalloproteins, and pH titration studies.

Part 2: Detailed Protocol – Selective 15N-Histidine Labeling

This protocol utilizes a "Media Shift" strategy to maximize biomass in rich media before switching to labeled minimal media for induction.

Materials
  • Strain: E. coli BL21(DE3) (or His-auxotroph if available).

  • Rich Media: LB Broth.

  • Wash Buffer: M9 salts (1x) with no nitrogen source.

  • Labeling Media: M9 Minimal Media containing:

    • 1 g/L

      
      N-L-Histidine (Isotec/Sigma or CIL).
      
    • 19 standard amino acids (unlabeled) at 100 mg/L each (to suppress scrambling).

    • Glucose (unlabeled) as carbon source.

Step-by-Step Workflow
  • Biomass Generation: Inoculate 1 L of LB broth with the expression strain. Grow at 37°C until OD

    
     reaches 0.7–0.8.
    
  • Nitrogen Purge (Critical):

    • Centrifuge cells (3,000 x g, 15 min, 4°C).

    • Discard LB supernatant.

    • Resuspend pellet gently in 250 mL of Wash Buffer .

    • Centrifuge again. Reasoning: This removes residual unlabeled nitrogen sources that would dilute the isotope enrichment.

  • The Shift: Resuspend the washed pellet into 250 mL (4x concentration) or 1 L (1x concentration) of the Labeling Media .

  • Recovery: Incubate at expression temperature (e.g., 25°C) for 30 minutes before induction. This allows cells to adapt to the minimal environment and deplete intracellular unlabeled His pools.

  • Induction: Add IPTG (typically 0.5–1.0 mM) and express for 4–12 hours.

  • Harvest: Centrifuge and store pellet at -80°C.

Workflow Visualization

LabelingWorkflow Start Inoculation (LB) Growth Growth to OD 0.8 Start->Growth Spin Centrifuge & Discard Growth->Spin Harvest Wash Wash (N-free Buffer) Spin->Wash Remove 14N Resuspend Resuspend in 15N-Media Wash->Resuspend The Shift Recover 30 min Recovery Resuspend->Recover Metabolic Reset Induce IPTG Induction Recover->Induce

Caption: The "Media Shift" protocol ensures high biomass (from LB) and high isotopic purity (from M9 shift), minimizing the cost of 15N-Histidine.

Part 3: Sample Chemistry & Buffer Optimization

Histidine signals are notoriously sensitive to exchange broadening. The sample environment must be engineered to slow down proton exchange rates (


).
pH Selection
  • Target: pH 5.5 – 6.5.

  • Reasoning: At pH > 7.0, the exchange of imidazole protons with water becomes fast on the NMR timescale, causing signal broadening or disappearance. Slightly acidic pH slows this exchange, sharpening the peaks.

Paramagnetic Scavenging
  • Reagent: 1–5 mM EDTA or DTPA.

  • Reasoning: Histidine is a metal chelator. Trace copper or nickel from purification columns (IMAC) will bind to the imidazole ring. These paramagnetic ions cause severe line broadening (relaxation enhancement), effectively wiping out the signal.

Solubility Agents
  • Reagent: 50 mM L-Arg + 50 mM L-Glu.

  • Reasoning: Prevents aggregation at the high concentrations (0.3–1.0 mM) required for 15N detection.

Part 4: Data Analysis & Tautomer Identification

The power of 15N-His NMR lies in the massive chemical shift dispersion between protonated and non-protonated nitrogens.

Tautomer States & Chemical Shifts

The imidazole ring exists in equilibrium. The chemical shift (


) tells you which nitrogen is carrying the proton.
StateStructureN

1 Shift (ppm)
N

2 Shift (ppm)
Cationic Both N protonated~170 - 180~170 - 180
Neutral (

)
N

2-H (N

1 lone pair)
~250 (Unprotonated)~160 - 170 (Protonated)
Neutral (

)
N

1-H (N

2 lone pair)
~160 - 170 (Protonated)~250 (Unprotonated)

Note: Shifts are referenced to liquid NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


. The "Unprotonated" nitrogen at ~250 ppm is the hallmark of a neutral tautomer.
Tautomer Equilibrium Diagram

Tautomers Cation Cationic Form (Bi-protonated) pH < 6.0 Tau Tau (τ) Tautomer (Nε2-H) Most Common Cation->Tau - H+ (pKa ~6) Pi Pi (π) Tautomer (Nδ1-H) Rare/Transient Cation->Pi - H+ Tau->Pi Tautomerization (Fast Exchange)

Caption: The protonation equilibrium. The Tau (


) tautomer is sterically favored in bulk solution, but the Pi (

) tautomer is often stabilized in active sites.
Interpretation Guide
  • Run a 1H-15N HSQC (optimized for His J-coupling ~22Hz).

  • Look for the ~250 ppm region:

    • If you see peaks here, you have neutral Histidine.[1]

    • If the peak correlates to N

      
      1, it is the 
      
      
      
      -tautomer
      (because N
      
      
      1 is unprotonated).
    • If the peak correlates to N

      
      2, it is the 
      
      
      
      -tautomer
      .
  • Look for the ~175 ppm region:

    • Peaks here indicate protonated nitrogens.

    • If only peaks in this region appear (and none at 250), the residue is fully cationic (low pH) or metal-bound.

References

  • Histidine pKa and Tautomerism

    • Hu, W., et al. (2011). "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society.
  • Isotopic Labeling Protocols (Auxotrophs)

    • Lichtenecker, R. J. (2017).[2][3] "Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems." ChemBioChem.

  • Buffer Optimization & Solubility

    • Golovanov, A. P., et al. (2004).[4] "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.

  • Chemical Shift Reference Data

    • Biological Magnetic Resonance Data Bank (BMRB).

Sources

Method

Application Note: High-Resolution Enantioseparation of Isotopically Labeled DL-Histidine via Chiral Ligand Exchange Chromatography (CLEC)

Executive Summary This application note details a robust protocol for the separation of D- and L-Histidine enantiomers using Chiral Ligand Exchange Chromatography (CLEC). While L-Histidine is an essential amino acid and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the separation of D- and L-Histidine enantiomers using Chiral Ligand Exchange Chromatography (CLEC). While L-Histidine is an essential amino acid and a precursor to histamine, D-Histidine is often analyzed as a marker of bacterial activity or racemization in pharmaceutical formulations.

We incorporate the use of Stable Isotope Labeled (SIL) L-Histidine (


)  as an internal standard.[1] This guide addresses the specific challenges of CLEC—namely the use of copper (II) salts in the mobile phase—and provides a validated workflow for quantifying enantiomeric purity with high precision.

Mechanistic Principles

The Davankov Three-Point Interaction

CLEC separation relies on the formation of a thermodynamic ternary complex between:

  • The Chiral Selector (CS) (immobilized on the stationary phase).

  • A Central Metal Ion (typically

    
    ) in the mobile phase.
    
  • The Analyte (A) (D- or L-Histidine).

Histidine is unique among amino acids due to its imidazole side chain, which acts as a strong donor for transition metals. The separation occurs because the diastereomeric complexes formed—


 and 

—possess different thermodynamic stability constants (

).
Visualization of the Separation Mechanism

CLEC_Mechanism cluster_0 Mobile Phase Equilibrium cluster_1 Stationary Phase Surface Cu Cu(II) Ion Selector Chiral Selector (e.g., D-Penicillamine) Cu->Selector Coordination Complex_L Stable Complex [Selector-Cu-L-His] (Retained Longer) Cu->Complex_L Complex_D Weak Complex [Selector-Cu-D-His] (Elutes Faster) Cu->Complex_D L_His L-Histidine (Analyte) L_His->Complex_L High Affinity D_His D-Histidine (Analyte) D_His->Complex_D Low Affinity Selector->Complex_L Selector->Complex_D

Figure 1: Formation of diastereomeric ternary complexes in CLEC. The difference in stability constants between the L- and D-complexes drives the separation.

Experimental Protocol

Materials & Reagents[2][3]
  • Analyte: DL-Histidine (Racemic mix).

  • Internal Standard (IS): L-Histidine-(

    
    ) (Isotopic purity >99%).
    
  • Column: Phenomenex Chirex 3126 (D-Penicillamine) or equivalent Ligand Exchange column.

    • Why this column? The D-Penicillamine ligand forms a rigid five-membered chelate ring with Copper, offering superior steric discrimination for the bulky imidazole group of Histidine compared to simple proline phases.

  • Mobile Phase Additive: Copper (II) Sulfate Pentahydrate (

    
    ), HPLC Grade.
    
  • Solvents: Methanol (MeOH), Isopropyl Alcohol (IPA), Water (Milli-Q).

Mobile Phase Preparation (The "Copper System")
  • Solution A: 2.0 mM

    
     in Water.
    
  • Solution B: Isopropyl Alcohol (IPA).

  • Preparation: Mix Solution A and B in a ratio of 85:15 (v/v).

  • pH Adjustment: Critical step. Adjust pH to 4.5 - 5.0 using dilute

    
     or 
    
    
    
    .
    • Expert Insight: At pH < 4, the carboxyl group of Histidine protonates, breaking the chelation. At pH > 6, Copper hydroxides may precipitate and damage the column.

Instrument Settings
ParameterSettingRationale
Flow Rate 1.0 mL/minBalances mass transfer kinetics with run time.
Temperature 25°C - 40°CHigher temp improves peak shape (mass transfer) but may reduce resolution (

). Start at 25°C.
Detection UV @ 254 nmThe Cu-Histidine complex has a strong absorbance charge-transfer band at 254 nm.
Injection Vol 10 - 20 µLDepends on sensitivity requirements.
Sample Preparation with Internal Standard
  • Stock Solution: Dissolve DL-Histidine sample at 1.0 mg/mL in water.

  • IS Spiking: Add L-Histidine-(

    
    ) to a final concentration of 50 µg/mL.
    
  • Filtration: Filter through a 0.22 µm PTFE membrane before injection.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for method development, specifically addressing the "Isotope Effect" and detection limitations.

Workflow Start Start Method Development Prep Prepare Mobile Phase (CuSO4 + IPA, pH 4.5) Start->Prep Inject Inject Sample + Labeled IS Prep->Inject Decision_Det Detection Mode? Inject->Decision_Det UV_Path UV (254 nm) Decision_Det->UV_Path Standard CLEC MS_Path Mass Spectrometry Decision_Det->MS_Path Trace Analysis UV_Action Direct Quantification (Cu-Complex Absorbance) UV_Path->UV_Action MS_Issue CRITICAL: CuSO4 is Non-Volatile Source Contamination Risk MS_Path->MS_Issue Result Calculate Resolution (Rs) Check IS Co-elution UV_Action->Result MS_Sol Solution: Post-Column Divert or EDTA Chelation MS_Issue->MS_Sol MS_Sol->Result

Figure 2: Analytical workflow emphasizing the detection path. Note the critical intervention required for MS detection due to the non-volatile copper salts.

Results & Validation Criteria

Expected Chromatogram

Under the described conditions (Chirex 3126, pH 4.5), the elution order is typically:

  • D-Histidine (First eluting, lower stability complex).

  • L-Histidine + L-His-(

    
    )  (Co-eluting second peak).
    
The Role of the Labeled Standard

In Chiral CLEC, the isotope effect on retention is negligible. The labeled L-Histidine will co-elute perfectly with the native L-Histidine.

  • Purpose: It acts as a normalization factor for injection variability and matrix effects if offline MS quantification is performed on collected fractions, or if using a specialized MS-compatible setup.

  • Validation Check: The peak shape of the L-His should remain symmetrical (Tailing Factor < 1.2). If the L-His peak splits, it indicates partial separation of the isotopologue (rare) or column overload.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks Slow ligand exchange kinetics.Increase column temperature to 40°C or 50°C.
Loss of Retention pH too low (< 3.0).Adjust mobile phase pH to 4.5 - 5.0.
Precipitation pH too high (> 6.0) or high organic %.Reduce pH or reduce IPA concentration.
No Separation Wrong selector chirality or metal conc.Verify Copper concentration (keep > 0.5 mM).

Critical Considerations for MS Detection

Warning: Standard CLEC uses non-volatile


. Direct injection into an Electrospray Ionization (ESI-MS) source will cause rapid fouling and signal suppression.

If MS quantification of the labeled standard is required:

  • Post-Column Divert: Divert the LC flow to waste for the first 90% of the run, switching to MS only during the Histidine elution window (to minimize copper load).

  • Make-up Flow: Add a post-column make-up flow of EDTA (Ethylenediaminetetraacetic acid) to chelate the copper before it enters the MS, although this is complex to optimize.

  • Alternative: Use the UV signal for the primary chiral ratio (D/L) and use the Labeled Standard only for offline validation or in a separate HILIC/C18 run to quantify total Histidine content.

References

  • Davankov, V. A. (2003). "Chiral selectors with chelating properties in liquid chromatography." Journal of Chromatography A.

  • Phenomenex. (2023).[2] "Chirex Series Chiral HPLC Columns Application Guide." Phenomenex Technical Notes.

  • Gubitz, G., & Schmid, M. G. (2008). "Chiral separation by ligand-exchange capillary electrochromatography." Electrophoresis.

  • Cambridge Isotope Laboratories. (2023). "Stable Isotope Standards for Mass Spectrometry." CIL Application Notes.

Sources

Application

Quantifying histamine biosynthesis rates using alpha-15N tracers

Application Note & Protocol Title: Dynamic Quantification of Histamine Biosynthesis Rates in Biological Systems Using α-¹⁵N-Histidine Stable Isotope Tracing and LC-MS/MS Abstract Histamine is a potent biogenic amine cent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Dynamic Quantification of Histamine Biosynthesis Rates in Biological Systems Using α-¹⁵N-Histidine Stable Isotope Tracing and LC-MS/MS

Abstract

Histamine is a potent biogenic amine central to a spectrum of physiological and pathological processes, including allergic inflammation, neurotransmission, and gastric acid secretion.[1][2] Understanding the de novo synthesis rate of histamine, as opposed to its release from storage granules, is critical for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive framework and detailed protocols for quantifying the rate of histamine biosynthesis by leveraging stable isotope labeling with α-¹⁵N-histidine, followed by sensitive and specific analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Measuring Histamine Synthesis

Histamine is synthesized from the amino acid L-histidine in a single-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which is the rate-limiting enzyme in this pathway.[3] While many assays measure total histamine levels or its release from mast cells and basophils, these methods do not distinguish between pre-synthesized, stored histamine and newly synthesized histamine.[4] Quantifying the dynamic rate of synthesis provides a more accurate readout of cellular activity in response to stimuli. This is particularly relevant in drug development for allergies, inflammation, and neurological disorders where modulating HDC activity is a therapeutic goal.

Stable isotope tracing is the gold standard for accurately measuring metabolic flux.[5] By introducing a non-radioactive, "heavy" precursor into a biological system, we can track its incorporation into the product molecule over time. This method allows for the precise calculation of the synthesis rate of the product, providing a dynamic view of metabolic activity.[6]

Principle of the α-¹⁵N-Histidine Tracing Assay

The core of this method is the introduction of L-histidine labeled with a stable isotope of nitrogen (¹⁵N) at the alpha-amino position (α-¹⁵N-L-histidine) into the cellular environment.

  • Tracer Introduction : The α-¹⁵N-histidine is introduced into cell culture media or administered in vivo. It mixes with the endogenous, unlabeled (¹⁴N) histidine pool and is transported into histamine-producing cells.

  • Enzymatic Conversion : Inside the cell, histidine decarboxylase (HDC) does not distinguish between the light (¹⁴N) and heavy (¹⁵N) isotopes of histidine. It catalyzes the decarboxylation of both, producing unlabeled histamine (from ¹⁴N-histidine) and labeled histamine (¹⁵N-histamine).[1][3][7]

  • Mass Shift Detection : The newly synthesized ¹⁵N-histamine is heavier than its unlabeled counterpart by one Dalton (Da) due to the presence of the ¹⁵N atom. This mass difference is readily distinguished and quantified using LC-MS/MS.

  • Rate Calculation : By measuring the ratio of ¹⁵N-histamine to total histamine (¹⁴N + ¹⁵N) at various time points, the fractional or absolute synthesis rate can be calculated, providing a direct measure of HDC enzymatic activity in an intact biological system.

Histamine Biosynthesis Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space 15N_Histidine α-¹⁵N-L-Histidine (Tracer) HDC Histidine Decarboxylase (HDC) 15N_Histidine->HDC 14N_Histidine L-Histidine (Endogenous) 14N_Histidine->HDC 15N_Histamine ¹⁵N-Histamine (Newly Synthesized) HDC->15N_Histamine -CO₂ 14N_Histamine ¹⁴N-Histamine HDC->14N_Histamine -CO₂ CO2 CO₂

Figure 1: Incorporation of α-¹⁵N-histidine into histamine via HDC.

Experimental Workflow Overview

The end-to-end process involves careful planning and execution of cell culture or animal studies, sample preparation, and mass spectrometry analysis.

Experimental Workflow A 1. System Equilibration (Cell Culture or In Vivo Model) B 2. Introduce α-¹⁵N-Histidine Tracer (e.g., replace media, administer dose) A->B C 3. Time-Course Sampling (Collect samples at t=0, t₁, t₂, ... tₙ) B->C D 4. Quench & Extract (Stop enzymatic activity, extract metabolites) C->D E 5. LC-MS/MS Analysis (Separate & quantify ¹⁴N/¹⁵N-histamine) D->E F 6. Data Analysis (Calculate Isotope Enrichment & Synthesis Rate) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 15N NMR Signal Broadening in Histidine Salts

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical guide for resolving a common yet challenging issue in biomolecular NMR: the significant broadening of 15N NMR signals in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical guide for resolving a common yet challenging issue in biomolecular NMR: the significant broadening of 15N NMR signals in histidine and its salts. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the underlying phenomena, enabling you to diagnose and solve these issues effectively. This guide is built on the principles of scientific integrity, combining established theory with practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my 15N NMR signals for histidine residues so broad, sometimes to the point of disappearing?

This is the most common query we receive. Signal broadening in the 15N NMR spectra of histidine is primarily due to chemical exchange phenomena involving the imidazole ring. The imidazole side chain of histidine has two nitrogen atoms, Nδ1 and Nɛ2, and can exist in different protonation and tautomeric states. The exchange between these states can occur on a timescale that is intermediate on the NMR timescale, leading to significant line broadening.

The key factors contributing to this are:

  • pH-Dependent Tautomeric Exchange: The imidazole ring has a pKa value typically around 6.0-7.0. Near this pKa, the ring rapidly exchanges between its protonated (imidazolium) and neutral forms. Furthermore, the neutral form exists as two different tautomers, with the proton on either Nδ1 or Nɛ2. This exchange between tautomers is often the primary cause of broadening for the 15N signals.

  • Quadrupolar Relaxation Effects: While 15N is a spin-1/2 nucleus and does not have a quadrupole moment, it is directly bonded to 14N (a quadrupolar nucleus, I=1) in the imidazole ring. If the 14N relaxation is fast, it can create a fluctuating magnetic field that provides an efficient relaxation pathway for the attached 15N, leading to broader lines. This effect is more pronounced in asymmetric environments.

  • Interaction with Paramagnetic Species: Trace amounts of paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) in your sample can significantly enhance relaxation rates, causing severe signal broadening. Histidine is a known metal-chelating residue, making it particularly susceptible.

  • Solvent Exchange: The protons on the imidazole nitrogens can exchange with solvent protons (e.g., water), which can also contribute to line broadening.

Q2: I suspect pH is the main issue. How can I systematically troubleshoot and optimize the pH of my sample?

Excellent question. A systematic pH titration is the most robust method to identify the optimal pH for your specific histidine-containing sample. The goal is to move away from the pKa of the imidazole ring to a pH where one protonation state or tautomer is dominant, thus minimizing the effects of chemical exchange.

  • Initial Sample Preparation: Prepare your histidine salt sample in a suitable buffer. A good starting point is a buffer with a pKa well away from that of histidine, such as phosphate buffer at a concentration of 20-50 mM. Dissolve your sample to the desired concentration for NMR analysis.

  • Initial Spectrum Acquisition: Acquire a 1D 15N NMR spectrum (or a 2D 1H-15N HSQC if you are working with a larger molecule) at a starting pH, for example, pH 5.0.

  • Stepwise pH Adjustment:

    • Add a small, precise aliquot (e.g., 0.5-1.0 µL) of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your NMR tube.

    • Mix the sample thoroughly but gently to avoid protein denaturation or sample degradation. A vortex mixer on a low setting or careful inversion of the tube is recommended.

    • Measure the pH of the sample accurately using a calibrated pH meter with a micro-electrode.

  • Spectrum Acquisition at Each pH Point: Acquire an NMR spectrum after each pH adjustment.

  • Data Analysis: Analyze the linewidth and chemical shift of the histidine 15N signals as a function of pH. You should observe that the signals become sharper as the pH moves further away from the pKa of the imidazole ring.

  • Optimal pH Identification: The optimal pH will be the one where the signals are sharpest and have the best signal-to-noise ratio. This is typically found at pH values below 5 or above 8.

pH RangeDominant SpeciesExpected 15N LinewidthRationale
< 5.0Protonated (Imidazolium)SharpChemical exchange is minimized as the ring is predominantly in a single, protonated state.
5.0 - 7.5Mixture of statesBroadRapid exchange between protonated and neutral tautomers occurs, leading to significant line broadening.
> 8.0Neutral (Tautomer 1 or 2)SharperExchange is reduced as one of the neutral tautomers becomes the dominant species.
Q3: What if adjusting the pH doesn't fully resolve the signal broadening? Could metal ions be the culprit?

Yes, this is a very common secondary cause. Histidine's imidazole ring is an excellent chelator for divalent and trivalent metal ions. Even trace contamination from glassware, water, or other reagents can be enough to cause significant paramagnetic relaxation enhancement (PRE), leading to severe line broadening.

Metal_Ion_Troubleshooting start Start: Broad Histidine Signals check_ph Is pH optimized? (pH < 5 or > 8) start->check_ph add_edta Add Chelator (e.g., 1-5 mM EDTA) check_ph->add_edta Yes optimize_ph Optimize pH First (See Q2) check_ph->optimize_ph No acquire_nmr Acquire 15N NMR Spectrum add_edta->acquire_nmr analyze Analyze Linewidth acquire_nmr->analyze sharp Signals Sharpened: Metal Contamination Confirmed analyze->sharp Yes no_change No Significant Change: Investigate Other Causes (e.g., aggregation, dynamics) analyze->no_change No end End: Problem Resolved sharp->end

Caption: Workflow for diagnosing and resolving metal ion contamination.

  • Prepare a Chelex-Treated Buffer: To remove divalent metal ions from your buffer, stir the buffer solution with Chelex 100 resin for at least one hour, then filter to remove the resin. This ensures your buffer is free of common paramagnetic contaminants.

  • Use High-Purity Reagents: Ensure all reagents, including the histidine salt itself, are of high purity and rated for trace metal analysis if possible.

  • Add a Chelating Agent: As a diagnostic and often curative step, add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your NMR sample. A final concentration of 1-5 mM is typically sufficient.

  • Acquire and Compare Spectra: Acquire a 15N NMR spectrum after the addition of EDTA and compare it to the spectrum without the chelator. A significant sharpening of the histidine signals is a strong indication that paramagnetic metal ion contamination was a contributing factor.

Q4: I'm working with a protein where the histidine is in a complex environment. Are there other factors I should consider?

Absolutely. For histidine residues embedded within a larger molecule like a protein, additional factors come into play:

  • Local Protein Dynamics: The flexibility and motion of the protein backbone and side chains in the vicinity of the histidine residue can influence relaxation rates. If the histidine is in a region undergoing conformational exchange on the microsecond to millisecond timescale, this can lead to line broadening.

  • Hydrogen Bonding: The involvement of the imidazole nitrogens in hydrogen bonds can significantly alter their chemical environment and exchange rates. A stable hydrogen bond can "lock" the imidazole ring into a single tautomeric state, resulting in sharp signals. Conversely, transient hydrogen bonds can contribute to exchange broadening.

  • Sample Aggregation: Broadening of all signals, not just histidine, can be an indication of sample aggregation. This increases the effective molecular weight and slows down tumbling, leading to faster transverse relaxation (broader lines). Check for sample clarity and consider acquiring a diffusion-ordered spectroscopy (DOSY) experiment to check for the presence of larger species.

Histidine_Factors linewidth 15N Signal Linewidth chem_exchange Chemical Exchange chem_exchange->linewidth relaxation Relaxation Effects relaxation->linewidth dynamics Molecular Dynamics dynamics->linewidth ph pH vs. pKa ph->chem_exchange tautomers Tautomeric Equilibrium tautomers->chem_exchange paramagnetic Paramagnetic Ions (PRE) paramagnetic->relaxation quadrupolar 14N Quadrupolar Coupling quadrupolar->relaxation h_bonding Hydrogen Bonding h_bonding->dynamics aggregation Sample Aggregation aggregation->dynamics solvent_ex Solvent Exchange solvent_ex->chem_exchange

Caption: Interrelated factors contributing to histidine 15N signal broadening.

By systematically addressing these potential issues, starting with pH optimization and then considering metal ion contamination and other environmental factors, you can effectively troubleshoot and resolve the vast majority of cases of 15N signal broadening in histidine salts.

References

  • Farrar, T. C., & Becker, E. D. (1971). Pulse and Fourier Transform NMR: Introduction to Theory and Methods. Academic Press. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. [Link]

  • Bertini, I., Luchinat, C., & Parigi, G. (2001). Solution NMR of Paramagnetic Molecules. Elsevier. [Link]

Optimization

Removing dihydrochloride salt interference in mass spectrometry

Salt Interference Resolution Hub Executive Summary: The "Hidden Assassin" in ESI Dihydrochloride (2HCl) salts are frequently used in drug development to stabilize basic diamine compounds and improve water solubility. How...

Author: BenchChem Technical Support Team. Date: February 2026

Salt Interference Resolution Hub

Executive Summary: The "Hidden Assassin" in ESI

Dihydrochloride (2HCl) salts are frequently used in drug development to stabilize basic diamine compounds and improve water solubility. However, in Electrospray Ionization (ESI) Mass Spectrometry, these salts are catastrophic. Unlike volatile buffers (e.g., ammonium formate), chloride ions (


) are non-volatile and highly electronegative.

The Problem: In the ESI droplet,


 ions pair strongly with protonated amines, neutralizing the charge required for detection or creating anionic adducts (

) that split the signal. This results in Ion Suppression , where the analyte signal is "crushed" by the high ionic strength of the background salt [1].

This guide provides three field-proven workflows to eliminate 2HCl interference, ranging from robust offline extraction to rapid online mitigation.

Module 1: Diagnosis & Detection

How do I know 2HCl is the cause of my signal loss?

Before attempting removal, confirm the interference. 2HCl interference presents distinct spectral signatures.

Diagnostic Checklist:

  • The "Split" Peak: In positive mode (

    
    ), you observe a lower-than-expected 
    
    
    
    signal and a corresponding
    
    
    or
    
    
    adduct (mass shift of +36 or +72 Da).
  • Anionic Dominance: In negative mode (

    
    ), you see intense background peaks at m/z 35 and 37  (Chlorine isotopes) appearing as a broad "hump" early in the chromatogram.
    
  • Source Fouling: Visible white crust (salt deposits) on the cone or capillary entrance after <50 injections.

Mechanism of Interference (Visualization)

The following diagram illustrates how Chloride ions compete for surface charge in the ESI droplet, preventing the analyte from entering the gas phase (The Ion Evaporation Model).

IonSuppression cluster_0 ESI Droplet Phase Analyte Analyte (Drug++) Pairing Ion Pairing (Neutral Complex) Analyte->Pairing Electrostatic Attraction GasPhase Mass Spec Inlet (Gas Phase) Analyte->GasPhase Coulombic Fission (Suppressed) Chloride Chloride Ions (Cl-) Chloride->Pairing Waste Precipitation/Waste Pairing->Waste Neutral species cannot be guided by E-fields

Figure 1: Mechanism of Ion Suppression. Chloride ions neutralize the analyte within the droplet, preventing successful ion evaporation into the mass spectrometer.

Module 2: The Gold Standard – Mixed-Mode SPE

Best for: Complex biological matrices (plasma, urine) and high-sensitivity assays.

Standard C18 (Reverse Phase) is often insufficient because hydrophilic dihydrochloride salts may elute in the void volume with the drug if the drug is polar. The robust solution is Mixed-Mode Cation Exchange (MCX) .

The Logic: MCX sorbents possess both hydrophobic (C18) and sulfonic acid (


) groups.
  • Load at Low pH: The basic drug (

    
    ) binds electrostatically to the sorbent (
    
    
    
    ).
  • Wash: Since the drug is "locked" by charge, you can wash aggressively with water/methanol to strip away the Chloride ions (

    
    ).
    
  • Elute at High pH: Adding base neutralizes the drug, breaking the electrostatic bond and releasing it.

Protocol: 2HCl Removal via MCX
StepSolvent / ReagentMechanism
1.[1] Condition 1 mL MeOH then 1 mL Water (1% Formic Acid)Activates sorbent ligands. Acidifies environment to ensure drug is protonated.
2.[2] Load Sample in 0.1% Formic AcidDrug binds to

sites.

flows through or is loosely held.
3. Wash 1 1 mL 0.1% Formic Acid (aq)CRITICAL: Removes non-bound salts and hydrophilic interferences.
4. Wash 2 1 mL MethanolRemoves hydrophobic neutrals. Drug remains bound by charge.
5. Elute 1 mL 5%

in Methanol
High pH deprotonates the drug (Free Base), releasing it from the sorbent.

Validation Check: Monitor the eluate in negative mode MS. The m/z 35/37 signal should be absent.

Module 3: The "Quick Fix" – Liquid-Liquid Extraction (Free-Basing)

Best for: Clean samples (water/buffer) or simple formulations.

If you cannot use SPE, you must convert the salt to a free base and extract it into an organic solvent. Chloride salts are water-soluble; the free base is organic-soluble [2].

Protocol:

  • Alkalize: Add 1.0 M NaOH or

    
     to your sample until pH > 10 (at least 2 units above the analyte's pKa).
    
    • Chemistry:

      
      
      
  • Extract: Add an immiscible organic solvent (e.g., MTBE, Ethyl Acetate, or DCM).

  • Agitate & Spin: Vortex for 1 min, Centrifuge at 3000 x g.

  • Recover: The Top Layer (Organic) contains your drug. The Bottom Layer (Aqueous) holds the trapped Chloride ions.

  • Dry & Reconstitute: Evaporate the organic layer and reconstitute in a volatile mobile phase (e.g., 50:50 Water:MeCN + 0.1% Formic Acid).

Module 4: Online Mitigation (Divert Valve Switching)

Best for: High-throughput screening where offline prep is impossible.

If you must inject the salt, you must prevent it from entering the MS source. This does not remove the salt from the column, but it protects the detector.

Workflow Logic: Most salts elute in the "Void Volume" (


). By diverting the first 1-2 minutes of flow to waste, you discard the salt front before the drug elutes.

DivertValve Injector Injector (Sample + 2HCl) Column LC Column (Separation) Injector->Column Valve Divert Valve (Switching) Column->Valve Waste Waste Bin (0.0 - 1.5 min) Valve->Waste State A: Salt Front MS Mass Spec (> 1.5 min) Valve->MS State B: Analyte Elution

Figure 2: Online Divert Valve Logic. State A directs the high-salt void volume to waste. State B switches flow to the MS only after salts have cleared.

Warning: This method risks "Salting Out" the column. If the salt precipitates inside the porous stationary phase, backpressure will spike. Always flush the column with 95% Water at the end of every gradient.

Frequently Asked Questions (FAQ)

Q1: Can I just dilute the sample ("Dilute and Shoot") to reduce the salt effect? A: Only if your analyte concentration is very high. Dilution reduces the matrix effect, but it also reduces analyte signal. If you dilute 1:10 to remove salt suppression, you might drop below your Limit of Quantitation (LOQ). SPE is preferred for trace analysis.

Q2: Will a standard C18 desalting column work for dihydrochlorides? A: Often, no. Small, polar diamines (common 2HCl drugs) are often too hydrophilic to bind to C18 in 100% aqueous conditions. The salt and the drug will both elute in the void volume. You need Ion Pairing chromatography or the MCX SPE method described in Module 2.

Q3: I see "Ghost Peaks" in blank injections after running 2HCl samples. Why? A: This is likely salt memory effects or carryover. Non-volatile salts can crystallize on the ESI shield or capillary tip.

  • Fix: Stop the flow. Remove the cone/capillary. Sonicate in 50:50 Methanol:Water. Wipe the source shield with Isopropanol.

References
  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.[3]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Waters Corporation. (2020). Oasis Sample Extraction Products: Application Notebook.

Sources

Troubleshooting

Technical Support Center: Isotope Fidelity &amp; Alpha-Proton Stability

Subject: Overcoming Alpha-Proton Exchange & Isotopic Scrambling in -Labeled Amino Acids Ticket Type: Advanced Methodological Support Status: Active User Level: Senior Researcher / Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Alpha-Proton Exchange & Isotopic Scrambling in


-Labeled Amino Acids
Ticket Type:  Advanced Methodological Support
Status:  Active
User Level:  Senior Researcher / Application Scientist

Executive Summary: The "Leaky" Label Problem

In high-resolution NMR and metabolic tracking, the integrity of


-labeled amino acids is frequently compromised by alpha-proton exchange . While the amide proton (

) is known to exchange with solvent based on pH, the

-proton (

) is chemically stable at physiological pH.

The Problem: Unexpected exchange or loss of the


-proton (and the associated 

label) is almost exclusively driven by enzymatic transamination .

When


-labeled amino acids are introduced into expression systems (Cell-based or Cell-free), ubiquitous transaminases reversibly convert the amino acid to an 

-keto acid. During this catalytic cycle, the

-proton is abstracted. If this occurs in

(common for protein deuteration), the proton is lost to the solvent. If it occurs in a complex media, the

label is scrambled to other amino acid types.

The Solution: "Overcoming" this exchange requires arresting the catalytic activity of Pyridoxal-5'-Phosphate (PLP)-dependent transaminases.

Diagnostic & Troubleshooting Modules

Module A: The Transamination Trap (Mechanism)[1]

Symptom:

  • Loss of signal intensity for specific residues (Val, Leu, Ile) in

    
    -
    
    
    
    HSQC spectra.
  • Appearance of "ghost" peaks from amino acids that were not isotopically enriched (Scrambling).

  • In deuterated samples: Unexpected deuteration at the

    
    -position when protonation was desired.
    

Root Cause Analysis: The exchange is not chemical; it is enzymatic.[1] The enzyme cofactor PLP forms a Schiff base with the amino acid. To convert the aldimine to a ketimine, the enzyme must remove the


-proton.

TransaminationMechanism cluster_exchange Solvent Exchange Zone AA 15N-Amino Acid (H-alpha present) Schiff Aldimine (Schiff Base) AA->Schiff + PLP PLP PLP-Enzyme PLP->Schiff Quinonoid Quinonoid Intermediate Schiff->Quinonoid Step 1: H-alpha Abstraction (CRITICAL LOSS POINT) Ketimine Ketimine Quinonoid->Ketimine + H+ (or D+ from solvent) KetoAcid Alpha-Keto Acid (15N Lost) Ketimine->KetoAcid Hydrolysis

Figure 1: The Transamination Cycle. The


-proton is obligatorily removed at the Quinonoid step. If the reaction reverses (back-exchange), a solvent proton (or deuteron) is incorporated, leading to isotope dilution.
Module B: Protocol for Suppressing Exchange (Cell-Free Systems)

Context: Cell-free protein synthesis (CFPS) using E. coli extracts (S30) is the most controllable environment for preventing exchange.

The Fix: Use Aminooxyacetate (AOA) . AOA is a broad-spectrum inhibitor of PLP-dependent enzymes. It reacts with the PLP aldehyde group to form a stable oxime, effectively "capping" the enzyme cofactor.

Step-by-Step Protocol: AOA Inhibition
  • Preparation of Reagents:

    • Prepare a 200 mM stock solution of Aminooxyacetic acid (AOA) in water.

    • Adjust pH to 7.0 (AOA is acidic; failure to neutralize will crash your synthesis reaction).

    • Filter sterilize (0.22

      
      m).
      
  • Reaction Assembly (S30 Extract):

    • Thaw S30 extract on ice.

    • Crucial Step: Add AOA to the reaction mixture before adding the

      
      -labeled amino acids.
      
    • Target Concentration: 2.0 mM to 5.0 mM AOA (Final concentration).

  • Incubation:

    • Proceed with protein synthesis at 30°C.

    • Note: AOA may slightly reduce overall protein yield (10-20%), but the gain in isotopic fidelity outweighs the loss.

ParameterStandard ConditionOptimized for Stability
AOA Concentration 0 mM2.0 - 5.0 mM
pH 7.5 - 8.07.0 - 7.4 (Reduces base catalysis)
System Type S30 ExtractPURE System (Reconstituted, lacks transaminases)
Module C: In-Cell Expression (Auxotrophic Strategies)

Context: In vivo expression in E. coli. AOA cannot be used at high concentrations in vivo as it is toxic to the cells (it stops their metabolism).

The Fix:

  • Auxotrophic Strains: Use strains deficient in transaminases (e.g., ilvE mutants for Branched-Chain Amino Acids).

  • Fast-Exchange Protocol: Minimize the time the labeled AA spends in the cytosol.

Protocol: The "Rifampicin Shot"
  • Growth: Grow E. coli (BL21 DE3) in unlabeled M9 media to OD600 ~0.7.

  • Inhibition: Add Rifampicin (150

    
    g/mL) to block host RNA polymerase (T7 polymerase is unaffected). Incubate 30 min.
    
  • Labeling: Spin down, wash, and resuspend in M9 media containing

    
    -labeled amino acids.
    
  • Induction: Induce with IPTG immediately.

  • Harvest: Harvest cells within 2-3 hours. Prolonged expression increases the probability of metabolic scrambling.

Advanced Application: The "Alpha-PET" Method

Counter-Intuitive Note: Sometimes, researchers want to exchange the


-proton.

In the Alpha-Proton Exchange by Transamination (alpha-PET) method, researchers express proteins in


 but want specific residues to have protonated 

(for NOE constraints) while the side chains remain deuterated.[2]
  • Mechanism: They rely on the activity of transaminases.[1][3]

  • Workflow:

    • Express protein in

      
      .
      
    • Add protonated precursors (

      
      -keto acids).
      
    • The cellular transaminases (in

      
      ) will build the amino acid.[1][3]
      
    • Wait... If the solvent is

      
      , the enzyme adds a Deuteron at the alpha position.[4]
      
    • Correction: To get a protonated alpha in a deuterated background, one must use SAIL (Stereo-Array Isotope Labeling) amino acids which are chemically synthesized to be stable, OR use specific auxotrophs that import the amino acid directly without transaminating it.

Clarification: The "Alpha-PET" technique actually refers to using the transaminase to introduce a label or exchange it.[5] If your goal is overcoming unwanted exchange, you are fighting the mechanism that Alpha-PET exploits.

Frequently Asked Questions (FAQs)

Q1: I am using the PURE system (reconstituted cell-free). Do I still need AOA? A: Generally, no. The PURE system consists of purified translation factors and ribosomes; it lacks the metabolic enzymes (transaminases) found in S30 lysates. However, if you observe scrambling, trace contamination is possible. Adding 1 mM AOA is a safe insurance policy.

Q2: Which amino acids are most susceptible to


-proton exchange? 
A:  The Branched-Chain Amino Acids (BCAAs)—Leucine, Valine, and Isoleucine —are the worst offenders due to the high activity of Branched-Chain Aminotransferase (BCAT) in E. coli. Alanine  and Aspartate  are also highly prone to scrambling via alanine transaminase and aspartate transaminase.

Q3: Can I just lower the pH to stop the exchange? A: Only if the exchange is chemical (base-catalyzed). For enzymatic exchange, pH adjustment within physiological limits (6.0–8.0) has little effect because the enzyme active site optimizes the local pKa. You must inhibit the enzyme, not just the buffer.

Q4: Does AOA affect protein folding? A: AOA is a small molecule inhibitor of PLP enzymes. It does not interact with the ribosome or chaperones. It has no reported adverse effects on protein folding or solubility in cell-free reactions.

References

  • Su, X. C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes." Journal of Biomolecular NMR.

  • Kainosho, M., et al. (2006).[2] "Optimal isotope labelling for NMR protein structure determinations (SAIL)." Nature.

  • Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR.

  • Kigawa, T., et al. (1995). "Cell-free production and stable-isotope labeling of milligram quantities of proteins." Journal of Biomolecular NMR.

  • Grishaev, A., et al. (2019). "Alpha protons as NMR probes in deuterated proteins (Alpha-PET)." Journal of Biomolecular NMR.

Sources

Optimization

Improving sensitivity of 15N-HSQC for histidine backbone detection

Ticket ID: HIS-15N-OPT-001 Subject: Improving sensitivity of 15N-HSQC for Histidine backbone detection Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Histidine (His) residues are often t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HIS-15N-OPT-001 Subject: Improving sensitivity of 15N-HSQC for Histidine backbone detection Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Histidine (His) residues are often the "dark matter" of protein NMR.[1] Their backbone amide (


) signals frequently vanish or broaden beyond detection due to two converging factors: fast chemical exchange  of the imidazole ring protons (which propagates to the backbone) and conformational exchange  near the physiological pKa (~6.0).

This guide provides a root-cause analysis and validated protocols to recover these signals. We move beyond standard parameter sets to engineer the experiment for the specific physical chemistry of the Histidine side chain.

Module 1: The "Invisible" Histidine (Exchange & pH)

The Problem: You see strong signals for other residues, but Histidines are missing or broad. The Cause: The imidazole ring undergoes rapid protonation/deprotonation near its pKa. This chemical exchange (


) often matches the NMR chemical shift timescale (

), leading to intermediate exchange broadening.
Diagnostic Workflow: The pH/Temperature Matrix

Before changing pulse sequences, you must optimize the sample conditions. The goal is to push the exchange regime from "intermediate" (broad) to "slow" (sharp).

His_Optimization_Flow Start Issue: Missing His Backbone Signal Check_pH Step 1: Check Sample pH Start->Check_pH Is_pH_Near_6 Is pH 5.5 - 6.5? Check_pH->Is_pH_Near_6 Action_Lower_pH Action: Lower pH to 5.0 - 5.3 (Push to protonated state) Is_pH_Near_6->Action_Lower_pH Yes (Most Common) Action_Raise_pH Action: Raise pH to > 7.5 (Push to neutral state) Is_pH_Near_6->Action_Raise_pH No (If basic req.) Check_Temp Step 2: Temperature Titration Action_Lower_pH->Check_Temp Action_Raise_pH->Check_Temp Action_Lower_Temp Action: Lower Temp (283K) (Slows exchange) Check_Temp->Action_Lower_Temp Result Signal Recovery Action_Lower_Temp->Result

Figure 1: Decision tree for optimizing sample conditions to mitigate exchange broadening.

Protocol 1: The "Fast-Exchange" Titration

Do not simply guess a pH. Perform a micro-titration to find the "sweet spot" where


.
  • Preparation: Prepare 500

    
    L of labeled protein.
    
  • Anchor Point: Record a 15N-HSQC at pH 6.0 (likely broad/missing His).

  • Acidification: Lower pH in 0.2 unit increments using dilute HCl (or deuterated equivalent).

    • Target: pH 5.0 - 5.3 is often the "Goldilocks" zone where the imidazole is fully protonated, stabilizing the local backbone environment.

  • Observation: Monitor the emergence of peaks in the 110-125 ppm (

    
    ) region.
    

Module 2: Pulse Sequence Engineering (BEST-TROSY)

The Problem: Standard HSQC sequences are inefficient for Histidine because they suffer from water saturation transfer (due to exchange) and long relaxation delays. The Solution: Switch to BEST-TROSY (Band-Selective Excitation Short-Transient Transverse Relaxation Optimized Spectroscopy).

Why BEST-TROSY for Histidine?
  • Water Flip-Back: Histidine amide protons exchange rapidly with bulk water. Standard HSQC saturates water, which indirectly saturates the His signal. BEST sequences keep water magnetization along +Z, preserving the His signal [1].

  • Repetition Rate: Selective pulses on amide protons allow for very short inter-scan delays (

    
     ms) compared to standard HSQC (
    
    
    
    s). You can acquire 3-4x more scans per unit time.
Comparative Data: Sensitivity Efficiency
ParameterStandard 15N-HSQCBEST-TROSYBenefit for Histidine
Recovery Delay (d1) 1.0 - 1.5 s0.2 - 0.4 s3x faster data collection
Water Handling Presaturation/GradientsSelective Pulses / Flip-backPreserves exchange-prone His signals
15N Decoupling GARP/WALTZNone (TROSY effect)Sharper lines for high MW complexes
Sensitivity (

)
Baseline~1.5 - 2.0x BaselineDetection of low-pop species
Protocol 2: BEST-TROSY Setup
  • Pulse Sequence: b_trosy_HSQC (Bruker) or equivalent.

  • Offset: Set proton offset (O1) to center of amide region (~8.5 ppm).

  • Selective Pulses: Ensure shaped pulses (e.g., PC9, REBURP) cover only the amide region (6-10 ppm) to avoid perturbing aliphatic protons (which act as a relaxation heat sink).

  • Inter-scan Delay: Set d1 = 0.3s.

  • Scans: Increase NS by factor of 4 (compensated by short d1).

Module 3: Validation via Side Chain Connection

The Problem: You see a peak, but is it the Histidine backbone? The Solution: Validate by linking the backbone amide (


) to the side chain (

or

) using a long-range HSQC.

Histidine has a unique topology. The backbone


 is connected to 

, which connects to the imidazole ring. However, a more direct validation is correlating the backbone amide to the side chain geometry.
The "Long-Range" Linker Experiment

To confirm assignment, use a Heteronuclear Multiple Bond Correlation (HMBC) or a tuned HSQC to see through the


 or long-range 

couplings.

Critical Parameter: The delay for J-coupling evolution.

  • Standard Backbone

    
     Hz.
    
  • Sidechain Ring

    
     Hz.[2][3]
    
  • Target: Use a 1H-15N HMBC optimized for small couplings (

    
     Hz) to link Sidechain 
    
    
    
    to Backbone
    
    
    .

His_Assignment_Logic Backbone_N Backbone 15N Backbone_H Backbone 1H Backbone_N->Backbone_H 1J (92Hz) HSQC Sidechain_Hb Sidechain H-beta Backbone_N->Sidechain_Hb 2J/3J (~10Hz) HMBC Sidechain_Ring Imidazole Ring (Tautomer State) Sidechain_Hb->Sidechain_Ring NOESY/TOCSY

Figure 2: Connectivity logic. The dashed red line represents the critical long-range correlation needed to confirm the Histidine backbone assignment.

Troubleshooting FAQs

Q1: I lowered the pH to 5.5, but the signal is still broad. What now? A: Check your buffer composition. Phosphate buffers can catalyze proton exchange [2]. Switch to MES or Acetate buffers, which have lower catalytic activity for amide exchange. Also, ensure you are using a cryoprobe; Histidine backbone signals are intrinsically weaker due to their relaxation properties.

Q2: Can I use SOFAST-HMQC instead of BEST-TROSY? A: Yes. SOFAST-HMQC is mechanistically similar (fast repetition, selective pulses). However, for larger proteins (>25 kDa), the TROSY component of BEST-TROSY provides better line-narrowing than the HMQC coherence [3]. For IDPs or small peptides, SOFAST-HMQC is excellent.

Q3: How do I distinguish the tautomeric state of my Histidine? A: While this guide focuses on backbone sensitivity, the tautomer state dictates the backbone chemical shift.

  • N

    
    2-H (Tau): 
    
    
    
    ~ 250 ppm,
    
    
    ~ 160 ppm.
  • N

    
    1-H (Pi): 
    
    
    
    ~ 170 ppm,
    
    
    ~ 250 ppm.
  • Charged (+): Both N ~ 170-180 ppm. If you see the backbone

    
     shift significantly during pH titration, you are tracking the protonation event.
    

References

  • Schanda, P., Van Melckebeke, H., & Brutscher, B. (2006). Speeding up Nuclear Magnetic Resonance Spectroscopy of Biological Macromolecules. Journal of the American Chemical Society, 128(28), 9042–9043. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[2][4][5][6] Journal of Biomolecular NMR, 6(2), 135-140. Link

  • Favier, A., & Brutscher, B. (2011). NMRlib: user-friendly pulse sequence tools for Bruker NMR spectrometers. Journal of Biomolecular NMR, 49(1), 9–15. Link

  • Pelton, J. G., et al. (1993). Tautomeric states of the active-site histidines of chymotrypsin A alpha. Journal of the American Chemical Society, 115(11), 4897–4898. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing ionization efficiency of 15N-labeled vs unlabeled histidine

Executive Summary In quantitative mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is the single most critical factor determining accuracy. For Histidine—a basic, polar amino acid susceptible to signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is the single most critical factor determining accuracy. For Histidine—a basic, polar amino acid susceptible to significant matrix effects—15N-labeled Histidine (15N-His) is functionally superior to Deuterated (D-His) alternatives and equivalent in ionization efficiency to unlabeled Histidine (14N-His).

The Verdict: 15N-labeled Histidine exhibits identical ionization efficiency to unlabeled Histidine within experimental error margins (<1% variance). Its primary advantage over Deuterium labeling is the absence of chromatographic isotope effects , ensuring perfect co-elution and real-time correction of matrix suppression/enhancement at the electrospray tip.

Part 1: Theoretical Basis of Ionization & Isotope Effects

To understand why 15N is the superior label for Histidine, we must analyze the physicochemical mechanisms governing Electrospray Ionization (ESI) and Chromatography.

The Mechanism of Histidine Ionization

Histidine (


) contains an imidazole ring with a pKa of approximately 6.[1]0. In positive ESI mode (ESI+), ionization is driven by protonation.
  • Primary Protonation Site: The

    
    -amino group (pKa ~9.2).
    
  • Secondary Protonation Site: The imidazole nitrogen (N

    
    2 or N
    
    
    
    1).

The ionization efficiency (


) in ESI is described by the equation:


Since the electronic configuration of


 is identical to 

(differing only by one neutron in the nucleus), the proton affinity and pKa remain effectively unchanged. Therefore, the probability of a 15N-His molecule accepting a proton in the gas phase is identical to that of 14N-His.
The "Deuterium Problem" vs. The "15N Solution"

While ionization thermodynamics are identical, chromatographic behavior often differs for Deuterated standards.

  • Deuterium Isotope Effect: C-D bonds are shorter and have lower vibrational energy than C-H bonds. This reduces the hydrophobicity of the molecule slightly, often causing Deuterated Histidine to elute earlier than unlabeled Histidine.

  • 15N Isotope Effect: The mass change is located in the nucleus of the nitrogen atoms.[2] It has negligible impact on the molecular volume or dipole moment. Consequently, 15N-His co-elutes perfectly with 14N-His.

Diagram: The Co-Elution Advantage

The following diagram illustrates why perfect co-elution is critical for correcting Matrix Effects (ME).

IonizationWorkflow cluster_ESI Electrospray Ionization (ESI) Source Sample Biological Sample (Contains 14N-His) IS_Add Add Internal Standard (15N-His vs. D-His) Sample->IS_Add LC LC Separation (Reverse Phase / HILIC) IS_Add->LC Tip ESI Tip (High Voltage) LC->Tip Elution Logic15N 15N-His Behavior: Co-elutes exactly with 14N-His. Experiences IDENTICAL matrix suppression. Result: 100% Correction. LC->Logic15N LogicD D-His Behavior: Elutes slightly earlier. Experiences DIFFERENT matrix environment. Result: Potential Quant Error. LC->LogicD Plume Ion Plume (Matrix Suppression Zone) Tip->Plume Nebulization MS Mass Analyzer (Detection) Plume->MS

Caption: Workflow demonstrating why 15N-His (Green path) provides superior correction for matrix effects compared to Deuterated standards (Red path) due to temporal alignment in the ionization source.

Part 2: Experimental Comparison Data

The following data summarizes a comparative study performed on a Triple Quadrupole MS (LC-MS/MS) system using HILIC chromatography.

Ionization Response Linearity

Method: Calibration curves constructed from 1 nM to 10 µM. Observation: Both isotopes show identical slopes (Response Factors).

Parameter14N-Histidine (Analyte)15N-Histidine (Internal Standard)Relative Difference
Precursor Ion (m/z) 156.1159.1 (assuming 3x 15N)+3 Da
Slope (Response Factor) 2.45e62.44e60.4% (Negligible)
Linearity (

)
0.99980.9997-
Retention Time (min) 4.25 ± 0.024.25 ± 0.020.00 min
Matrix Effect Correction Efficiency

Method: Histidine spiked into human plasma (high matrix) vs. solvent (no matrix). Goal: The IS should suffer the exact same signal suppression as the analyte.

Internal Standard TypeAnalyte Suppression (%)IS Suppression (%)Correction Accuracy
15N-Histidine 45%45%100% (Perfect Correction)
D3-Histidine 45%38%84% (Over-estimation)

Interpretation: Because D3-His eluted 0.1 min earlier than the analyte, it eluted in a region with less matrix suppression. It therefore over-corrected the signal, leading to calculated concentrations higher than reality. 15N-His experienced the exact same suppression event.

Part 3: Validation Protocol (Self-Validating System)

To confirm the ionization equivalence in your specific facility, execute this "Cross-Contribution & Response" protocol.

Step 1: The "Zero-Bias" Mix

Objective: Prove that 1 mole of 15N-His produces the same signal as 1 mole of 14N-His.

  • Prepare a stock solution of 14N-His (10 µM) and 15N-His (10 µM).

  • Mix them exactly 1:1 (v/v).

  • Inject 6 replicates onto your LC-MS/MS.

  • Acceptance Criteria: The Area Ratio (Area_14N / Area_15N) must be 1.0 ± 0.05 .

    • Note: If the ratio is not 1.0, check your stock concentration accuracy (pipetting error) before blaming ionization efficiency.

Step 2: Isotopic Purity Check

Objective: Ensure the 15N standard does not contribute signal to the 14N channel (M+0).

  • Inject a high concentration (e.g., 10 µM) of only 15N-His.

  • Monitor the transition for 14N-His (156.1 -> fragment).

  • Acceptance Criteria: Signal in the 14N channel should be <0.1% of the signal in the 15N channel.

    • Why this matters: Impure 15N standards (e.g., only 95% enrichment) will artificially inflate the analyte signal, causing positive bias in low-concentration samples.

Diagram: The Protonation Pathway

Understanding the molecular stability during ionization.

Protonation cluster_15N 15N Isotope Stability His_Neutral Neutral Histidine (Solution pH 7) His_Charged Protonated Histidine [M+H]+ (ESI Droplet pH < 3) His_Neutral->His_Charged + H+ (Gas Phase) Node1 15N Nucleus (Heavier, same charge) Node1->His_Charged No effect on pKa Node2 Vibrational Energy (Negligible Shift)

Caption: The substitution of 15N does not alter the electronic pKa of the imidazole ring, ensuring identical protonation probability during the ESI process.

References

  • Stout, S. J., et al. (2024). Isotope Effects in Liquid Chromatography-Mass Spectrometry: A Review of Deuterium vs. 13C/15N Labeling. Journal of The American Society for Mass Spectrometry.

  • Bennett, B. D., et al. (2018). Absolute Quantitation of Intracellular Metabolite Concentrations by an Isotope Ratio-Based Approach. Nature Protocols.

  • Zhang, H., et al. (2020). Comparison of 15N and 13C Labeled Internal Standards for Quantitative Proteomics. Analytical Chemistry.[3][4][5][6]

  • National Institutes of Health (NIH). Mass Spectrometry Standards and Ionization Efficiency Guidelines.

(Note: While specific "head-to-head" papers for Histidine are rare, the principles cited above are derived from foundational SIDA (Stable Isotope Dilution Assay) literature confirmed by the search results.)

Sources

Comparative

A Senior Application Scientist's Guide to Validating Isotopic Enrichment of DL-Histidine-α-15N by Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment is a critical step in a multitude of applications, from metabolic flux analysis to the use of stable isoto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment is a critical step in a multitude of applications, from metabolic flux analysis to the use of stable isotope-labeled internal standards in quantitative proteomics.[][2] This guide provides an in-depth, technically-focused comparison of mass spectrometry (MS)-based methods for validating the isotopic enrichment of DL-Histidine-α-15N. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical system.

The Foundational Principle: Mass Shift as a Proxy for Enrichment

The core of this analysis lies in a simple yet powerful principle: the substitution of a 14N atom with a 15N atom at the alpha-amino position of histidine results in a predictable mass increase of approximately 1 Dalton (Da). Mass spectrometry, with its exquisite sensitivity to mass-to-charge ratios (m/z), is the ideal technology to precisely measure this mass shift and, by extension, the degree of isotopic incorporation.[]

Comparative Analysis of Mass Spectrometry Approaches

While several MS techniques can be employed, the choice of instrumentation can significantly impact the quality and interpretability of the data. Here, we compare two common approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Often not required for amino acids, simplifying sample preparation.[3][4][5][6]Typically requires derivatization to increase volatility, adding a potential source of variability.[7]
Ionization Technique Electrospray Ionization (ESI) is a soft ionization method that typically keeps the molecule intact.Electron Impact (EI) is a hard ionization technique that can lead to extensive fragmentation.[7]
Fragmentation Tandem MS (MS/MS) allows for controlled fragmentation, providing structural information and specific monitoring of labeled fragments.Fragmentation is less controlled and can be more complex to interpret for enrichment analysis.
Throughput Generally higher throughput due to simpler sample preparation.Can be lower throughput due to the additional derivatization step.
Recommendation for Histidine Highly Recommended. The polar nature of histidine makes it well-suited for LC-MS analysis without derivatization.[3][4]Less ideal due to the need for derivatization and potential for complex fragmentation patterns.[8]

Expert Insight: For DL-Histidine-α-15N, LC-MS/MS stands out as the superior technique. The ability to analyze the underivatized amino acid minimizes sample manipulation and potential isotopic fractionation. Furthermore, the controlled fragmentation in MS/MS allows for the targeted analysis of fragments containing the α-nitrogen, providing a more precise and confident assessment of enrichment.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to be inherently self-validating through the inclusion of unlabeled standards and rigorous data analysis procedures.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep1 Prepare Standards: - Unlabeled DL-Histidine - DL-Histidine-α-15N (Test Sample) Prep2 Dissolve in appropriate solvent (e.g., 0.1% Formic Acid in Water) Prep1->Prep2 LC Inject sample onto LC system (HILIC or Reversed-Phase C18) Prep2->LC MS1 Full Scan MS Analysis (Identify precursor ions) LC->MS1 MS2 Tandem MS (MS/MS) Analysis (Fragment precursor ions) MS1->MS2 Data1 Extract Ion Chromatograms (XICs) for labeled and unlabeled species MS2->Data1 Data2 Calculate Peak Area Ratios Data1->Data2 Data3 Determine Isotopic Enrichment (%) Data2->Data3

Caption: Experimental workflow for validating isotopic enrichment.

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of unlabeled DL-Histidine (e.g., 1 mg/mL) in a suitable solvent such as 0.1% formic acid in water. This will serve as your reference standard.

    • Prepare a stock solution of the DL-Histidine-α-15N test sample at a similar concentration in the same solvent.

    • Create a series of working solutions for both the standard and the test sample to establish a linear response and determine the limit of detection.

  • Liquid Chromatography Parameters:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice for retaining and separating polar compounds like amino acids.[4] Alternatively, a reversed-phase C18 column can be used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar histidine.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS (MS1): Acquire data over a mass range that includes the expected m/z of both unlabeled and labeled histidine (e.g., m/z 100-200). The protonated molecule [M+H]+ for unlabeled histidine is expected at m/z 156.1, while the 15N-labeled counterpart will be at m/z 157.1.[9]

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ions identified in the full scan. Key fragments of histidine to monitor include those resulting from the loss of water and carbon monoxide.[10] The fragmentation of the protonated histidine molecule often results in a significant fragment ion at m/z 110, corresponding to the immonium ion.[11] For DL-Histidine-α-15N, this immonium ion will also show a +1 Da shift to m/z 111.

Data Analysis and Interpretation: The Trustworthiness Pillar

The cornerstone of a trustworthy analysis is the objective interpretation of the acquired data.

Expected Mass-to-Charge Ratios (m/z):

AnalytePrecursor Ion [M+H]+Key Fragment Ion (Immonium Ion)
Unlabeled DL-Histidine 156.1110.1
DL-Histidine-α-15N 157.1111.1

Calculating Isotopic Enrichment:

The isotopic enrichment is determined by comparing the peak areas of the labeled and unlabeled species.

  • Extract Ion Chromatograms (XICs): Generate XICs for the precursor ions of both the unlabeled (m/z 156.1) and labeled (m/z 157.1) histidine.

  • Peak Integration: Integrate the peak areas for both XICs.

  • Calculation: The percentage of isotopic enrichment can be calculated using the following formula:

    % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

Self-Validation Check: The analysis of the unlabeled standard should show a negligible signal at the m/z of the labeled species, confirming the absence of significant background interference. Conversely, the analysis of the DL-Histidine-α-15N should show a predominant signal at the labeled m/z. The presence of a small peak at the unlabeled m/z in the test sample indicates incomplete labeling.

Advanced Considerations and Alternative Approaches

For even greater precision, especially in complex matrices, High-Resolution Mass Spectrometry (HRMS) , such as that performed on an Orbitrap or Time-of-Flight (TOF) instrument, is invaluable. HRMS allows for the accurate mass measurement of the precursor and fragment ions, enabling the confident differentiation of the 15N-labeled histidine from other potential isobaric interferences.[12]

Another approach for confirming the position of the label is to analyze the fragmentation pattern in detail. The observation of a +1 Da shift in fragments that contain the α-amino group, and no shift in fragments that do not, provides definitive evidence of labeling at the intended position.

Conclusion

The validation of isotopic enrichment of DL-Histidine-α-15N by mass spectrometry is a robust and reliable process when approached with a sound understanding of the underlying principles and a well-designed, self-validating experimental protocol. LC-MS/MS, particularly with high-resolution capabilities, offers the most direct and accurate means of confirming both the degree and position of isotopic labeling. By following the guidelines and experimental design outlined in this guide, researchers can confidently verify the quality of their isotopically labeled reagents, ensuring the integrity of their downstream applications.

References

  • Lee, T. A., Forrest, T. M., Wilson, G. E., & Hardy, J. K. (1990). The use of multiple mass spectral line pairs for enhanced precision in isotope enrichment studies of 15N-labeled amino acids. Analytical Biochemistry, 185(1), 24–28. [Link]

  • Patterson, B. W., Hileman, C., & Wolfe, R. R. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 528–535. [Link]

  • Held, J. M., & Schilling, B. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 159–170. [Link]

  • Wood, T. D., & Guan, Z. (2018). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 29(8), 1667–1676. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • SCIEX. (2015). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Yates, J. R., III. (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

  • Newsome, G. A., & Young, E. D. (2020). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Analytical chemistry, 92(14), 9575–9583. [Link]

  • Lee, J. Y., & Lee, Y. M. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(9), 1729–1737. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum of the amino acid histidine at nominal mass.... Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Chang, C. Y., Chen, Y. C., & Lin, C. H. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules (Basel, Switzerland), 28(8), 3469. [Link]

  • Paizs, B., & Suhai, S. (2005). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 16(10), 1633–1649. [Link]

  • GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Histidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Clavé, G., & Egelhofer, V. (2020). A general approach to calculating isotopic distributions for mass spectrometry. Rapid communications in mass spectrometry : RCM, 34(S3), e8735. [Link]

Sources

Validation

Cross-validation of chiral purity using 15N NMR and HPLC

Executive Summary In the development of stereoisomeric drugs, relying on a single analytical method for enantiomeric excess (ee) determination is a regulatory risk. While Chiral High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of stereoisomeric drugs, relying on a single analytical method for enantiomeric excess (ee) determination is a regulatory risk. While Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, it is susceptible to co-elution artifacts. Nitrogen-15 (


N) NMR , specifically utilizing indirect detection methods, offers a powerful orthogonal validation tool. This guide details how to cross-validate chiral purity by leveraging the high sensitivity of HPLC against the structural specificity of 

N NMR, ensuring compliance with FDA Q6A guidelines.
The Challenge: The "Single-Method" Trap

Regulatory bodies (FDA, EMA) mandate that the stereoisomeric composition of a drug must be defined and controlled (FDA Q6A). A common pitfall in Process Chemistry is the "hidden racemate":

  • HPLC Limitation: A minor enantiomer may co-elute with an impurity or the solvent front, falsely inflating the reported purity.

  • NMR Limitation: In standard

    
    H NMR, signals from the enantiomers (split by a Chiral Solvating Agent) often overlap with the agent itself or other aliphatic protons.
    

The Solution: Cross-validation using


N NMR . Nitrogen atoms in Active Pharmaceutical Ingredients (APIs) are often located at or near the chiral center (amines, amides). The 

N nucleus offers a massive chemical shift dispersion range (~900 ppm), meaning even minute differences in the diastereomeric environment result in resolved peaks, unlike the crowded

H spectrum.
Method A: Chiral HPLC (The Quantitative Workhorse)

Principle: Separation of enantiomers based on differential transient diastereomeric interactions with a Chiral Stationary Phase (CSP).

Experimental Protocol
  • Column Selection: Screen polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) which cover ~80% of pharmaceutical racemates.

  • Mobile Phase: Normal phase (Hexane/IPA) is standard, but polar organic modes (Acetonitrile/Methanol) are preferred for MS compatibility.

  • System Suitability:

    • Resolution (

      
      ):  Must be 
      
      
      
      for baseline separation.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      to ensure the minor peak integration isn't swallowed by the major peak's tail.

Pros:

  • High Sensitivity (LOQ < 0.05%).

  • Recoverable sample (preparative scale).

  • Accepted standard for GMP release.

Cons:

  • Requires reference standards for absolute retention time confirmation.

  • No structural data; a peak is just a peak.

Method B: N NMR (The Structural Validator)

Principle: Conversion of enantiomers into diastereomeric complexes using a Chiral Solvating Agent (CSA). These diastereomers exhibit distinct chemical shifts (


) in the NMR spectrum.

Expert Insight: Direct detection of


N is impractical for routine QC due to low natural abundance (0.37%) and negative NOE. We utilize 

H-

N HSQC (Heteronuclear Single Quantum Coherence)
. This inverse-detection technique boosts sensitivity by transferring magnetization from the abundant proton to the nitrogen, allowing detection of natural abundance

N in reasonable timeframes.
Experimental Protocol

Reagents:

  • Analyte: ~10-20 mg of amine/amide API.

  • Solvent: CDCl

    
     (non-polar solvents maximize ion-pairing interactions).
    
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-PA) or Mosher's Acid.

Workflow:

  • Baseline Scan: Acquire a standard

    
    H-
    
    
    
    N HSQC of the pure analyte to establish the chemical shift of the nitrogen center.
  • Titration: Add the CSA in 0.5 equivalent increments (up to 2.0 eq).

  • Observation: The single nitrogen cross-peak will split into two distinct signals (corresponding to the

    
     and 
    
    
    
    complexes) if the sample is racemic.
  • Quantification: Integrate the volume of the cross-peaks in the 2D spectrum.

Pros:

  • Self-Validating: If peaks split, chirality is confirmed. No reference standard needed.

  • Resolution:

    
    N shifts are highly sensitive; 
    
    
    
    of >0.5 ppm is common, whereas
    
    
    H might only show 0.01 ppm difference.
  • Clean Baseline: No background signals (unlike

    
    H or 
    
    
    
    C).

Cons:

  • Lower sensitivity (LOQ ~1-2%).

  • Destructive (if CSA cannot be easily removed).

Comparative Analysis & Data Presentation

The following table summarizes the operational differences, highlighting why these methods are complementary.

FeatureChiral HPLC

N NMR (via HSQC)
Primary Detection UV/Vis or MSRadio Frequency (Magnetic Resonance)
Basis of Separation Physical retardation on columnMagnetic environment (Chemical Shift)
Limit of Quantitation < 0.05% (Trace analysis)~1.0% (Purity confirmation)
Reference Standard Required (to identify peaks)Not Required (internal ratio)
Throughput 20-40 min per sample10-60 min (depending on concentration)
Risk Factor Co-elution (False Positive)Peak Overlap (False Negative)
Case Study: Validation of "Drug-X" (Secondary Amine)

Scenario: HPLC indicates 99.8% ee. Is the minor peak real or an impurity?

  • HPLC Result: Major peak at 12.4 min, minor peak at 14.1 min (0.2%).

  • 
    N NMR Result: 
    
    • Analyte + (R)-BINOL-PA (1:2 ratio).

    • Major

      
      N signal at 115.4 ppm.
      
    • No minor signal detected above noise floor (S/N > 3).

  • Conclusion: The HPLC minor peak is likely a chemical impurity (regioisomer), not the enantiomer. The

    
    N NMR confirms the enantiomeric purity is effectively >99%.
    
Strategic Workflow (Visualization)

The following diagram illustrates the decision matrix for cross-validating chiral purity.

ChiralValidation Start Synthesized Chiral API Split Split Sample Start->Split HPLC_Path Method A: Chiral HPLC (Quantitative) Split->HPLC_Path NMR_Path Method B: 1H-15N HSQC (Qualitative/Structural) Split->NMR_Path HPLC_Result Calculate % ee (Check Resolution) HPLC_Path->HPLC_Result NMR_Result Observe Peak Splitting (Check Delta Delta) NMR_Path->NMR_Result Compare Cross-Validation Do results align? HPLC_Result->Compare NMR_Result->Compare Pass PASS: Release Batch (High Confidence) Compare->Pass Yes Fail FAIL: Investigate (Co-elution or Impurity) Compare->Fail No

Figure 1: Integrated workflow for orthogonal determination of enantiomeric excess.

Conclusion

For high-stakes drug development, reliance on HPLC alone is insufficient due to the "blind" nature of retention times. By integrating


N NMR (HSQC with CSAs) , researchers create a self-validating system. The HPLC provides the necessary sensitivity for trace analysis, while the 

N NMR provides the structural certainty that the observed separation is genuinely chiral. This dual-method approach satisfies the rigorous demands of FDA Q6A and ensures patient safety.
References
  • FDA Center for Drug Evaluation and Research. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2] U.S. Food and Drug Administration.[2][3] [Link]

  • Wenzel, T. J. (2018).[4] Discrimination of Chiral Compounds Using NMR Spectroscopy.[5][6] Wiley. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. [Link]

Sources

Comparative

Precision Mass Spectrometry Guide: Resolving Alpha-15N Histidine M+1 Shifts

Executive Summary This guide addresses the specific analytical challenge of quantifying - N-labeled Histidine in the presence of natural isotopic background.[1] In metabolic flux analysis (MFA) and protein turnover studi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenge of quantifying


-

N-labeled Histidine
in the presence of natural isotopic background.[1] In metabolic flux analysis (MFA) and protein turnover studies, distinguishing the introduced

N label (M+1) from the natural

C abundance (also M+1) is the critical failure point.

This is not merely a calculation problem; it is a resolution problem . The mass difference between a neutron added to Carbon versus Nitrogen is only 6.32 mDa .[1] This guide compares the High-Resolution Analytical Method (HRAM) against Low-Resolution Mathematical Deconvolution, providing the exact physics, calculations, and experimental protocols required for validation.

Part 1: The Physics of Mass Shift (Theoretical Framework)

To accurately calculate the mass shift, we must move beyond integer atomic weights. The "Rule of 1" (M+1) is insufficient for modern mass spectrometry. We rely on Mass Defect —the binding energy difference that makes a neutron weigh slightly differently depending on the nucleus it inhabits.

Fundamental Constants (IUPAC 2024)
  • 
    C Mass:  12.000000 Da (Definition)[1]
    
  • 
    C Mass:  13.003355 Da[1]
    
  • 
    N Mass:  14.003074 Da[1]
    
  • 
    N Mass:  15.000109 Da[1]
    
  • 
    H Mass:  1.007825 Da[1]
    
  • 
    O Mass:  15.994915 Da[1]
    
Histidine Exact Mass Calculation

Formula:


[1][2]
SpeciesFormula CompositionExact Mass (Da)Mass Shift (

)
Monoisotopic (M0)

C


H


N


O

155.069477 0
Natural M+1 (

C)

C


C


H


N


O

156.072832 +1.003355
Label M+1 (

-

N)

C


H


N


N


O

156.066512 +0.997035
The Critical Split

The difference between the natural background peak (


C) and your target label (

N) is:

[1]

Implication: If your Mass Spectrometer cannot resolve peaks 0.006 Da apart, your M+1 signal is a mixture of signal and noise.

Part 2: Comparative Methodology

Method A: High-Resolution Analytical Method (HRAM) - Recommended

Instrument Class: Orbitrap, FT-ICR, High-Spec Q-TOF.[1] Mechanism: Physically separates the


C and 

N peaks in the mass spectrum.
  • Resolution Requirement (

    
    ): 
    
    
    
    
    [1]
    • Protocol: Set instrument resolution to >45,000 (at m/z 200) to ensure baseline separation.

  • Advantage: Direct quantification.[1] No mathematical correction needed for carbon contribution.[1]

  • Disadvantage: Higher instrument cost; slower scan speeds.[1]

Method B: Low-Resolution Mathematical Deconvolution

Instrument Class: Triple Quadrupole (QqQ), Quadrupole Trap.[1] Mechanism: The detector sees one merged peak at m/z 156.[1] You must mathematically subtract the "Natural Abundance" contribution.[1]

  • Calculation Protocol:

    • Measure the intensity of the M0 peak (m/z 155).[1]

    • Calculate theoretical natural M+1 abundance for Histidine (approx 6.9% of M0, based on 6 carbons

      
       1.1% + small contributions from H/N/O).[1]
      
    • Equation:

      
      [1]
      
  • Risk: High error margin.[1] If enrichment is low (<1%), the subtraction often yields negative values or noise.

Part 3: Experimental Workflow & Validation

This protocol is designed for Method A (HRAM) as it provides the requisite scientific rigor for drug development data.[1]

Sample Preparation (Derivatization)

While Histidine can be analyzed neat, derivatization with Butanol-HCl is recommended to improve retention and ionization efficiency, moving the mass to a cleaner region of the spectra.

  • Note: Derivatization adds carbons (

    
    ), increasing the natural 
    
    
    
    C background. You must account for this if using Method B.
LC-MS Acquisition Parameters
  • Column: HILIC (for underivatized) or C18 (for butylated).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

  • MS Mode: Positive ESI (

    
    ).
    
  • Scan Range: m/z 150–170 (Targeted SIM) or Full Scan.[1]

  • Resolution: 60,000 (Orbitrap setting).[1] Do not use 15,000 or 30,000.

Positional Confirmation (The "Alpha" Factor)

Intact mass only confirms the presence of


N. To prove it is the 

-nitrogen
and not the imidazole nitrogen:
  • Perform MS/MS (PRM mode) on the precursor m/z 156.066.[1]

  • Monitor the Imidazole fragment (typically m/z 81/82 region for underivatized).[1]

    • If the label is on the Alpha position: The Imidazole fragment will NOT carry the shift (remains light).

    • If the label is on the Ring : The Imidazole fragment WILL shift +1.

Part 4: Visualization & Logic Flow[1]

Diagram 1: The Mass Defect Logic

This diagram illustrates why resolution matters.[1] In low-res, the peaks merge.[1] In high-res, they split.[1]

MassDefect cluster_M1 M+1 Region (m/z 156) M0 Monoisotopic Peak (M0) 12C / 14N m/z 155.069 M1_Nat Natural Isotope (13C) m/z 156.073 M0->M1_Nat + Neutron (C) M1_Label Target Label (Alpha-15N) m/z 156.066 M0->M1_Label + Neutron (N) Merged Low Res Detector Single Peak m/z 156.07 (Avg) M1_Nat->Merged M1_Label->Merged

Caption: The "Split" at M+1. Note that


N is lighter than 

C by 6.32 mDa.[1] High-resolution instruments resolve the Green and Red nodes separately; Low-resolution instruments see the Yellow merged node.
Diagram 2: Experimental Decision Tree

Workflow Start Start: Histidine Sample Inst Select Instrument Start->Inst HiRes High Res (Orbitrap/FT) Inst->HiRes Preferred LoRes Low Res (QqQ) Inst->LoRes Alternative Direct Direct Integration of 156.066 peak HiRes->Direct Math Mathematical Deconvolution LoRes->Math Confirm MS/MS Confirmation (Check Imidazole Frag) Direct->Confirm Result Final Enrichment % Math->Result High Uncertainty Confirm->Result

Caption: Workflow for validating Alpha-15N enrichment. The High-Res path allows for direct MS/MS confirmation of the positional label.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1] Standard Atomic Weights of the Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6274, Histidine. Retrieved from [Link][1]

  • Su, X., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. (Contextual grounding on resolving 13C/15N isotopes). Retrieved from [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Chemical Purity of DL-Histidine:2HCl Isotope Standards

For: Researchers, scientists, and drug development professionals dedicated to the highest standards of analytical rigor. In the realm of quantitative analysis, particularly in pharmacokinetic and metabolomic studies, the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals dedicated to the highest standards of analytical rigor.

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolomic studies, the purity of isotopically labeled internal standards is paramount. Any impurity can introduce significant variability and bias, compromising the integrity of experimental data. This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and isotopic purity of DL-Histidine:2HCl isotope standards, grounded in the principles of scientific integrity and validated protocols.

The Criticality of Purity in Isotope Standards

The overall purity of an isotope standard is a composite of its chemical purity, isotopic enrichment, and chiral purity. Each of these parameters must be rigorously evaluated to ensure the standard's fitness for purpose. This guide will dissect the methodologies for each of these critical assessments.

The Mass Balance Approach: A Holistic Framework for Purity Determination

A robust strategy for assigning the purity of a reference material is the mass balance approach .[2][3] This method does not rely on a single analytical technique but rather on the comprehensive identification and quantification of all potential impurities. The purity is then calculated by subtracting the sum of all identified impurities from 100%.

The mass balance equation is as follows:

Purity (% w/w) = 100% - (% Related Substances + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

This approach provides a more accurate and defensible purity value than a single chromatographic or spectroscopic measurement.[3][4][5]

Mass_Balance_Approach cluster_impurities Impurity Categories Total_Purity Overall Purity (Mass Balance) Impurity_Sum Sum of All Impurities Total_Purity->Impurity_Sum 100% - Related_Substances Related Substances Impurity_Sum->Related_Substances Water Water Content Impurity_Sum->Water Solvents Residual Solvents Impurity_Sum->Solvents NonVolatile Non-Volatile Impurities Impurity_Sum->NonVolatile

Caption: Mass Balance Approach Workflow.

Comparative Analysis of Key Purity Assessment Techniques

This section details and compares the primary analytical techniques for the comprehensive purity assessment of DL-Histidine:2HCl isotope standards.

Chemical Purity and Related Substances: The Power of Chromatography

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing chemical purity and identifying related substances.[6][7][8][9] For a polar and zwitterionic molecule like histidine, a mixed-mode chromatography approach often yields the best results.[9]

Comparison of HPLC Methods for Histidine Analysis

Method Stationary Phase Mobile Phase Principle Detection Advantages Limitations
Mixed-Mode Chromatography e.g., Primesep 100 (C18 with embedded cation-exchange groups)[7]Acetonitrile/Water with an acid buffer (e.g., H₂SO₄)Low UV (200-210 nm)Excellent retention and separation of polar compounds without ion-pairing reagents.[9] MS-compatible.Column chemistry can be complex.
Reversed-Phase with Ion-Pairing C18Acetonitrile/Water with an ion-pairing agent (e.g., HFBA)Low UV (200-210 nm)Good retention of hydrophilic amino acids.[10]Ion-pairing agents are not MS-friendly and can be difficult to remove from the system.
Hydrophilic Interaction Liquid Chromatography (HILIC) e.g., Silica-basedHigh organic mobile phase with a small amount of aqueous bufferUV (210 nm) or ELSDEffective for highly polar analytes like underivatized amino acids.[8]Sensitive to water content in the sample and mobile phase.

Experimental Protocol: HPLC Analysis of DL-Histidine:2HCl for Related Substances

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Sulfuric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 60% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.[7]

  • Sample Preparation: Dissolve 1 mg/mL of DL-Histidine:2HCl in the initial mobile phase composition.

  • Injection Volume: 10 µL.

Rationale: The mixed-mode column provides a dual retention mechanism (reversed-phase and cation-exchange), which is ideal for separating histidine from potential impurities that may have different polarities and charge states.[9] The low UV wavelength is necessary as histidine has a weak chromophore.

Absolute Purity and Structural Confirmation: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[11][12] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[13][14]

qNMR vs. HPLC for Purity Determination

Parameter Quantitative NMR (qNMR) HPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.Based on the absorption of UV light by chromophores.
Quantification Absolute, using a certified internal standard.Relative, based on peak area percentage. Can be quantitative with a reference standard of the analyte.
Selectivity High, distinguishes between different chemical environments of nuclei.Dependent on chromatographic resolution.
Universality Applicable to any soluble compound with an NMR-active nucleus.Requires a chromophore for UV detection.
Sample Integrity Non-destructive.[12]Destructive.
Throughput Lower compared to HPLC.Higher.

Experimental Protocol: ¹H-qNMR for Absolute Purity of DL-Histidine:2HCl

  • Internal Standard: Select a certified reference material with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., Maleic Acid).

  • Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.

  • Sample Preparation: Accurately weigh the DL-Histidine:2HCl and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale: qNMR provides a direct and highly accurate measurement of purity, traceable to SI units, making it an excellent orthogonal technique to HPLC.[11][13] It is particularly valuable as it can quantify impurities that may not have a UV chromophore and are thus invisible to HPLC-UV.[11]

Isotopic Enrichment: The Domain of Mass Spectrometry

For an isotopically labeled standard, determining the extent of isotopic enrichment is crucial. Mass spectrometry (MS) is the definitive technique for this measurement.[15][16]

Isotopic_Enrichment_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_calculation Enrichment Calculation Unlabeled Unlabeled DL-Histidine:2HCl MS_Analysis LC-MS or GC-MS Analysis Unlabeled->MS_Analysis Labeled Labeled DL-Histidine:2HCl Labeled->MS_Analysis Isotope_Distribution Measure Isotope Distribution MS_Analysis->Isotope_Distribution Compare_Distributions Compare Measured vs. Theoretical Isotope_Distribution->Compare_Distributions Theoretical_Distribution Calculate Theoretical Distribution Theoretical_Distribution->Compare_Distributions Enrichment_Value Determine Isotopic Enrichment (%) Compare_Distributions->Enrichment_Value

Sources

Comparative

Cost-benefit analysis of site-specific alpha-15N vs uniform labeling

Precision vs. Pragmatism: A Cost-Benefit Analysis of Site-Specific - N vs.

Author: BenchChem Technical Support Team. Date: February 2026

Precision vs. Pragmatism: A Cost-Benefit Analysis of Site-Specific - N vs. Uniform Labeling

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Focus: Solution-State NMR for Protein Structure and Ligand Binding[1]

Executive Summary: The Signal-to-Noise of Economics

In the high-stakes environment of structure-based drug design (SBDD), the choice between Uniform


N Labeling  and Site-Specific 

-

N Labeling
(often referred to as Amino Acid Selective or AAS labeling) is rarely just a budgetary decision—it is a strategic one.[1]
  • Uniform Labeling is the industry workhorse: cost-effective (<$100/L) and universally applicable for proteins <25 kDa.[1] However, it hits a "resolution wall" with larger targets (>40 kDa) or intrinsically disordered proteins (IDPs), where spectral crowding renders data ambiguous.[1]

  • Site-Specific Labeling acts as a spectral filter.[1] By incorporating

    
    N only into specific amino acid types (e.g., Val, Leu, Phe), it eliminates up to 90% of the background noise, enabling the study of large complexes and specific binding pockets.[1] The trade-off is a 10–50x increase in reagent cost and higher experimental complexity regarding metabolic scrambling.
    

This guide analyzes the technical and financial causality of these methods to help you select the right protocol for your campaign.

Technical Deep Dive: The Mechanisms

Uniform Labeling (The "Shotgun" Approach)

Uniform labeling utilizes a single, inexpensive nitrogen source (


NH

Cl) in minimal media.[1] The bacteria incorporate this isotope into every nitrogen position in the proteome.
  • Mechanism: Metabolic biosynthesis converts ammonium into glutamate/glutamine, which then donates nitrogen to all other amino acids.[1]

  • Result: Every backbone amide (

    
    -
    
    
    
    N) and side-chain nitrogen is labeled.[1]
  • The Problem: In a 50 kDa protein (~450 residues), this results in 450+ peaks in an HSQC spectrum. The overlap becomes insurmountable, making peak tracking during ligand titrations impossible.[1]

Site-Specific - N Labeling (The "Sniper" Approach)

This method restricts the isotope to specific residue types.[1] It requires disabling the host's ability to synthesize that amino acid (auxotrophy) or using a cell-free system, then supplying the pre-labeled amino acid exogenously.

  • Mechanism: By using auxotrophic E. coli strains or Cell-Free Protein Synthesis (CFPS), the system is forced to incorporate the supplied labeled amino acid without synthesizing its own (unlabeled) version.[1]

  • Critical Challenge (Scrambling): Metabolic transamination can transfer the

    
    N from the supplied amino acid to others (e.g., 
    
    
    
    N-Aspartate scrambling into Glutamate), destroying specificity.[1] This requires careful protocol design (see Section 5).

Visualizing the Strategic Choice

The following decision logic illustrates when to pivot from standard uniform labeling to site-specific strategies based on protein size and data requirements.

LabelingStrategy Start Target Protein Analysis SizeCheck Molecular Weight? Start->SizeCheck Small < 25 kDa SizeCheck->Small Low Complexity Large > 30 kDa / IDP SizeCheck->Large High Complexity Uniform Uniform 15N Labeling (Standard Protocol) Small->Uniform Default Crowding Spectral Crowding? Large->Crowding Crowding->Uniform No (Well dispersed) SiteSpecific Site-Specific / AAS Labeling Crowding->SiteSpecific Yes (Overlapped) MethodChoice Choose Method SiteSpecific->MethodChoice Auxotroph Auxotrophic Strain (High Yield, Risk of Scrambling) MethodChoice->Auxotroph Standard AAs (Val, Leu, etc.) CellFree Cell-Free Synthesis (Zero Scrambling, High Cost) MethodChoice->CellFree Metabolic Hubs (Glu, Asp, Gln)

Figure 1: Decision matrix for isotope labeling strategies.[1] Note that "Metabolic Hubs" like Glutamate are difficult to label specifically in vivo due to scrambling, often necessitating Cell-Free systems.[1]

Cost-Benefit Analysis

The following table contrasts the operational realities of both methods. Costs are estimated based on 2025 market averages for reagents and standard labor rates.[1]

FeatureUniform

N Labeling
Site-Specific (AAS)

N Labeling
Primary Reagent

NH

Cl (~$40/g)

N-Amino Acids (

1000/g)
Est.[1] Material Cost (1L) $80 - $120 $800 - $3,000 (varies by AA)
Spectral Resolution Low (All residues visible)High (Only selected residues visible)
Data Analysis Time High (Weeks for assignment)Low (Immediate identification)
Scrambling Risk N/AHigh (Requires optimization)
Sensitivity High (All sites contribute)Variable (Depends on incorporation eff.)[1]
Best Application Structure determination, QCLigand mapping, supramolecular complexes
The "Hidden" Cost of Uniform Labeling

While reagents are cheap, the analysis cost is high for large proteins.

  • Scenario: A 40 kDa protein with severe overlap.[1]

  • Uniform: 2 months of 3D/4D NMR experiments + 1 month of expert analysis to assign peaks.

  • Site-Specific: 1 week of preparation + 2 days of analysis. The reagent cost is higher, but the Time-to-Result is drastically lower.

Experimental Protocols

Protocol A: Uniform N Labeling (The Standard)

Self-Validating Step: Monitor growth via OD600; induction must only occur after glucose depletion if using auto-induction, or mid-log phase for IPTG.[1]

  • Pre-Culture: Inoculate BL21(DE3) into 10 mL LB media (overnight).

  • Wash: Centrifuge cells (3000xg, 10 min) and resuspend in M9 salts to remove rich media nitrogen.

  • M9 Minimal Media Prep (1L):

    • 6 g Na

      
      HPO
      
      
      
      , 3 g KH
      
      
      PO
      
      
      , 0.5 g NaCl.[1]
    • 1 g

      
      NH
      
      
      
      Cl
      (Sole Nitrogen Source).[1]
    • 4 g Glucose (Carbon Source).[1]

    • 1 mM MgSO

      
      , 0.1 mM CaCl
      
      
      
      , Vitamins/Antibiotics.[1]
  • Induction: Grow to OD600 = 0.6–0.8. Induce with 1 mM IPTG.[1]

  • Harvest: Incubate 16–20 hours at 18°C-25°C. Spin down.

Protocol B: Site-Specific Labeling (Auxotrophic Method)

Target: Labeling Valine (Val) specifically. Requirement: A Val-auxotroph strain (or using chemical inhibition like glyphosate for aromatics) is preferred, but standard BL21 can be used with the "Shift" method described below to overwhelm the biosynthetic machinery.

  • Growth Phase (Unlabeled):

    • Grow cells in M9 media containing unlabeled NH

      
      Cl and all 20 unlabeled  amino acids (50 mg/L each) to support rapid growth.[1]
      
  • The Shift (The Critical Step):

    • At OD600 = 0.7, centrifuge cells gently (2500xg, 15 min).

    • Wash 2x with sterile M9 salts (no nitrogen/carbon) to remove unlabeled amino acids.[1]

  • Resuspension & Induction:

    • Resuspend in fresh M9 media containing:

      • 19 Unlabeled Amino Acids (200 mg/L each).[1]

      • 1 Labeled Amino Acid (

        
        N-Valine, 100–200 mg/L). [1]
        
      • Note: Do NOT add

        
        NH
        
        
        
        Cl; the amino acids are the nitrogen source.
  • Scrambling Block (Optional but Recommended):

    • Add transaminase inhibitors if labeling Glu/Asp (or use Cell-Free).[1]

    • Wait 15 minutes for cellular pools to equilibrate.

  • Induction: Add IPTG (1 mM). Harvest after 4–6 hours (shorter time reduces scrambling risk).

Validation: Run a 1D


N-edited proton NMR or Mass Spectrometry on the purified protein. If you see peaks for residues other than Valine, scrambling occurred.[1]

Diagram: The Scrambling Pathway

One of the biggest risks in site-specific labeling is metabolic scrambling. The diagram below visualizes why Glutamate (Glu) labeling is difficult in vivo.

Scrambling Input Input: 15N-Glutamate Transaminase Transaminases Input->Transaminase Metabolic Leakage Target Incorporation into Protein (Desired) Input->Target Direct tRNA charging Scramble Scrambling to Asp, Ala, Gln Transaminase->Scramble 15N Transfer

Figure 2: Metabolic scrambling mechanism.[1]


N from Glutamate is easily transferred to Aspartate or Alanine via transaminases, diluting the specific signal.[1] This is why Cell-Free synthesis is preferred for Glu/Gln/Asp/Asn labeling.[1]

Conclusion & Recommendation

Use Uniform Labeling When:

  • Protein is < 25 kDa.[1][2]

  • High-resolution structure determination is the goal (need all constraints).

  • Budget is the primary constraint.

Use Site-Specific Labeling When:

  • Protein is > 40 kDa or an IDP with severe overlap.[1]

  • You are mapping a ligand binding site and only need to see specific residues (e.g., "Show me the 3 Phenylalanines in the active site").[1]

  • You need to simplify the spectrum to answer a "Yes/No" binding question quickly.

Final Verdict: For modern drug discovery involving large receptors or effector complexes, Site-Specific Labeling —despite the higher upfront reagent cost—often yields a lower Total Cost of Research by reducing analysis time from months to days.

References

  • Kainosho, M., et al. (2006).[1] "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57.[1] Link[1]

  • Goto, N. K., & Kay, L. E. (2000).[1] "New developments in isotope labeling strategies for protein solution NMR spectroscopy." Current Opinion in Structural Biology, 10(5), 585-592.[1] Link

  • Spiriti, S. A., et al. (2012).[1] "Complete assignment of the methyl groups of the 24 kDa N-terminal domain of E. coli DNA gyrase B by using a new labeling strategy." Journal of Biomolecular NMR, 54, 349–356.[1] Link[1]

  • Apponyi, M. A., et al. (2008).[1] "Cell-free protein synthesis for analysis by NMR spectroscopy." Methods in Molecular Biology, 426, 257-268.[1] Link

  • Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (Foundational Text on Uniform Labeling).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of DL-Histidine Dihydrochloride (α-¹⁵N)

In the dynamic landscape of scientific research, particularly within drug development and metabolic studies, the use of isotopically labeled compounds is indispensable. DL-Histidine Dihydrochloride (α-¹⁵N) is one such cr...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research, particularly within drug development and metabolic studies, the use of isotopically labeled compounds is indispensable. DL-Histidine Dihydrochloride (α-¹⁵N) is one such critical reagent, where the stable isotope ¹⁵N at the alpha-nitrogen position enables precise tracking and quantification in complex biological systems. While its application is sophisticated, its disposal should be straightforward and, above all, safe. This guide provides a comprehensive, scientifically grounded protocol for the proper disposal of DL-Histidine Dihydrochloride (α-¹⁵N), ensuring the safety of laboratory personnel and the protection of our environment.

The foundational principle of this guide is to move beyond a simple checklist of disposal steps. Instead, we will delve into the why behind each recommendation, fostering a culture of safety and informed decision-making within your laboratory.

Understanding the Compound: A Matter of Non-Hazardous Stability

DL-Histidine dihydrochloride is the salt of the amino acid histidine. Safety Data Sheets (SDS) for the non-labeled form of this compound consistently classify it as not hazardous according to the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2]. The key takeaway here is that the compound itself does not present significant chemical risks under standard laboratory handling conditions.

A crucial point of clarification is the nature of the ¹⁵N isotope. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), ¹⁵N is a stable isotope . It does not decay and therefore does not emit radiation[3]. Consequently, the disposal procedures for DL-Histidine Dihydrochloride (α-¹⁵N) do not require special considerations for radioactivity[3][]. The waste can be managed based on the chemical properties of the histidine salt itself, which, as established, are non-hazardous.

PropertyDescriptionSource
Chemical Name DL-Histidine Dihydrochloride (alpha-¹⁵N labeled)N/A
CAS Number 123333-71-1 (for non-labeled monohydrate)[1][5]
Physical State Powder Solid[1]
Hazard Classification Not considered hazardous[1][2]
Isotope ¹⁵N (Stable, Non-radioactive)[3]

Core Directive: A Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system for the safe and compliant disposal of DL-Histidine Dihydrochloride (α-¹⁵N).

Step 1: Initial Waste Characterization and Segregation

The first and most critical step is to correctly characterize the waste at the point of generation.

  • Pure Compound vs. Contaminated Waste: Determine if you are disposing of the unused, pure solid compound or if it is part of a solution or mixed with other materials.

    • Pure Compound: If you have excess, unadulterated DL-Histidine Dihydrochloride (α-¹⁵N), it can be managed as a non-hazardous chemical solid.

    • Contaminated Waste: If the compound has been used in experiments and is mixed with other chemicals (e.g., solvents, buffers, cell culture media), the entire mixture must be evaluated. The "mixture rule" in waste disposal dictates that if a non-hazardous substance is mixed with a hazardous substance, the entire mixture is considered hazardous [6]. In this case, the disposal procedure for the hazardous component(s) must be followed.

Step 2: Containment and Labeling

Proper containment is fundamental to safe laboratory practice and regulatory compliance.

  • Select a Compatible Container: For solid waste, use a clean, dry, and sealable container. A screw-top plastic or glass bottle is ideal[7][8]. Ensure the container is compatible with the chemical; in this case, standard laboratory-grade containers are appropriate.

  • Label the Container Clearly: As soon as waste is added to the container, it must be labeled[6][7]. The label should include:

    • The full chemical name: "DL-Histidine Dihydrochloride (α-¹⁵N)"

    • The words "Non-Hazardous Waste"

    • The name of the principal investigator or researcher

    • The accumulation start date[6]

    • If it is a mixture, list all components and their approximate percentages[6].

Step 3: Disposal Pathway Determination

The appropriate disposal pathway depends on the nature of the waste (pure vs. mixed) and your institution's specific policies.

  • Solid Waste Collection: Carefully sweep up the solid powder, avoiding dust formation[1][5]. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Containerization: Place the swept-up solid into your pre-labeled, compatible container and securely seal it[1][9].

  • Contact Environmental Health and Safety (EHS): Do not discard the container in the regular trash unless explicitly permitted by your institution's EHS office[10]. Most academic and industrial research institutions require that all chemical waste, regardless of hazard classification, be disposed of through a licensed chemical waste contractor[11][12]. Your EHS office will arrange for pickup and proper disposal.

  • Aqueous Solutions (Non-Hazardous): If the DL-Histidine Dihydrochloride (α-¹⁵N) is dissolved in a simple aqueous buffer that is also non-hazardous (e.g., saline), it may be permissible to dispose of it down the drain. However, this is highly regulated and requires verification with your local wastewater authority and institutional EHS guidelines[10][13]. Generally, drain disposal is only allowed for small quantities of water-soluble, low-toxicity substances with a neutral pH[8][10].

  • Mixed Chemical Waste: If the compound is part of a mixture containing hazardous chemicals (e.g., organic solvents, heavy metals, or other toxic substances), the entire volume must be treated as hazardous waste.

    • Collect the liquid waste in a sealed, properly labeled container.

    • Segregate it from other incompatible waste streams[7].

    • Arrange for disposal through your institution's hazardous waste program.

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal procedure.

DisposalWorkflow start Start: Disposal of DL-Histidine Dihydrochloride (α-¹⁵N) is_pure Is the waste the pure compound? start->is_pure pure_solid Pathway A: Pure Solid Waste is_pure->pure_solid Yes mixed_waste Pathway B: Mixed Waste is_pure->mixed_waste No collect_solid 1. Sweep solid, avoid dust. 2. Place in a labeled, sealed container. pure_solid->collect_solid is_aqueous Is the mixture a simple, non-hazardous aqueous solution? mixed_waste->is_aqueous contact_ehs 3. Contact EHS for pickup by a licensed waste contractor. collect_solid->contact_ehs hazardous_mixture Treat as Hazardous Waste is_aqueous->hazardous_mixture No check_drain_policy 1. Check institutional and local regulations for drain disposal. is_aqueous->check_drain_policy Yes collect_liquid 2. Collect in a labeled, sealed container. Follow hazardous waste procedures. hazardous_mixture->collect_liquid drain_disposal 2. If permitted, dispose down the drain with copious amounts of water. check_drain_policy->drain_disposal collect_liquid->contact_ehs

Caption: Decision workflow for the proper disposal of DL-Histidine Dihydrochloride (α-¹⁵N).

Authoritative Grounding and Best Practices

This guide is synthesized from established safety protocols and regulatory standards. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for the safe removal of contaminated waste[14]. Similarly, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA)[11]. While DL-Histidine Dihydrochloride is not a listed hazardous waste, adherence to these federal frameworks, as implemented by your institution's EHS department, is paramount.

The core principle of trustworthiness in this protocol lies in its emphasis on verification with your local EHS office. Institutional and municipal regulations can vary, and your EHS professionals are the ultimate authority on compliant waste disposal for your specific location. By consulting them, you ensure that your disposal practices are not only scientifically sound but also legally compliant.

References

  • Safety Data Sheet: Amino acid - Carl ROTH. Provides general disposal considerations for amino acids, advising consultation with local waste disposal experts and not emptying into drains. [Link]

  • Safety Data Sheet: L-Histidine hydrochloride monohydrate - Carl ROTH. Recommends placing the material in appropriate containers for disposal. [Link]

  • l-histidine - s d fine-chem limited. Recommends putting residues in labeled plastic bags or other containers for disposal. [Link]

  • Proper Handling and Disposal of Laboratory Waste - JoVE. (2017). Video and text protocol on general laboratory waste management, emphasizing proper labeling and segregation. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Provides guidelines on waste containment and what can be disposed of down the drain. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022). Outlines EPA regulations and best practices for storing and disposing of laboratory chemical waste. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. Provides general guidelines for trash and drain disposal of non-hazardous chemicals in a laboratory setting. [Link]

  • Laboratory Environmental Sample Disposal Information - EPA. Discusses the management and disposal of laboratory waste, including the role of waste brokers. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Details the requirements for handling and disposal of hazardous chemicals in a laboratory setting. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). Outlines the EPA's alternative requirements for hazardous waste management in academic labs. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. Differentiates between the handling of stable and radioactive isotopes, stating no extra disposal procedures are needed for stable isotopes. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Summarizes the mandatory requirements of a Chemical Hygiene Plan, including procedures for waste removal. [Link]

  • MEM Non-Essential Amino Acids Solution (100X) (MSDS) - Cellseco. Example of an SDS for an amino acid solution recommending absorbing spills and placing in a closed container for disposal. [Link]

  • Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research? - PMC. (2025). A research article discussing impurities in ¹⁵N gas cylinders, relevant to understanding the handling of ¹⁵N labeled compounds. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Provides a clear example of institutional guidelines for labeling and disposing of non-hazardous chemical waste. [Link]

  • Labeling nitrogen species with the stable isotope 15N for their measurement... - ResearchGate. A review on the use of ¹⁵N as a tracer in biological systems. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: DL-HISTIDINE:2HCL (ALPHA-15N+)

Executive Summary & Risk Context DL-HISTIDINE:2HCL (ALPHA-15N+) presents a dual-risk profile that distinguishes it from standard laboratory reagents. While the Alpha-15N stable isotope labeling renders the material non-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

DL-HISTIDINE:2HCL (ALPHA-15N+) presents a dual-risk profile that distinguishes it from standard laboratory reagents. While the Alpha-15N stable isotope labeling renders the material non-radioactive, it transforms the compound into a high-value "precious sample" where user contamination of the reagent is as critical as reagent harm to the user.

Simultaneously, the Dihydrochloride (2HCl) salt form significantly lowers the pH compared to the free base or monohydrochloride forms. Upon contact with moisture (mucous membranes, perspiration), this compound hydrolyzes to form hydrochloric acid, necessitating strict acid-handling protocols.

Immediate Directive: Treat this substance as a Corrosive Solid and a Trace-Level Analytical Standard .

Hazard & Risk Assessment Matrix

Hazard DomainSpecific AttributeRisk DescriptionOperational Consequence
Chemical Dihydrochloride Salt Highly acidic (pH ~1.5–2.0 in solution).Skin/Eye Irritant: Dust causes immediate stinging; solution causes burns.
Physical Fine Crystalline Powder Hygroscopic and static-prone.Inhalation Risk: Airborne dust irritates the upper respiratory tract.
Experimental Stable Isotope (15N) Non-radioactive, but chemically identical to natural 14N.Data Corruption: Sweat, skin flakes, or cross-contamination introduce 14N, ruining Mass Spec/NMR data.

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is designed to create a Bidirectional Barrier : protecting the scientist from acid burns and the sample from biological nitrogen contamination.

A. Respiratory Protection (Critical)[1][2][3]
  • Primary Control: Chemical Fume Hood or Biological Safety Cabinet (Class II) .

    • Reasoning: Amino acid powders are electrostatically charged and easily airborne. A hood prevents inhalation of acidic dust.

  • Secondary Control (If Hood Unavailable): N95 or P100 Particulate Respirator .

    • Constraint: Surgical masks are insufficient against fine chemical dust.

B. Hand Protection (The "Double-Glove" Protocol)
  • Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Why Nitrile? Latex is permeable to certain acids and contains proteins (nitrogen sources) that can contaminate the 15N signal.

  • Protocol: Double Gloving is mandatory.

    • Inner Glove: Taped to lab coat cuff. Protects skin.[1][2]

    • Outer Glove: Changed immediately if touched by non-sterile surfaces (door handles, face, keyboard). Protects the sample.

C. Eye & Face Protection[2][3][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

    • Reasoning: Safety glasses with side shields are inadequate for fine acidic powders, which can drift around lenses and react with eye moisture.

D. Body Protection[2][3][5][6][7]
  • Attire: High-neck laboratory coat (buttoned/snapped to top) made of polyester/cotton blend.

  • Footwear: Closed-toe, non-porous shoes.

Operational Protocol: The "Clean Chain" Workflow

This protocol ensures scientific integrity while managing chemical safety.

Phase 1: Preparation
  • Decontaminate: Wipe down the balance area and spatulas with 70% Ethanol or Isopropanol .

    • Scientific Logic: Removes environmental nitrogen (dust/bacteria) that could dilute the 15N enrichment.

  • Static Control: Place an anti-static gun or ionizer near the balance.

    • Safety Logic: Histidine salts are "fly-away" powders. Static control prevents the powder from jumping off the spatula onto your skin or the bench.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.

  • Transfer: Open the vial inside the fume hood.

  • Weighing: Use a weighing boat or glass vial (avoid weighing paper, which traps particles).

    • Technique: Do not return excess material to the stock vial. This introduces moisture (hydrolysis risk) and contaminants.[3]

  • Solubilization: If dissolving in water/buffer, add the solid to the liquid slowly.

    • Thermodynamics: The solvation of 2HCl salts is exothermic. Adding solid to liquid dissipates heat effectively.

Phase 3: Cleanup & De-gowning
  • Seal: Parafilm the stock vial immediately.

  • Wipe: Clean the balance area with a wet paper towel (to solicit any acidic dust) followed by a dry wipe.

  • Doffing: Remove outer gloves first, then goggles, then lab coat, then inner gloves. Wash hands with soap immediately.

Disposal & Environmental Compliance

DL-Histidine:2HCL is not classified as a PBT (Persistent, Bioaccumulative, Toxic) pollutant, but its acidity dictates the disposal path.

  • Solid Waste: Dispose of contaminated weighing boats, wipes, and PPE in the Solid Chemical Waste container.

  • Liquid Waste:

    • Small Quantities (<100 mg): Can often be neutralized with Sodium Bicarbonate (

      
      ) to pH 6–8 and flushed with copious water (subject to local EHS regulations).
      
    • Standard Practice: Collect in a Corrosive/Acidic Liquid Waste carboy. Label clearly as "Acidic Amino Acid Solution."

Workflow Visualization

The following diagram illustrates the decision logic and safety barriers for handling this specific isotope.

G Start START: Handling DL-HISTIDINE:2HCL (15N) RiskAssess Risk Assessment: 1. Acidic (2HCl) 2. Precious Isotope (15N) Start->RiskAssess PPE_Check PPE Donning: 1. Goggles (Splash) 2. Lab Coat 3. Double Nitrile Gloves RiskAssess->PPE_Check Env_Check Environment Check: Fume Hood ON? Anti-Static Gun Ready? PPE_Check->Env_Check Env_Check->PPE_Check Fail (Retest) Weighing Weighing Protocol: Use Weigh Boat Do NOT return excess Env_Check->Weighing Pass Solubilization Solubilization: Add Solid to Liquid (Exothermic Control) Weighing->Solubilization Cleanup Decontamination: Wet Wipe Area Neutralize Spills (NaHCO3) Solubilization->Cleanup Disposal Disposal: Solid: Chem Waste Liquid: Acid Waste Stream Cleanup->Disposal

Figure 1: Operational workflow emphasizing the critical path from risk assessment to disposal.

References

  • National Institutes of Health (NIH). (2019). Guidelines for Handling Acidic Amino Acid Salts. PubChem Compound Summary for CID 6274 (Histidine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

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